Ammonium periodate
Description
Properties
CAS No. |
13446-11-2 |
|---|---|
Molecular Formula |
H4INO4 |
Molecular Weight |
208.941 g/mol |
IUPAC Name |
azanium;periodate |
InChI |
InChI=1S/HIO4.H3N/c2-1(3,4)5;/h(H,2,3,4,5);1H3 |
InChI Key |
URGYLQKORWLZAQ-UHFFFAOYSA-N |
SMILES |
[NH4+].[O-]I(=O)(=O)=O |
Canonical SMILES |
[NH4+].[O-]I(=O)(=O)=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ammonium Periodate from Periodic Acid and Ammonia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ammonium (B1175870) periodate (B1199274) from periodic acid and ammonia (B1221849). It includes detailed experimental protocols, key quantitative data, safety information, and visualizations to support laboratory preparation and understanding of this energetic inorganic compound.
Introduction
Ammonium periodate (NH₄IO₄) is an inorganic salt with strong oxidizing properties. Its synthesis involves the neutralization reaction between periodic acid (HIO₄) and ammonia (NH₃). The resulting compound is a colorless crystalline solid that is sparingly soluble in water.[1][2] A significant characteristic of this compound is its thermal instability, as it decomposes explosively upon heating.[1][2] This property necessitates careful handling and adherence to strict safety protocols. This guide outlines the synthesis, purification, and characterization of this compound, presenting the information in a manner suitable for a professional laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | NH₄IO₄ | [1] |
| Molar Mass | 208.94 g/mol | [1] |
| Appearance | Colorless crystalline solid | [1][3] |
| Density | 3.056 g/cm³ | [1][3] |
| Crystal System | Tetragonal | [1] |
| Solubility in Water | 2.7 g/100 mL at 20 °C | [3] |
| Melting Point | Decomposes explosively upon heating | [3] |
Synthesis of this compound
The synthesis of this compound is based on the acid-base reaction between periodic acid and ammonia in an aqueous solution. The low solubility of this compound in water allows for its precipitation and subsequent isolation.
Reaction Equation:
HIO₄(aq) + NH₃(aq) → NH₄IO₄(s) + H₂O(l)
Experimental Protocol
This protocol details a laboratory-scale synthesis of this compound. Extreme caution must be exercised due to the explosive nature of the product.
Materials and Equipment:
-
Periodic acid (HIO₄)
-
Ammonia solution (e.g., 15% NH₃ in water)
-
Deionized water
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or desiccator
-
Spatula (non-metallic)
-
Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, and gloves.
Procedure:
-
Preparation of Periodic Acid Solution: In a well-ventilated fume hood, carefully dissolve a known quantity of periodic acid in deionized water in a beaker. For example, prepare a 0.5 M solution by dissolving 9.59 g of periodic acid (HIO₄) in 100 mL of deionized water. Stir the solution gently with a magnetic stirrer until all the solid has dissolved.
-
Neutralization with Ammonia: While continuously monitoring the pH, slowly add the ammonia solution dropwise to the periodic acid solution. The addition of ammonia will cause the precipitation of white, crystalline this compound.[2]
-
pH Adjustment: Continue adding the ammonia solution until the pH of the reaction mixture reaches approximately 2-3. This ensures the complete neutralization of the periodic acid while minimizing the formation of soluble ammonia complexes.
-
Crystallization and Precipitation: Allow the mixture to stir for an additional 15-30 minutes at room temperature to ensure complete precipitation. The formation of a compact, white crystalline mass should be observed.[2]
-
Isolation of the Product: Isolate the precipitated this compound by vacuum filtration using a Büchner funnel and filter paper.
-
Washing: Wash the collected crystals with a small amount of cold deionized water to remove any soluble impurities. Be mindful that the product has some solubility in water.
-
Drying: Carefully transfer the solid product to a watch glass or petri dish. Dry the this compound in a desiccator at room temperature or in a drying oven at a low temperature (e.g., 40-50 °C).[2] Do not heat the compound to higher temperatures as it may explode. [1][2] Ensure the final product is completely dry and free of the odor of ammonia.[2]
Purification
For higher purity, the synthesized this compound can be recrystallized. However, given the compound's thermal instability, recrystallization should be performed with extreme caution, avoiding high temperatures. A possible method involves dissolving the crude product in a minimum amount of warm (not hot) deionized water and allowing it to cool slowly to form purer crystals.
Safety Information
This compound is a hazardous substance and must be handled with appropriate safety precautions. A summary of key safety data is provided in Table 2.
| Hazard Information | Details |
| GHS Pictograms | GHS03: Oxidizing, GHS08: Health hazard |
| Hazard Statements | Strong oxidizer. Contact with combustible material may cause fire. Health hazard. |
| Precautions | Use in a well-ventilated area. Avoid contact with skin and eyes. Do not scale up the synthesis without extensive safety review.[2] |
| Personal Protective Equipment | Safety goggles, face shield, lab coat, gloves. |
| Storage | Store in a cool, dry, well-ventilated place away from combustible materials. |
| Disposal | The exploded material should be allowed to cool and then rinsed with a sodium hydroxide (B78521) solution.[2] |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Chemical Transformation
The diagram below illustrates the chemical transformation from reactants to products.
Caption: Reactants and products in this compound synthesis.
Conclusion
The synthesis of this compound from periodic acid and ammonia is a straightforward acid-base neutralization and precipitation reaction. However, the highly energetic and explosive nature of the product demands meticulous attention to safety protocols. This guide provides a foundational understanding and a detailed experimental approach for the preparation of this compound in a research setting. All quantitative data has been summarized for easy reference, and the provided diagrams visualize the synthesis workflow and chemical transformation. Researchers and professionals should always consult comprehensive safety data sheets and perform a thorough risk assessment before undertaking this synthesis.
References
An In-depth Technical Guide to the Crystal Structure of Ammonium Periodate
This guide provides a comprehensive overview of the crystal structure and space group of ammonium (B1175870) periodate (B1199274) (NH₄IO₄), tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, experimental context, and visual representation of the crystalline arrangement.
Introduction
Ammonium periodate is an inorganic compound with the formula NH₄IO₄. It presents as colorless crystals and is utilized in analytical chemistry as an oxidizing agent.[1][2] A thorough understanding of its crystal structure is fundamental to comprehending its physical and chemical properties, which is crucial for its application and handling.
Crystal Structure and Space Group
This compound crystallizes in a tetragonal system .[1] The specific space group has been identified as I4₁/a .[1][3] This space group designation provides key information about the symmetry elements present within the crystal lattice. The unit cell of this compound contains four formula units (Z = 4).[1][3]
The crystal structure consists of ammonium cations (NH₄⁺) and periodate anions (IO₄⁻) arranged in a specific, repeating three-dimensional pattern. The periodate anion has a tetrahedral geometry with the iodine atom at the center and four oxygen atoms at the vertices. The ammonium cation is also tetrahedral. These ions are held together by electrostatic forces and hydrogen bonding.
Crystallographic Data
The crystallographic data for this compound has been determined through single-crystal X-ray diffraction studies. The following table summarizes the key quantitative parameters of the unit cell.
| Parameter | Value (from Levason & Webster, 1999)[3] | Value (from another source)[1] |
| Crystal System | Tetragonal | Tetragonal |
| Space Group | I4₁/a | I4₁/a |
| a | 5.993 Å | 5.938 Å (0.5938 nm) |
| b | 5.993 Å | - |
| c | 12.574 Å | 12.790 Å (1.2790 nm) |
| α | 90.00° | - |
| β | 90.00° | - |
| γ | 90.00° | - |
| Z | 4 | 4 |
| Density (calculated) | 3.056 g/cm³[2] | - |
Note: Minor discrepancies in lattice parameters between different sources are common and can depend on the specific experimental conditions.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound, as referenced in the work by Levason and Webster, would have followed a standard single-crystal X-ray diffraction protocol. While the specific experimental details for this exact determination require consulting the original publication, a general methodology is outlined below:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown from an aqueous solution. A common synthesis method involves the reaction of periodic acid with an ammonia (B1221849) solution.[1][2] HIO₄ + NH₄OH → NH₄IO₄ + H₂O Slow evaporation of the solvent allows for the formation of well-ordered single crystals.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensity. This pattern is recorded by a detector.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the space group. The intensities of the diffraction spots are integrated.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction patterns. The final result is a detailed model of the crystal structure, including atomic coordinates and bond lengths/angles.
Visualization of the Ionic Arrangement
The following diagram illustrates the conceptual arrangement of the ammonium and periodate ions within the crystal lattice.
Caption: Conceptual ionic arrangement in this compound.
Phase Transitions
It is noteworthy that this compound can undergo phase transitions under certain conditions. For instance, a crystallographic phase transition from an orthorhombic to a cubic phase has been observed at approximately 240 °C.[4] Additionally, a pressure-induced phase transition occurs at 4.5 GPa.[4] These high-pressure and high-temperature structures are different from the tetragonal structure observed under standard conditions.
References
The Explosive Unraveling of Ammonium Periodate: A Deep Dive into its Thermal Decomposition
For Immediate Release
[CITY, STATE] – Ammonium (B1175870) periodate (B1199274) (NH₄IO₄), a highly energetic material, has garnered significant interest within the fields of materials science and drug development for its potent oxidizing properties. However, its extreme sensitivity to stimuli such as heat, friction, and impact necessitates a thorough understanding of its thermal decomposition mechanism for safe handling and application. This technical guide provides an in-depth analysis of the thermal decomposition of ammonium periodate, synthesizing theoretical calculations and drawing parallels with the well-studied ammonium perchlorate (B79767) (NH₄ClO₄).
Executive Summary
This compound is characterized by its explosive thermal decomposition, a stark contrast to the more controlled decomposition of its perchlorate analogue. Theoretical studies indicate that its heightened sensitivity is rooted in its electronic structure, specifically a smaller band gap which facilitates easier electron transfer and subsequent decomposition. The decomposition process is theorized to be initiated by a solid-state phase transition and proceeds rapidly to produce a large volume of gaseous products. This guide will detail the proposed decomposition pathway, present available thermodynamic data, outline experimental protocols for its analysis, and provide a visual representation of the decomposition logic.
The Decomposition Pathway: A Multi-Stage Event
The thermal decomposition of this compound is a rapid and highly exothermic process. While detailed experimental data on the step-by-step mechanism is scarce due to its hazardous nature, a proposed pathway can be constructed based on theoretical models and comparison with ammonium perchlorate.
A critical initiating event is believed to be a crystallographic phase transition from a tetragonal to a monoclinic structure, which is predicted to occur at approximately 450 K (177 °C).[1] This phase change is thought to act as a trigger, increasing the reactivity of the material and initiating the decomposition cascade.[1]
The overall decomposition reaction is understood to proceed as follows:
2NH₄IO₄(s) → N₂(g) + I₂(g) + 2O₂(g) + 4H₂O(g) [2]
This reaction highlights the generation of a significant amount of gaseous products, which contributes to its explosive power.
A logical representation of the proposed decomposition process is illustrated below:
Quantitative Thermodynamic Data
Precise experimental quantitative data for the thermal decomposition of this compound is limited. However, theoretical calculations provide valuable insights into the energetics of the process.
| Parameter | Value | Source |
| Enthalpy of Decomposition (ΔHdec) | -12 to -17 kJ/mol | [1] |
| Predicted Phase Transition Temperature | ~450 K (177 °C) | [1] |
| Enthalpy of Phase Transition (ΔHphase) at 450 K | 4.62 kJ/mol | [1] |
| Electronic Band Gap | 2.92 eV | [3] |
Table 1: Theoretical Thermodynamic and Electronic Properties of this compound.
The significantly smaller electronic band gap of this compound compared to ammonium perchlorate (6.21 eV) is a key factor in its heightened ignition sensitivity.[3]
Experimental Protocols for Thermal Analysis
The analysis of highly energetic materials like this compound requires specialized equipment and stringent safety protocols. The primary techniques used for such analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature, identifying decomposition stages and quantifying mass loss.
Methodology:
-
Sample Preparation: A very small sample (typically < 1 mg) of this compound is carefully weighed and placed in an open ceramic or aluminum pan. The small sample size is crucial for safety.
-
Instrumentation: A TGA instrument equipped with a high-sensitivity balance and a furnace capable of controlled heating rates is used. The experiment should be conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Heating Program: The sample is heated at a constant rate (e.g., 5-10 °C/min) over a defined temperature range (e.g., from ambient to 500 °C).
-
Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting TGA curve plots percentage mass loss versus temperature.
-
Analysis: The TGA curve is analyzed to determine the onset temperature of decomposition and the temperature ranges of different decomposition steps.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature, identifying exothermic and endothermic events such as phase transitions and decomposition.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of this compound is hermetically sealed in an aluminum pan. Sealing the pan is important to contain any potential explosive decomposition.
-
Instrumentation: A DSC instrument with a reference pan (usually empty) and a sample pan is used. The instrument measures the temperature difference between the two pans as they are heated.
-
Heating Program: The sample and reference are heated at a constant rate, similar to the TGA protocol.
-
Data Acquisition: The instrument records the differential heat flow as a function of temperature. The resulting DSC curve shows endothermic and exothermic peaks.
-
Analysis: The DSC curve is analyzed to identify the temperatures of phase transitions (endothermic peaks) and the onset and peak temperatures of decomposition (exothermic peaks). The area under the exothermic peak can be used to quantify the enthalpy of decomposition.
The following diagram illustrates a generalized workflow for the thermal analysis of an energetic material like this compound.
Conclusion
The thermal decomposition of this compound is a complex and highly energetic process that poses significant safety challenges. While experimental data remains limited, theoretical studies provide a foundational understanding of its decomposition mechanism, highlighting the role of a solid-state phase transition as a potential trigger and its unique electronic structure as the root of its high sensitivity. Further experimental investigation, conducted under stringent safety protocols, is necessary to fully elucidate the intricate steps of its decomposition pathway and to accurately quantify its kinetic parameters. A comprehensive grasp of these factors is paramount for the future development and application of this potent energetic material.
References
Computational Analysis of Ammonium Periodate's Electronic Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational studies on the electronic structure of ammonium (B1175870) periodate (B1199274) (NH₄IO₄), a material of significant interest due to its energetic properties. This document synthesizes findings from Density Functional Theory (DFT) calculations, offering insights into its crystal structure, mechanical properties, and electronic characteristics, with a comparative analysis to the more widely studied ammonium perchlorate (B79767) (APC). Detailed computational methodologies are presented to facilitate further research and application in fields such as materials science and drug development, where understanding the electronic behavior of complex molecules is crucial.
Crystal Structure and Mechanical Properties
Ammonium periodate (API) crystallizes in a tetragonal system.[1] Computational studies, particularly those employing DFT, have been instrumental in elucidating its structural and mechanical properties. These studies reveal that while sharing compositional similarities with ammonium perchlorate, API exhibits distinct characteristics that contribute to its higher sensitivity.
A key finding is that API is more rigid than APC, possessing a higher bulk modulus. However, their shear moduli are comparable.[2] This combination of high rigidity and similar resistance to shear deformation suggests that under external stimuli like friction, API is more prone to shear than compression, a factor contributing to its greater ignition sensitivity.[2] Furthermore, API displays a higher Poisson's ratio, indicating more significant lateral deformation and a less stable lattice structure compared to APC.[2]
Table 1: Comparison of Crystal Structure and Mechanical Properties of this compound (API) and Ammonium Perchlorate (APC)
| Property | This compound (API) | Ammonium Perchlorate (APC) | Reference |
| Crystal System | Tetragonal | Orthorhombic | [1] |
| Space Group | I4₁/a | Pnma | [1] |
| Lattice Parameters (a, c) | a = 5.993 Å, c = 12.574 Å | - | [3] |
| Bulk Modulus (K) | 25.87 GPa | 21.42 GPa | [2] |
| Shear Modulus (G) | 9.75 GPa | 9.42 GPa | [2] |
| Pugh's Ratio (K/G) | 2.65 | 2.27 | [4] |
| Poisson's Ratio (ν) | 0.333 | 0.308 | [2] |
Note: The data presented is derived from Density Functional Theory (DFT) calculations.[2][4]
Electronic Structure Analysis
The electronic structure of a material is paramount in determining its reactivity and sensitivity. Computational studies have revealed significant differences in the electronic properties of API and APC, which are believed to be the primary reason for their differing ignition sensitivities.[2]
The most striking difference lies in their electronic band gaps. API is characterized as a semiconductor with a band gap of approximately 2.92 eV.[2] In contrast, APC is a typical insulator with a much larger band gap of 6.21 eV.[2] A smaller band gap, as seen in API, facilitates electronic excitation, which is often the initial step in a chemical reaction, including decomposition and ignition.[4] This lower energy requirement for electron promotion to the conduction band makes API inherently more sensitive to initiation.[2]
Further analysis of the electronic density of states (DOS) corroborates this finding, indicating a profile for API that is consistent with a more ignition-sensitive material.[2] DFT calculations have also suggested a potential phase transition in API under mechanical input, leading to a "chained" structure with an even smaller band gap of 2.09 eV, further increasing its reactivity.[4]
Table 2: Electronic Properties of this compound (API) and Ammonium Perchlorate (APC)
| Property | This compound (API) | Ammonium Perchlorate (APC) | Reference |
| Band Gap (Δg) | 2.92 eV | 6.21 eV | [2] |
| Material Classification | Semiconductor | Insulator | [2][4] |
| Band Gap of APIchain phase | 2.09 eV | - | [4] |
Note: These values are based on Density Functional Theory (DFT) calculations.[2][4]
Computational Methodology: A Detailed Protocol
The computational investigation of this compound's electronic structure predominantly relies on Density Functional Theory (DFT) calculations performed with the Vienna Ab Initio Simulation Package (VASP). The following sections outline a detailed, step-by-step protocol for conducting such studies, enabling researchers to reproduce and extend these findings.
Geometry Optimization
The initial and most critical step is to obtain an accurate and stable crystal structure. This is achieved through geometry optimization.
Protocol:
-
Initial Structure: Begin with the experimentally determined crystallographic information for this compound (e.g., from the Crystallography Open Database).
-
VASP Input Files:
-
POSCAR: Define the lattice vectors and atomic positions.
-
POTCAR: Use the appropriate pseudopotentials for H, N, I, and O.
-
KPOINTS: Employ a Monkhorst-Pack grid of sufficient density (e.g., 4x4x2) for the Brillouin zone sampling.
-
INCAR:
-
PREC = Accurate: Sets a high precision level.
-
ENCUT = 500: Specifies the plane-wave energy cutoff in eV.
-
IBRION = 2: Selects the conjugate-gradient algorithm for ionic relaxation.
-
NSW = 100: Sets the maximum number of ionic steps.
-
ISIF = 3: Allows the cell shape, volume, and ionic positions to relax.
-
EDIFF = 1E-6: Sets the energy convergence criterion for the electronic self-consistent loop.
-
EDIFFG = -1E-3: Sets the force convergence criterion for the ionic relaxation.
-
ISMEAR = 0; SIGMA = 0.05: Uses Gaussian smearing for metals and semiconductors.
-
LREAL = .FALSE.: For accurate calculations in reciprocal space.
-
VDW_SOL = 'PBE-D3': Includes van der Waals corrections, which are crucial for molecular crystals.
-
-
-
Execution: Run the VASP calculation until the convergence criteria are met. The optimized structure will be in the CONTCAR file.
Electronic Structure Calculation (Band Structure and Density of States)
Once the geometry is optimized, the electronic properties can be calculated. This is typically a two-step process: a static self-consistent field (SCF) calculation followed by a non-SCF calculation for the band structure or DOS.
Protocol:
-
Static SCF Calculation:
-
Use the optimized CONTCAR from the geometry optimization as the new POSCAR.
-
Modify the INCAR file:
-
NSW = 0: Perform a single-point energy calculation.
-
IBRION = -1: No ionic updates.
-
LCHARG = .TRUE.: Write the charge density to the CHGCAR file.
-
LWAVE = .TRUE.: Write the wavefunctions to the WAVECAR file.
-
-
Run the VASP calculation.
-
-
Band Structure Calculation (Non-SCF):
-
Keep the POSCAR, POTCAR, CHGCAR, and WAVECAR from the static SCF run.
-
Modify the INCAR file:
-
ICHARG = 11: Read the charge density from the CHGCAR file and keep it fixed.
-
LCHARG = .FALSE.: Do not write a new CHGCAR.
-
LORBIT = 11: To project the wavefunctions onto atomic orbitals for plotting projected band structures.
-
-
Modify the KPOINTS file to define the high-symmetry path in the Brillouin zone.
-
Run the VASP calculation.
-
-
Density of States (DOS) Calculation (Non-SCF):
-
Similar to the band structure calculation, use the output from the static SCF run.
-
Modify the INCAR file:
-
ICHARG = 11: Read the fixed charge density.
-
ISMEAR = -5: Use the tetrahedron method for accurate DOS calculations.
-
NEDOS = 2001: Sets the number of grid points for the DOS.
-
LORBIT = 11: For projected DOS (PDOS) analysis.
-
-
Use a denser k-point mesh in the KPOINTS file for a smoother DOS.
-
Run the VASP calculation.
-
Computational Workflow and Logical Relationships
The computational investigation of this compound's electronic structure follows a logical workflow, starting from the initial crystal structure and culminating in the analysis of its electronic properties and their relationship to its sensitivity. The following diagrams illustrate this workflow and the key relationships identified through computational studies.
Caption: Computational workflow for the analysis of this compound.
Caption: Relationship between electronic/mechanical properties and ignition sensitivity.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Vibrational Spectroscopy of the Periodate (B1199274) Ion in Ammonium (B1175870) Periodate (NH₄IO₄)
Abstract: This technical guide provides a comprehensive overview of the vibrational spectroscopy of the periodate ion (IO₄⁻) within the ammonium periodate (NH₄IO₄) crystal lattice. Due to a scarcity of direct experimental literature on the vibrational analysis of NH₄IO₄, this document synthesizes theoretical principles, data from isostructural compounds, and general knowledge of polyatomic ion vibrations to present a predictive yet thorough analysis. It covers the theoretical vibrational modes of the constituent ions, the expected effects of the crystal lattice on the spectra, detailed experimental protocols for future research, and predicted vibrational frequency data. This guide is intended to serve as a foundational resource for researchers investigating this compound and similar energetic materials.
Introduction
This compound (NH₄IO₄) is an inorganic oxidizing agent that crystallizes in a tetragonal system.[1] Its energetic nature makes it a compound of interest in materials science. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method to probe the molecular structure, bonding, and crystal lattice dynamics of such materials. The spectra provide a unique fingerprint based on the vibrational modes of the constituent polyatomic ions, the ammonium (NH₄⁺) cation and the periodate (IO₄⁻) anion.
This guide focuses on the vibrational characteristics of the IO₄⁻ ion in the NH₄IO₄ lattice, while also considering the vibrations of the NH₄⁺ ion, which are present in the same spectral regions.
Theoretical Framework
Vibrational Modes of Isolated Ions
Both the ammonium (NH₄⁺) and periodate (IO₄⁻) ions, in their free state, possess a tetrahedral (Td) symmetry. For a tetrahedral molecule, there are four fundamental vibrational modes:
-
ν₁ (A₁): Symmetric Stretch: A totally symmetric "breathing" mode where all four bonds stretch and contract in phase. This mode is Raman active but IR inactive.
-
ν₂ (E): Symmetric Bend: A doubly degenerate bending motion. This mode is Raman active but IR inactive.
-
ν₃ (F₂): Asymmetric Stretch: A triply degenerate stretching motion. This mode is both Raman and IR active.
-
ν₄ (F₂): Asymmetric Bend: A triply degenerate bending motion. This mode is also both Raman and IR active.
Crystal Structure and Site Symmetry Effects
This compound has a scheelite-type tetragonal crystal structure with the space group I4₁/a (C⁴⁶ₕ).[1] In this lattice, the NH₄⁺ and IO₄⁻ ions occupy sites of S₄ symmetry. This site symmetry is lower than the Td symmetry of the free ions. The reduction in symmetry has significant consequences for the vibrational spectra:
-
Lifting of Degeneracy: The degenerate E and F₂ modes are expected to split into non-degenerate modes (A and B) and doubly degenerate modes (E).
-
Activation of Silent Modes: Modes that were inactive in one form of spectroscopy under Td symmetry may become active under S₄ symmetry.
A correlation analysis between the Td point group of the free ion, the S₄ site group, and the C₄ₕ factor group predicts the splitting of the internal modes as shown in the diagram below.
Caption: Correlation of vibrational modes from Td to S₄ symmetry.
Predicted Vibrational Frequencies
The following table summarizes the predicted vibrational frequencies for the periodate and ammonium ions in NH₄IO₄. These predictions are based on typical values for these ions in other salts and analysis of the isostructural compound, ammonium perchlorate (B79767) (NH₄ClO₄).
| Assignment | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Activity | Comments |
| Periodate (IO₄⁻) Modes | ||||
| ν₁ | Symmetric Stretch (A) | ~795 | Raman (strong) | The main "breathing" mode of the IO₄⁻ tetrahedron. |
| ν₂ | Symmetric Bend (A + B) | ~260 | Raman | Splitting of the E mode. May be weak and difficult to observe. |
| ν₃ | Asymmetric Stretch (B + E) | ~850 | Raman, IR (strong) | Typically the most intense IR band for the periodate ion. Splitting may be observed. |
| ν₄ | Asymmetric Bend (B + E) | ~325 | Raman, IR | Splitting of the F₂ bending mode. |
| Ammonium (NH₄⁺) Modes | ||||
| ν₁ | Symmetric Stretch (A) | ~3040 | Raman | N-H symmetric stretching. |
| ν₂ | Symmetric Bend (A + B) | ~1680 | Raman | N-H symmetric bending. |
| ν₃ | Asymmetric Stretch (B + E) | ~3140 | Raman, IR (strong) | N-H asymmetric stretching, often broad in IR spectra due to hydrogen bonding. |
| ν₄ | Asymmetric Bend (B + E) | ~1400 | Raman, IR (strong) | A strong and characteristic absorption in the IR spectrum for ammonium compounds. |
| Lattice Modes | ||||
| External Modes | Translations/Librations | < 200 | Raman, IR (far-IR) | Involve the motion of the NH₄⁺ and IO₄⁻ ions as units within the crystal lattice. |
Experimental Protocols
To validate the predicted frequencies and perform a detailed analysis, the following experimental procedures are recommended.
Sample Preparation
-
Synthesis: this compound can be synthesized by the reaction of periodic acid with an ammonia (B1221849) solution: HIO₄ + NH₄OH → NH₄IO₄ + H₂O.[1]
-
Purity: The synthesized compound should be recrystallized to ensure high purity and good crystal quality. The absence of water and precursor materials should be confirmed, potentially by thermal analysis (TGA/DSC).
-
Handling: NH₄IO₄ is a strong oxidizer and can be sensitive to friction and impact. Appropriate safety precautions, including the use of personal protective equipment and small sample quantities, are mandatory.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is recommended for ease of use and minimal sample preparation. Alternatively, the KBr pellet method can be used.
-
Instrument: A high-resolution FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹ (for internal modes). A far-IR spectrometer is needed for lattice modes (< 400 cm⁻¹).
-
Resolution: 4 cm⁻¹ or better.
-
Scans: Co-addition of at least 64 scans to ensure a high signal-to-noise ratio.
-
Background: A background spectrum should be collected immediately before the sample spectrum under identical conditions.
-
-
Procedure (ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum.
-
Place a small amount of the powdered NH₄IO₄ sample onto the crystal.
-
Apply consistent pressure using the anvil to ensure good contact.
-
Record the sample spectrum.
-
Clean the crystal thoroughly after measurement.
-
Fourier-Transform (FT)-Raman Spectroscopy
-
Technique: Non-destructive analysis of the crystalline powder.
-
Instrument: An FT-Raman spectrometer, typically coupled to a near-infrared (NIR) laser.
-
Parameters:
-
Excitation Source: 1064 nm Nd:YAG laser to minimize fluorescence.
-
Laser Power: Start with low power (< 50 mW) and increase cautiously to avoid sample degradation or detonation due to heating.
-
Spectral Range: 3500 - 50 cm⁻¹.
-
Resolution: 4 cm⁻¹ or better.
-
Scans: Co-addition of over 100 scans for good signal quality.
-
-
Procedure:
-
Place the powdered NH₄IO₄ sample in a suitable holder (e.g., a glass vial or aluminum cup).
-
Position the sample at the focal point of the laser.
-
Collect the Raman scattered light using appropriate optics.
-
Process the spectrum to remove any background fluorescence if present.
-
Data Visualization
References
Theoretical Investigation of Ammonium Periodate Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) periodate (B1199274) (API) is a halogenated oxidizer with a high oxygen balance of +15%, making it a material of interest for power generation applications, such as in hypersonic systems. However, its extreme sensitivity to mechanical stimuli like impact and friction poses significant safety hazards, limiting its practical use.[1] Understanding the fundamental mechanisms that govern the heightened ignition sensitivity of ammonium periodate is crucial for the development of safer and more reliable energetic materials. This technical guide provides an in-depth analysis of the theoretical investigations into the sensitivity of this compound, drawing comparisons with the more stable and widely used ammonium perchlorate (B79767) (APC). The focus is on the insights gained from Density Functional Theory (DFT) calculations regarding its crystalline structure, mechanical and electronic properties, and decomposition pathways.
Quantitative Data Summary
Theoretical studies, primarily employing Density Functional Theory, have yielded valuable quantitative data that helps to explain the high sensitivity of this compound. These findings are summarized in the tables below, comparing the properties of the stable tetragonal phase of API (APIT), its pressure-induced monoclinic phase (APIM), and ammonium perchlorate (APC).
Mechanical Properties
The mechanical properties of a material, such as its stiffness and resistance to shear, are critical indicators of its sensitivity to mechanical shock and friction.
| Property | This compound (Tetragonal - APIT) | This compound (Monoclinic - APIM) | Ammonium Perchlorate (APC) |
| Bulk Modulus (K) | 25.87 GPa[2][3] | - | 21.42 GPa[2][3] |
| Shear Modulus (G) | 9.75 GPa[2][3] | - | 9.42 GPa[2][3] |
| Young's Modulus (E) | 25.99 GPa[1][4] | 16.27 GPa[1][4] | - |
| Poisson's Ratio (ν) | 0.333[2] | - | 0.308[2] |
This compound is more rigid than ammonium perchlorate, as indicated by its higher bulk modulus.[2][3][5] However, their shear moduli are quite similar.[2][3][5] This combination suggests that under frictional forces, API is more likely to experience shear over compression, which can lead to localized heating and ignition.[2][5] Furthermore, the monoclinic phase of API, which can be formed under pressure, exhibits a significantly lower Young's modulus, indicating a lower resistance to shear and correlating with increased ignition sensitivity.[1][4]
Electronic Properties
The electronic structure of an energetic material plays a pivotal role in its sensitivity, as electronic excitation is often the initial step in a chemical reaction.
| Property | This compound (Tetragonal - APIT) | This compound (Monoclinic - APIM) | Ammonium Perchlorate (APC) |
| Electronic Band Gap (Δg) | 2.92 eV[2][3][5] (another study reports 4.46 eV[1][4]) | 3.51 eV[1][4] | 6.21 eV[2][3][5] |
This compound has a significantly smaller electronic band gap compared to ammonium perchlorate, classifying it as a semiconductor while APC is a typical insulator.[2][3][5][6] A smaller band gap implies that less energy is required to excite electrons to the conduction band, making chemical reactions more likely to be initiated.[6] The monoclinic phase of API possesses an even smaller band gap, further increasing its reactivity.[1][4][6] This difference in electronic structure is considered a key factor in the higher ignition sensitivity of API.[2][3][5]
Thermodynamic Properties
The thermodynamics of phase transitions and decomposition provide further insight into the stability and reactivity of this compound.
| Property | This compound (Tetragonal - APIT) | This compound (Monoclinic - APIM) |
| Enthalpy of Phase Transition (ΔHphase) at ~450 K | \multicolumn{2}{c | }{4.6 kJ/mol[1][4]} |
| Enthalpy of Decomposition (ΔHdec) | -12 kJ/mol[1][4] | -17 kJ/mol[1][4] |
A pressure-induced phase transition from the tetragonal to a monoclinic structure is predicted to occur in this compound starting at approximately 3 GPa.[4] This transformation is facilitated by heat, with a predicted optimal phase change temperature of around 450 K.[1][4] While the enthalpy of decomposition is not drastically different between the two phases, the polymorphism induced by shear and facilitated by higher temperatures is believed to be a potent ignition mechanism for API.[1][4]
Experimental Protocols: Theoretical Methodologies
The theoretical investigations of this compound sensitivity predominantly utilize Density Functional Theory (DFT) as implemented in the Vienna Ab initio Simulation Package (VASP).
Computational Details
-
Software: Vienna Ab initio Simulation Package (VASP)[1]
-
Electron Exchange-Correlation Functional: Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional.[1]
-
Dispersion Correction: Grimme's D3 dispersion correction scheme (PBE-D3) is employed to accurately model van der Waals interactions.[1]
-
Pseudopotentials: Projector-augmented wave (PAW) pseudopotentials are used for all atoms.[1]
-
Plane Wave Basis Set Cutoff: 600 eV.[1]
-
Energy Convergence Limit: 10-7 eV.[1]
-
Geometry Optimization: The Gadget tool is used with convergence criteria of 10-5 Hartree for energy and 4 x 10-5 Hartree/Bohr for the energy gradient.[1]
-
Brillouin Zone Integration: The Monkhorst-Pack method is used with a 4 x 6 x 6 k-points grid for unit cell optimization and a 4 x 4 x 4 k-point mesh for supercell calculations (used in isostatic volume compression).[1]
Calculation of Properties
-
Enthalpy of Thermal Decomposition (ΔHdec): This is calculated as the sum of the electronic energy difference (ΔEdec) and the net enthalpy correction (ΔHc), which includes the pV term for gaseous products. The enthalpy correction for the crystal is calculated using the Phonopy software package, while the Gaussian program suite is used for gaseous molecules to include rotational and translational contributions.[3]
-
Elastic Constants (Cij): These are calculated in VASP using the stress-strain approach.[3]
Visualizations
Pressure-Induced Phase Transition of this compound
References
- 1. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. depts.ttu.edu [depts.ttu.edu]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Science made alive: Chemistry/Experiments [woelen.homescience.net]
Solubility of Ammonium Periodate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ammonium (B1175870) periodate (B1199274) (NH₄IO₄) is a powerful oxidizing agent utilized in various chemical syntheses. While its properties in aqueous solutions are documented, its behavior in organic solvents is less understood. The solubility of an oxidizing agent is a critical parameter in synthetic chemistry, influencing reaction kinetics, product yield, and purification processes. This guide aims to provide a clear understanding of the current knowledge regarding the solubility of ammonium periodate in key organic solvents and to equip researchers with the methodology to determine this property experimentally.
Qualitative Solubility Assessment
Based on available chemical literature, a qualitative assessment of this compound's solubility in common organic solvents can be made. Periodate salts, such as sodium periodate and potassium periodate, are known to be largely insoluble in typical organic solvents. While ammonium salts can exhibit a range of solubilities in organic media depending on the specific anion and solvent, it is reasonable to infer that this compound has low solubility in most common organic solvents. For specialized applications requiring a periodate source in a non-aqueous medium, researchers often turn to quaternary this compound salts, which are specifically designed for enhanced solubility in organic solvents.
Table 1: Qualitative Solubility of this compound in Select Organic Solvents
| Solvent | Chemical Formula | Polarity Index | Expected Solubility |
| Methanol | CH₃OH | 5.1 | Very Low to Insoluble |
| Ethanol | C₂H₅OH | 4.3 | Very Low to Insoluble |
| Acetone | C₃H₆O | 5.1 | Insoluble |
| Dimethyl Sulfoxide (B87167) (DMSO) | C₂H₆OS | 7.2 | Low to Sparingly Soluble |
Note: The expected solubility is an inference based on the properties of analogous compounds and the general insolubility of inorganic periodate salts in organic media. Experimental verification is strongly recommended.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the solubility of a sparingly soluble inorganic salt like this compound in an organic solvent. This procedure combines gravimetric and UV-Vis spectroscopic methods for accurate quantification.
Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or magnetic stirrer with hotplate
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Drying oven
Experimental Workflow
The experimental workflow for determining the solubility of this compound is outlined below.
Step-by-Step Procedure
-
Preparation of Supersaturated Solutions:
-
To a series of sealed, temperature-controlled vessels, add a known volume of the organic solvent.
-
Add an excess amount of this compound to each vessel to ensure that a saturated solution is formed, with undissolved solid remaining.
-
Seal the vessels to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vessels in a temperature-controlled shaker or on a magnetic stirrer with a controlled temperature bath.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. The equilibration time should be determined empirically by taking measurements at different time points until a constant concentration is observed.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant using a syringe.
-
Immediately attach a 0.22 µm syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step is crucial to remove all undissolved particles.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of inert gas or in a fume hood at a controlled temperature below the decomposition temperature of this compound.
-
Once the solvent is fully evaporated, dry the vial containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
The mass of the residue corresponds to the amount of this compound dissolved in the known volume of the solvent.
-
-
UV-Vis Spectroscopic Analysis (for solvents with suitable UV transparency):
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for the periodate ion.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Analysis of the Saturated Solution:
-
Accurately dilute a known volume of the filtered saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
Use the calibration curve to determine the concentration of this compound in the diluted solution and then calculate the concentration in the original saturated solution.
-
-
-
Calculation of Solubility:
-
From the gravimetric analysis, calculate the solubility in grams per 100 mL of solvent.
-
From the spectroscopic analysis, determine the molar concentration (mol/L) of the saturated solution.
-
Compare the results from both methods for accuracy and precision.
-
Conclusion
While quantitative data on the solubility of this compound in organic solvents is not readily found in the public domain, this guide provides a qualitative assessment and, more importantly, a detailed experimental framework for its determination. The provided protocol, combining gravimetric and spectroscopic methods, offers a robust approach for researchers to obtain reliable solubility data tailored to their specific experimental conditions. Accurate determination of solubility is a critical step in the successful design and execution of chemical reactions in non-aqueous media.
quantum chemical calculations of periodate oxidation pathways
An In-depth Technical Guide to Quantum Chemical Calculations of Periodate (B1199274) Oxidation Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Periodate (IO₄⁻) oxidation is a highly selective and widely utilized reaction in organic chemistry and biochemistry for the cleavage of carbon-carbon bonds in 1,2-diols (vicinal diols) and other related functional groups. This reaction, known as the Malaprade reaction, is fundamental in carbohydrate chemistry, proteomics, and increasingly in drug development for the site-specific modification of biopharmaceuticals. A deep understanding of the underlying reaction mechanisms is crucial for controlling selectivity, optimizing reaction conditions, and predicting outcomes for complex biomolecules.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of reaction pathways that are often inaccessible to experimental methods alone.[1][2][3][4] These computational approaches allow for the characterization of transient species such as transition states and intermediates, providing precise energetic and structural information. This technical guide provides an in-depth overview of the theoretical examination of periodate oxidation pathways, focusing on the computational methodologies, key mechanistic findings, and quantitative data derived from these studies.
Core Reaction Mechanisms of Periodate Oxidation
The oxidation of vicinal diols by periodate is known to proceed through one or more key mechanistic pathways. Computational studies have been pivotal in evaluating the energetic favorability of these proposed routes. The oxidation of ethylene (B1197577) glycol is often used as a model system to simplify the reaction without additional steric hindrance.[1][2]
The Classic Criegee Mechanism: The Cyclic Periodate Ester Pathway
The most widely accepted mechanism, first proposed by Criegee, involves the formation of a cyclic periodate ester intermediate.[1][5][6] This pathway is characterized by the initial reaction between the diol and periodic acid to form a five-membered ring structure. This cyclic ester then decomposes in a concerted fashion to yield the final aldehyde or ketone products. The geometry of the diol is crucial; cis-glycols or those with rotatable bonds that can achieve a syn-periplanar orientation react more readily as they can form the necessary cyclic intermediate.[5][6]
Recent DFT studies have refined this mechanism, identifying a three-step process for the oxidation of ethylene glycol by periodic acid (HIO₄):[3][4]
-
Formation of a Seven-Membered Quasi-Ring Intermediate: An initial intermediate (IC1_B) is formed, featuring a single I-O bond, stabilized by an intramolecular hydrogen bond.[3][4]
-
Ring Closure to a Cyclic Diester: This is followed by the formation of a more stable, five-membered cyclic ester intermediate (IC2_C) with two I-O bonds.[3][4]
-
Decomposition: The cyclic ester decomposes through a transition state, leading to the cleavage of the C-C bond and the formation of two formaldehyde (B43269) molecules, iodic acid (HIO₃), and water.[3][4]
Caption: The Criegee-type mechanism for ethylene glycol oxidation as elucidated by DFT.
The Acyclic Intermediate Pathway
An alternative mechanism, proposed by Buist, suggests that the reaction can proceed through an acyclic intermediate.[1] This pathway becomes relevant under conditions where the formation of a cyclic ester is disfavored, such as with rigid trans-diols or under basic (high pH) conditions.[1] In this route, only one hydroxyl group of the diol coordinates to the periodate, and the C-C bond cleavage occurs without the formation of a second I-O bond. Computational studies explore this pathway to compare its energetic barriers against the cyclic mechanism.
Computational Methodology (In Silico Experimental Protocol)
The reliability of theoretical predictions hinges on the rigor of the computational methods employed. The protocols outlined below represent common practice in the quantum chemical study of reaction mechanisms.[1][2][3][4]
-
Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used for these calculations.
-
Model System: The reaction is often modeled using a simplified substrate, like ethylene glycol, to probe the core mechanism without steric complexities. The oxidant is typically modeled as periodic acid (HIO₄) or its conjugate base (IO₄⁻), depending on the pH conditions being simulated.[1][2]
-
Level of Theory:
-
Density Functional Theory (DFT): This is the most common method due to its balance of accuracy and computational cost. A variety of functionals are used to approximate the exchange-correlation energy. Hybrid functionals like B3PW91 and CAM-B3LYP, or meta-hybrid functionals like BMK and ωB97XD, are frequently chosen.[2][3]
-
Basis Sets: A sufficiently flexible basis set is crucial for accurate results. Pople-style basis sets like 6-311+G(2d,p) are used for lighter atoms (C, O, H), which include diffuse and polarization functions.[1][2][3][4] For the iodine atom, a full-electron basis set (like DGDZVP) or an effective core potential (ECP) to account for relativistic effects (like def2-TZVP) is employed.[1][2][3][4]
-
-
Solvation Model: To simulate the reaction in an aqueous environment, an implicit solvation model, such as the Solvation Model based on Density (SMD), is applied.[1][2]
-
Workflow for Mechanistic Investigation:
-
Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products (stationary points) are optimized to find their lowest energy conformations.
-
Frequency Analysis: Harmonic frequency calculations are performed on all optimized structures to characterize them. A true minimum (reactant, intermediate, product) will have zero imaginary frequencies, while a first-order saddle point (transition state) will have exactly one imaginary frequency.[2]
-
Transition State (TS) Search: Various algorithms (e.g., QST2, QST3, or Berny optimization) are used to locate the transition state structure connecting two minima.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a found transition state correctly connects the desired reactant and product, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state, ensuring it leads to the expected species.[2]
-
Caption: A typical workflow for the computational investigation of a reaction mechanism.
Quantitative Data from Quantum Chemical Calculations
Computational studies provide a wealth of quantitative data that can be compared with experimental results. The primary outputs are the energies of the stationary points along the reaction coordinate.
Table 1: Calculated Activation and Reaction Energies
This table summarizes the calculated activation energy barriers for the rate-limiting step and the overall reaction energy for the periodate oxidation of ethylene glycol, as determined by various DFT methods. These theoretical values are in good agreement with experimentally derived activation energies, which range from 98–167 kJ mol⁻¹.[1]
| DFT Functional | Basis Set (Iodine) | Rate-Limiting Activation Energy (kJ mol⁻¹) | Overall Reaction Energy (kJ mol⁻¹) | Reference |
| B3PW91 | DGDZVP | 134 | -250 | [1][2] |
| CAM-B3LYP | DGDZVP | 129 | -245 | [1][2] |
| BMK | DGDZVP | 107 | -273 | [1][2] |
| ωB97XD | DGDZVP | 114 | -281 | [1][2] |
| B3PW91 | def2-TZVP | 128 | -255 | [1][2] |
| CAM-B3LYP | def2-TZVP | 123 | -251 | [1][2] |
| BMK | def2-TZVP | 108 | -272 | [1][2] |
| ωB97XD | def2-TZVP | 117 | -280 | [1][2] |
Table 2: Key Geometric Parameters of Intermediates and Transition States
Structural data is critical for understanding the bonding changes throughout the reaction. The table below shows key bond lengths during the C-C bond cleavage step.
| Structure | Bond | Bond Length (Å) | Description | Reference |
| Cyclic Intermediate (IC2_C) | C-C | ~1.54 | Standard C-C single bond | [2] |
| Cyclic Intermediate (IC2_C) | I-O | ~2.00 | Iodine-Oxygen bonds in the ring | [2] |
| Transition State (TS2) | C-C | Elongated | The C-C bond is breaking | [2] |
| Transition State (TS2) | I-O | ~2.28 | The I-O bonds are breaking | [2] |
| Transition State (TS2) | C=O | ~1.29 | The new carbonyl bonds are forming | [2] |
Comparison with Experimental Data
While computational chemistry provides mechanistic details, experimental kinetics provide macroscopic validation. Studies on the periodate oxidation of cellulose (B213188) to dialdehyde (B1249045) cellulose (DAC) have quantified the effects of temperature and reactant concentration on reaction rates.[7][8][9][10]
Table 3: Experimental Kinetic Data for Cellulose Oxidation
Kinetic modeling of cellulose oxidation reveals a pseudo-first-order reaction. The rate constants for DAC formation (k₁) are highly dependent on both temperature and periodate concentration.[7][8][10]
| Temperature (°C) | [IO₄⁻] (mol/L) | k₁ (Formation of DAC) | k₂ (Degradation of Cellulose) | k₃ (Degradation of DAC) | Reference |
| 25 | 0.1 - 1.0 | Increases with concentration | Minimal change | Minimal change | [7][8][9] |
| 25 - 55 | 0.5 | Increases significantly | Increases significantly | Increases significantly | [7][8][9] |
The experimental observation that higher temperatures significantly accelerate the reaction aligns with the substantial activation barriers predicted by DFT calculations.[1][7][8][9] This synergy between theory and experiment strengthens the validity of the proposed mechanisms.
Conclusion and Implications for Drug Development
Quantum chemical calculations provide an unparalleled level of detail into the periodate oxidation pathways of diols. DFT studies have confirmed that the reaction predominantly proceeds through a cyclic periodate ester intermediate, while also allowing for the evaluation of alternative acyclic routes. The calculated activation energies and transition state structures are consistent with experimental kinetic data, lending strong support to the proposed mechanisms.
For drug development professionals, this detailed mechanistic understanding is invaluable. It can inform the design of selective modification strategies for complex biologics, such as monoclonal antibodies, where periodate oxidation of the glycan moieties is a common technique for subsequent drug conjugation. By understanding the energetic and geometric requirements of the reaction, it becomes possible to predict which diols on a complex structure will be most reactive and to fine-tune reaction conditions to maximize yield and minimize side reactions, ultimately leading to more homogeneous and effective bioconjugates.
References
- 1. The Malaprade reaction mechanism for ethylene glycol oxidation by periodic acid based on density functional theory (DFT) - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04764K [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Malaprade reaction mechanism for ethylene glycol oxidation by periodic acid based on density functional theory (DFT) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. orgosolver.com [orgosolver.com]
- 6. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 7. mdpi.com [mdpi.com]
- 8. Kinetics of Periodate-Mediated Oxidation of Cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of Periodate-Mediated Oxidation of Cellulose [research.chalmers.se]
An In-depth Technical Guide to the Explosive Nature of Ammonium Periodate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and explosive properties of ammonium (B1175870) periodate (B1199274) (NH₄IO₄). It is intended for an audience with a strong scientific background and aims to elucidate the factors contributing to the compound's extreme sensitivity and explosive nature. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms.
Physicochemical Properties
Ammonium periodate is an inorganic salt composed of the ammonium cation (NH₄⁺) and the periodate anion (IO₄⁻). It presents as colorless, tetragonal crystals and is sparingly soluble in water.[1] The compound is a powerful oxidizing agent.[1][2]
| Property | Value | Reference(s) |
| Chemical Formula | NH₄IO₄ | [3] |
| Molar Mass | 208.939 g/mol | [3] |
| Appearance | Colorless crystals | [3] |
| Density | 3.056 g/cm³ | [3] |
| Crystal System (APIT) | Tetragonal | [3] |
| Space Group (APIT) | I4₁/a | [3] |
| Solubility in Water | Sparingly soluble | [3] |
Explosive, Mechanical, and Electronic Properties
The explosive nature of this compound is well-documented, though specific experimental values for sensitivity and detonation are sparse in the literature, necessitating reliance on theoretical calculations for some parameters.[4] The compound is known to be extremely sensitive to mechanical stimuli, particularly friction and impact.[2] Its instability is significantly greater than its chlorine analog, ammonium perchlorate (B79767) (APC), a widely used oxidizer. This heightened sensitivity is attributed to its unique electronic structure and mechanical properties.[5]
Recent density functional theory (DFT) calculations have revealed that this compound can undergo a pressure-induced phase transition from its standard tetragonal form (APIT) to a monoclinic form (APIM) starting at approximately 3 GPa.[6] This monoclinic phase is significantly more sensitive to shear, and this transformation is considered a primary mechanism for ignition under mechanical stress.[2][6]
| Parameter | Tetragonal Phase (APIT) | Monoclinic Phase (APIM) | Comparison: NH₄ClO₄ (APC) | Reference(s) |
| Thermodynamic Properties | ||||
| Enthalpy of Decomposition (ΔHdec) | -12 kJ/mol | -17 kJ/mol | -77.5 kJ/mol | [2][6] |
| Detonation Properties (Calculated) | ||||
| Detonation Velocity (Veldet) | 4900 m/s | 5100 m/s | N/A | [2] |
| Detonation Pressure (pdet) | 8.8 GPa | 9.9 GPa | N/A | [2] |
| Mechanical Properties (Calculated) | ||||
| Bulk Modulus (K) | 25.87 GPa | N/A | 21.42 GPa | [5] |
| Shear Modulus (G) | 9.75 GPa | N/A | 9.42 GPa | [5] |
| Young's Modulus (Y) | 25.99 GPa | 16.27 GPa | N/A | [6] |
| Pugh's Ratio (K/G) | 2.65 | N/A | 2.27 | [5] |
| Poisson's Ratio (ν) | 0.333 | 0.38 | 0.308 | [2][5] |
| Electronic Properties (Calculated) | ||||
| Band Gap (Δg) | 2.92 - 4.46 eV | 2.09 - 3.51 eV | 6.21 eV | [5][6] |
| Sensitivity | ||||
| Friction Sensitivity | Extremely Sensitive | N/A | Shock-stable | [2] |
| Impact Sensitivity | Highly Sensitive | N/A | Shock-stable | [2] |
Note: N/A indicates data is not available or not applicable for comparison in the cited sources. Discrepancies in band gap values are due to different computational methods used in the cited literature.
Mechanism of Explosive Decomposition
The explosive character of this compound stems from the co-location of a reducing agent (the ammonium cation, NH₄⁺) and a strong oxidizing agent (the periodate anion, IO₄⁻) within the same ionic crystal. Upon initiation by heat, friction, or shock, the compound undergoes a rapid, exothermic decomposition, producing a large volume of gaseous products, which is the hallmark of an explosion.
The primary decomposition reaction is: 2NH₄IO₄(s) → N₂(g) + I₂(g) + 2O₂(g) + 4H₂O(g)
Key factors contributing to its instability include:
-
Electronic Structure : this compound has a significantly smaller electronic band gap (2.92 eV) compared to the more stable ammonium perchlorate (6.21 eV).[5] This smaller energy gap means that less energy is required to excite electrons from the valence band to the conduction band, which is a critical first step in initiating a chemical decomposition reaction.[5]
-
Pressure-Induced Phase Transition : Mechanical stimuli like friction or impact can induce localized high pressures, triggering a phase transition from the stable tetragonal crystal structure (APIT) to a monoclinic structure (APIM).[6] The APIM phase has a lower resistance to shear (a lower Young's Modulus) and an even smaller band gap, making it more prone to decomposition.[6] This polymorphism induced by shear is considered a potent ignition mechanism.[2][6]
-
Oxygen Balance : With an oxygen balance of +15%, this compound possesses a ready internal supply of oxygen to fuel its own rapid decomposition, contributing to the power of the explosion.[2]
Experimental Protocols
Extreme caution must be exercised when handling this compound. All work should be conducted in a fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including flame-retardant clothing, safety glasses, and face shield. This compound should not be synthesized or handled in quantities larger than a few tens of milligrams without specialized equipment and protocols. [1]
Protocol for Small-Scale Synthesis of this compound
This protocol is adapted from a known small-scale procedure.[1]
Reagents:
-
Periodic acid (H₅IO₆ or HIO₄)
-
Ammonia (B1221849) solution (15% w/w, clean, detergent-free)
-
Deionized water
Equipment:
-
Small glass beaker or vial
-
Petri dish
-
Spatula
-
Pipette or dropper
-
Heating plate or radiator (for drying, ~50 °C)
Procedure:
-
In a small glass beaker, dissolve a small spatula full of periodic acid (approximately 20-50 mg) in 0.5 mL of deionized water.
-
Using a pipette, slowly add 2 mL of 15% ammonia solution to the periodic acid solution. A white, crystalline precipitate of this compound will form rapidly.
-
Swirl the mixture gently to ensure complete reaction.
-
Pour the liquid with the precipitate into a petri dish, spreading it thinly to facilitate drying.
-
Place the petri dish in a warm, well-ventilated area, such as on a laboratory heating plate set to a low temperature (~50 °C), until the solid is completely dry and no ammonia odor remains.
-
Once dry, the this compound crystals can be carefully collected. Do not scrape with excessive force.
General Methodology for Friction Sensitivity Testing (BAM Method)
Principle: The test measures the response of a substance to frictional stimuli generated between two standardized porcelain surfaces. A sample is placed on a porcelain plate, and a specified load is applied via a porcelain pin. The plate is then moved back and forth once under the pin. The test is repeated multiple times at various loads to determine the load at which a reaction (e.g., crackling, report, smoke, or explosion) occurs.[7][8]
Equipment:
-
BAM Friction Apparatus
-
Standard porcelain plates (25 x 25 x 5 mm)
-
Standard porcelain pins (10 mm diameter, 15 mm height)
-
Set of calibrated weights
-
Spatula (non-metallic)
Procedure Outline:
-
A small, measured amount of the test substance (approx. 10 mm³) is placed on the porcelain plate.[9]
-
The porcelain pin is lowered onto the sample, and a starting load is applied using the weighted arm. For unknown, sensitive materials, testing begins at a very low load.
-
The motor is activated, moving the plate back and forth under the pin for one cycle (a distance of 10 mm each way).[9]
-
The operator observes for any sign of reaction.
-
The test is typically performed in a series of six trials at a given load.[9]
-
If no reaction occurs, the load is incrementally increased. If a reaction occurs, the load is decreased to find the lowest load at which a reaction is observed.
-
The result is reported as the lowest load at which at least one event occurs in six trials. A substance is generally considered sensitive if this value is below 80 N.[9]
Safety and Handling
Given its extreme sensitivity, handling this compound requires stringent safety protocols.
-
Handling : Always handle behind a blast shield. Use non-metallic, non-sparking tools. Avoid any action that could create friction or impact. Minimize the quantity of material being handled at any one time.[1]
-
Storage : Store in a cool, dry, well-ventilated area away from combustible materials, reducing agents, heat, sparks, and open flames.[7] Do not store in sealed, rigid containers that could confine the material in case of decomposition.
-
Personal Protective Equipment (PPE) : Wear flame-retardant lab coat, chemical safety goggles, and a face shield. The use of appropriate gloves is mandatory.
-
Disposal : Waste should be handled as an explosive material. Small quantities may be neutralized by careful, slow addition to a solution of a reducing agent (e.g., sodium bisulfite) under controlled conditions. Consult institutional safety protocols for explosive waste disposal.
Conclusion
This compound is a highly energetic and dangerously sensitive material. Its explosive nature is a direct consequence of its molecular and crystalline properties. The combination of a low electronic band gap, which facilitates the initiation of decomposition, and a pressure-induced phase transition to a shear-sensitive monoclinic form, makes it exceptionally vulnerable to initiation by mechanical forces such as friction and impact. These fundamental characteristics distinguish it from more stable analogs like ammonium perchlorate and necessitate the use of extreme caution and specialized protocols during its synthesis and handling.
References
- 1. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 2. depts.ttu.edu [depts.ttu.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. utec-corp.com [utec-corp.com]
- 8. researchgate.net [researchgate.net]
- 9. etusersgroup.org [etusersgroup.org]
In-Depth Technical Guide to the Physical and Chemical Properties of Crystalline Ammonium Periodate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of crystalline ammonium (B1175870) periodate (B1199274) (NH₄IO₄). The information is compiled from available scientific literature and safety data to support research and development activities where this compound may be considered.
Chemical Identity and General Properties
Ammonium periodate is an inorganic salt composed of the ammonium cation (NH₄⁺) and the periodate anion (IO₄⁻). It is a strong oxidizing agent and is known for its instability, particularly upon heating.
Table 1: General and Physical Properties of Crystalline this compound
| Property | Value | Source(s) |
| Chemical Formula | NH₄IO₄ | |
| Molar Mass | 208.94 g/mol | |
| Appearance | Colorless crystals | |
| Density | 3.056 g/cm³ | |
| Solubility in Water | 2.7 g/100 mL at 20 °C | [1] |
| Melting Point | Explodes upon heating |
Crystal Structure
Crystalline this compound belongs to the tetragonal crystal system. The detailed crystallographic data is essential for understanding its solid-state properties and behavior.
Table 2: Crystallographic Data of this compound
| Parameter | Value | Source(s) |
| Crystal System | Tetragonal | [2] |
| Space Group | I4₁/a | [2] |
| Cell Parameter 'a' | 0.5938 nm | [2] |
| Cell Parameter 'c' | 1.2790 nm | [2] |
| Formula Units per Cell (Z) | 4 | [2] |
Chemical Properties and Reactivity
This compound is a potent oxidizing agent due to the presence of the periodate ion, where iodine is in its +7 oxidation state.[1] Its reactivity is a key consideration for its handling and potential applications.
Thermal Decomposition
Upon heating, the solid is reported to produce a variety of products, including iodine vapor, which is visible as a purple gas, and leftover white material, likely unreacted this compound.[2] The formation of a yellow material suggests the presence of iodide ions and water vapor, which can form the brown triiodide ion (I₃⁻).[2]
A proposed, though not exhaustively verified, decomposition pathway can be inferred from these observations.
Caption: Proposed thermal decomposition pathway of this compound.
Ignition Sensitivity
Theoretical studies based on Density Functional Theory (DFT) have investigated the ignition sensitivity of this compound, comparing it to the more stable ammonium perchlorate. These studies suggest that this compound is more rigid but also more susceptible to shear, which can contribute to its greater ignition sensitivity.[3] The electronic structure of this compound, with a smaller band gap compared to ammonium perchlorate, also points towards a higher sensitivity to ignition.[3]
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are scarce in the available literature. The following sections provide generalized methodologies based on common practices for inorganic crystalline solids, which should be adapted and optimized with stringent safety precautions.
Synthesis of Crystalline this compound
A straightforward method for the synthesis of this compound involves the neutralization of periodic acid with ammonia (B1221849).[2]
Materials:
-
Periodic acid (H₅IO₆ or HIO₄)
-
Concentrated ammonia solution (e.g., 15%)
-
Deionized water
-
Petri dish or beaker
-
Stirring rod
Procedure:
-
Dissolve a small, carefully weighed amount of periodic acid in a minimal amount of deionized water in a petri dish.
-
Slowly add a stoichiometric amount of clean ammonia solution to the periodic acid solution while stirring. A white crystalline precipitate of this compound will form.[2]
-
Continue stirring for a short period to ensure complete reaction.
-
The precipitate can be collected by filtration.
-
Wash the collected crystals with a small amount of cold deionized water to remove any soluble impurities.
-
Dry the crystals in a desiccator at room temperature. Avoid heating as the compound is explosive.
Caption: General workflow for the synthesis of crystalline this compound.
X-ray Diffraction (XRD) Analysis
The crystal structure of this compound was determined by single-crystal X-ray diffraction. A general protocol for such an analysis is outlined below.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
Procedure:
-
A suitable single crystal of this compound is selected and mounted on a goniometer head.[4]
-
The crystal is placed in the X-ray beam and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated.[5]
-
The collected data are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.[5]
-
The crystal structure is then solved and refined using specialized software to determine the atomic positions.[4]
Spectroscopic Analysis (FTIR and Raman)
FTIR Spectroscopy:
-
A small amount of the crystalline this compound is finely ground with dry potassium bromide (KBr) powder.
-
The mixture is pressed into a thin, transparent pellet.
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
The infrared spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
Raman Spectroscopy:
-
A small amount of the crystalline sample is placed in a sample holder (e.g., a glass capillary or a microscope slide).
-
The sample is illuminated with a monochromatic laser source (e.g., 532 nm or 785 nm).
-
The scattered light is collected and passed through a spectrometer to obtain the Raman spectrum.
Safety and Handling
This compound is a hazardous substance that requires careful handling.
Table 3: Hazard Information for this compound
| Hazard | Description | Precautionary Measures | Source(s) |
| Oxidizing Solid | May intensify fire; oxidizer. | Keep away from heat, sparks, open flames, and combustible materials. Wear fire-resistant clothing. | |
| Explosive | Explodes when heated. | Avoid heating and friction. | [6] |
| Skin Irritant | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. | |
| Eye Irritant | Causes serious eye irritation. | Wear safety glasses with side-shields or goggles. | |
| Respiratory Irritant | May cause respiratory irritation. | Use in a well-ventilated area or with respiratory protection. Avoid breathing dust. |
Handling and Storage:
-
Store in a cool, dry, well-ventilated place away from combustible materials.[7]
-
Keep container tightly closed.
-
Ground and bond containers when transferring material.
-
Use non-sparking tools.
-
Avoid creating dust.
Disposal:
-
Dispose of waste and residues in accordance with local authority requirements. Contact a licensed professional waste disposal service.[7]
Conclusion
Crystalline this compound is a well-defined inorganic salt with known physical and crystallographic properties. However, its highly energetic and hazardous nature necessitates extreme caution in its handling and use. While theoretical studies provide some insight into its reactivity, there is a notable lack of detailed experimental data in the public domain concerning its thermal decomposition profile and spectroscopic characteristics. The protocols provided herein are intended as general guidelines and should be adapted with a thorough understanding of the associated risks. Further research is warranted to fully characterize this interesting and potent compound.
References
- 1. fishersci.fr [fishersci.fr]
- 2. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. This compound [chembk.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Probing the Frontiers: A Technical Guide to the Pressure-Induced Phase Transition of Ammonium Periodate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) periodate (B1199274) (NH₄IO₄), a material of interest for its energetic properties, is predicted to undergo a significant structural phase transition under the application of high pressure. This technical guide provides a comprehensive overview of the current understanding of this phenomenon, primarily based on theoretical calculations. It is designed to serve as a foundational resource for researchers and scientists, offering detailed insights into the predicted structural changes, the methodologies for investigating such transitions, and the potential implications for material science and energetic materials development. While experimental validation is pending, this document collates the existing theoretical data, outlines generalizable experimental protocols, and presents the information in a structured and accessible format to guide future research in this area.
Introduction
Ammonium periodate (NH₄IO₄) is an inorganic compound that, like its perchlorate (B79767) analog, possesses a significant oxygen balance, making it a candidate for energetic applications. However, its high sensitivity to impact and friction has limited its practical use.[1] Understanding the fundamental behavior of this compound under extreme conditions, such as high pressure, is crucial for elucidating the mechanisms behind its sensitivity and for the potential development of safer energetic materials.
At ambient conditions, this compound crystallizes in a tetragonal system.[2][3] Theoretical studies, however, predict a pressure-induced phase transition to a monoclinic system, which is expected to significantly alter its physical and chemical properties.[1][3] This guide delves into the specifics of this predicted phase transition, presenting the available theoretical data and outlining the experimental techniques that could be employed for its verification.
Predicted Phase Transition of this compound
Theoretical investigations utilizing Density Functional Theory (DFT) have been instrumental in predicting the high-pressure behavior of this compound. These studies forecast a polymorphic transformation from a tetragonal to a monoclinic crystal system.
Transition Pressure and Structural Changes
The predicted phase transition is initiated at an external pressure of approximately 3 GPa .[1] This transformation involves a significant rearrangement of the crystal lattice, where the isolated IO₄⁻ tetrahedra in the tetragonal phase are predicted to link and form a chain-like structure in the monoclinic phase.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data derived from theoretical calculations regarding the ambient and high-pressure phases of this compound.
Table 1: Crystal Structure Parameters
| Parameter | Ambient Phase (Tetragonal - APIT) | High-Pressure Phase (Monoclinic - APIM) |
| Space Group | I4₁/a[2] | P2₁/c (predicted) |
| a (Å) | 5.938[2] | Data not available |
| b (Å) | 5.938[2] | Data not available |
| c (Å) | 12.790[2] | Data not available |
| α (°) | 90 | Data not available |
| β (°) | 90 | Data not available |
| γ (°) | 90 | Data not available |
| Volume (ų) | 450.9 | Data not available |
Table 2: Calculated Mechanical and Electronic Properties
| Property | Ambient Phase (Tetragonal - APIT) | High-Pressure Phase (Monoclinic - APIM) |
| Young's Modulus (GPa) | 25.99[3] | 16.27[3] |
| Bulk Modulus (GPa) | 25.87[4] | 22.80 |
| Shear Modulus (GPa) | 9.75[4] | Data not available |
| Poisson's Ratio | 0.33[3] | 0.38[3] |
| Electronic Band Gap (eV) | 4.46[3] | 3.51[3] |
| Enthalpy of Phase Transition (ΔHphase at 0 K) (kJ/mol) | - | 7.3[3] |
| Enthalpy of Decomposition (ΔHdec) (kJ/mol) | -12[3] | -17[3] |
Experimental Protocols
While specific experimental data for the high-pressure phase transition of this compound is not yet available, this section outlines the general methodologies that would be employed for such an investigation. These protocols are based on established techniques for studying materials under extreme pressures.
Sample Synthesis and Preparation
Synthesis of this compound: this compound can be synthesized by the reaction of periodic acid with an ammonia (B1221849) solution.[2][5]
-
Procedure:
-
Dissolve a small quantity of periodic acid (HIO₄) in deionized water.
-
Slowly add a concentrated and clean ammonia solution (NH₄OH) to the periodic acid solution.
-
A white, crystalline precipitate of this compound (NH₄IO₄) will form.[5]
-
The precipitate can be collected by filtration, washed with a small amount of cold water, and dried in a desiccator.
-
Sample Loading for High-Pressure Experiments: Due to the explosive nature of this compound, handling requires extreme caution.[5] For high-pressure experiments using a diamond anvil cell (DAC), a small, single crystal or a fine powder of the sample is loaded into a gasket hole, typically a few hundred micrometers in diameter. A pressure-transmitting medium (e.g., silicone oil, neon, or argon) is added to ensure hydrostatic or quasi-hydrostatic conditions. A ruby chip is often included for in-situ pressure calibration via ruby fluorescence spectroscopy.
High-Pressure Generation and Measurement
A diamond anvil cell (DAC) is the most common apparatus for generating static high pressures for in-situ spectroscopic and diffraction studies. Pressure is applied by turning screws that push two diamond anvils together, compressing the sample within the gasket. The pressure inside the DAC is typically measured by monitoring the pressure-induced shift of the R1 fluorescence line of a small ruby crystal placed in the sample chamber.
In-Situ Characterization Techniques
3.3.1. High-Pressure X-ray Diffraction (XRD) High-pressure XRD is the primary technique for determining crystal structures under compression.
-
Methodology:
-
The DAC containing the this compound sample is mounted on a goniometer at a synchrotron X-ray source.
-
A monochromatic X-ray beam is focused on the sample.
-
Diffraction patterns are collected on an area detector at various pressures.
-
The collected 2D diffraction images are integrated to produce 1D diffraction patterns (intensity vs. 2θ).
-
Analysis of the diffraction patterns allows for the identification of new peaks, indicating a phase transition.
-
The crystal structure of the new phase can be determined by indexing the diffraction peaks and refining the lattice parameters and atomic positions.
-
3.3.2. High-Pressure Raman Spectroscopy High-pressure Raman spectroscopy is a powerful tool for probing changes in vibrational modes, which are sensitive to structural phase transitions.
-
Methodology:
-
The DAC is placed under a Raman microscope.
-
A laser beam is focused on the sample through one of the diamond anvils.
-
The scattered light is collected and directed to a spectrometer.
-
Raman spectra are collected at different pressures.
-
The appearance of new Raman modes, the disappearance of existing modes, or abrupt changes in the slope of the frequency vs. pressure plots are indicative of a phase transition.
-
Visualization of Workflows and Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationship of the predicted phase transition.
Caption: Experimental workflow for investigating the high-pressure phase transition of this compound.
Caption: Conceptual diagram of the predicted pressure-induced phase transition in this compound.
Conclusion and Future Outlook
The theoretical prediction of a pressure-induced phase transition in this compound from a tetragonal to a monoclinic structure at approximately 3 GPa opens up new avenues for research into this energetic material.[1] The anticipated changes in mechanical and electronic properties, such as a decrease in the Young's modulus and the electronic band gap, could have significant implications for its stability and sensitivity.[3]
This technical guide has summarized the existing theoretical knowledge and provided a framework for the experimental investigation of this phenomenon. The foremost priority for future research is the experimental verification of this predicted phase transition using high-pressure X-ray diffraction and Raman spectroscopy. Such studies would not only validate the theoretical models but also provide crucial data for understanding the structure-property relationships in this compound. A detailed understanding of its high-pressure behavior is a critical step towards the rational design of safer and more reliable energetic materials.
References
In-Depth Technical Guide: Properties and Hazards of Manganese(II) Chloride Tetrahydrate (CAS No. 13446-34-9)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Manganese(II) chloride tetrahydrate, a water-soluble crystalline solid, is a vital compound in various industrial and biological research applications. However, its potential for toxicity, particularly neurotoxicity, necessitates a thorough understanding of its properties and hazards. This technical guide provides a comprehensive overview of the physicochemical properties, toxicological profile, and associated hazards of Manganese(II) chloride tetrahydrate. It includes detailed summaries of quantitative data, experimental protocols for key toxicological assessments, and visual representations of the primary signaling pathways implicated in manganese-induced cellular dysfunction. This document is intended to serve as a critical resource for professionals in research and drug development to ensure safe handling and to inform studies on its biological effects.
Physicochemical Properties
Manganese(II) chloride tetrahydrate is a pink, crystalline solid. Its key physical and chemical properties are summarized in the table below, compiled from various safety data sheets and chemical databases.
| Property | Value | Reference |
| Chemical Formula | MnCl₂·4H₂O | [1] |
| Molecular Weight | 197.91 g/mol | [2] |
| Appearance | Pink to rose-colored crystals or crystalline powder | [2] |
| Odor | Odorless | [2] |
| Melting Point | 58 °C | [1] |
| Boiling Point | 1190 °C (anhydrous) | [2] |
| Solubility in Water | 1980 g/L (20 °C) | [3] |
| Specific Gravity | 2.01 g/cm³ | [1][4] |
| pH | 4-6 (5% aqueous solution) | [3] |
| Vapor Pressure | Not available | [1] |
| Flash Point | Not applicable | [1] |
| Autoignition Temperature | Not applicable | [1] |
Toxicological Profile and Hazards
Manganese(II) chloride tetrahydrate is classified as harmful if swallowed and causes serious eye damage.[5][6] Prolonged or repeated exposure may cause damage to organs, particularly the brain.[5][6] It is also toxic to aquatic life with long-lasting effects.[5]
Acute Toxicity
| Route of Exposure | Endpoint | Value | Species | Reference |
| Oral | LD50 | 1484 mg/kg | Rat | [3] |
| Dermal | LD50 | >2000 mg/kg bw | Rat |
Irritation and Corrosivity
| Type | Result | Species | Reference |
| Skin Irritation | Not classified as a skin irritant | Rabbit | [5] |
| Eye Irritation | Causes serious eye damage | Rabbit | [5][6] |
Sensitization
| Type | Result | Reference |
| Skin Sensitization | Not classified as a skin sensitizer | [5] |
Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity
-
Germ Cell Mutagenicity : Shall not be classified as germ cell mutagenic.[6]
-
Carcinogenicity : Not classified as carcinogenic.[5]
-
Reproductive Toxicity : Suspected of damaging fertility or the unborn child.[7]
Specific Target Organ Toxicity (STOT)
-
Single Exposure : Shall not be classified as a specific target organ toxicant (single exposure).[5]
-
Repeated Exposure : May cause damage to organs (brain) through prolonged or repeated exposure.[6]
Experimental Protocols
Acute Oral Toxicity - OECD 423
The acute oral toxicity of Manganese(II) chloride tetrahydrate is determined using the Acute Toxic Class Method as per OECD Guideline 423.[8][9][10]
-
Animal Model : Healthy, young adult female Wistar rats are used.[9]
-
Housing and Fasting : Animals are housed individually and fasted overnight prior to dosing.[11]
-
Dose Administration : The test substance is administered as a single oral dose via gavage. The starting dose is typically 2000 mg/kg body weight.[11][12]
-
Observation Period : Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[9][11] Observations are made frequently on the day of dosing and at least daily thereafter.[11]
-
Body Weight : Body weight is recorded at the start of the study and weekly thereafter.[11]
-
Necropsy : All animals are subjected to a gross necropsy at the end of the observation period.[9]
-
Endpoint : The study aims to classify the substance based on the number of mortalities at specific dose levels.[8]
Acute Dermal Irritation/Corrosion - OECD 404
This test is performed in accordance with OECD Guideline 404 to assess the potential for skin irritation.[2][6][13]
-
Animal Model : Healthy young adult albino rabbits are used.[2]
-
Test Site Preparation : The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application : 0.5 g of the solid test substance, moistened with a small amount of water, is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch and semi-occlusive dressing.[13]
-
Exposure Duration : The exposure period is 4 hours.[13]
-
Observation : After the exposure period, the patch is removed, and the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after removal.[13] The observation period can be extended up to 14 days to assess the reversibility of the effects.[13]
-
Scoring : The degree of skin reaction is scored according to a standardized grading system.
Acute Eye Irritation/Corrosion - OECD 405
The potential for eye irritation is evaluated following OECD Guideline 405.[14][15][16]
-
Animal Model : Healthy young adult albino rabbits are used.[14][16]
-
Application : A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[14]
-
Observation : The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation.[14][15] The observation period may be extended up to 21 days to assess the reversibility of effects.[15]
-
Scoring : Ocular lesions of the cornea, iris, and conjunctiva are scored using a standardized system.
In Vitro Neurotoxicity Assessment in PC12 Cells
PC12 cells, a rat pheochromocytoma cell line, are a common in vitro model to study the neurotoxic effects of manganese.[17][18][19][20]
-
Cell Culture : PC12 cells are maintained in an appropriate culture medium (e.g., DMEM supplemented with fetal bovine serum and horse serum) at 37°C in a humidified atmosphere of 5% CO₂.
-
Exposure : Cells are seeded in multi-well plates and allowed to attach. They are then exposed to varying concentrations of Manganese(II) chloride tetrahydrate for a specified duration (e.g., 24 hours).[21]
-
Cytotoxicity Assessment (MTT Assay) :
-
After exposure, the medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated to allow for the conversion of MTT to formazan (B1609692) by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.[18][21]
-
Detection of Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[22][23][24][25][26]
-
Cell Preparation : Cells (e.g., PC12 cells) are cultured on coverslips or in multi-well plates and exposed to Manganese(II) chloride tetrahydrate.
-
Fixation and Permeabilization : Cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.[22]
-
Labeling : The 3'-OH ends of fragmented DNA are labeled with biotin-dUTP using the enzyme Terminal deoxynucleotidyl Transferase (TdT).[22][23]
-
Detection : The biotinylated DNA is then detected using streptavidin conjugated to a reporter enzyme (e.g., horseradish peroxidase) or a fluorescent dye.[22][23]
-
Visualization : For enzymatic detection, a substrate (e.g., DAB) is added to produce a colored precipitate in apoptotic cells, which can be visualized by light microscopy.[22][23] For fluorescent detection, the signal is visualized using a fluorescence microscope or quantified by flow cytometry.[26]
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[1][5][27][28][29]
-
Cell Preparation : Adherent or suspension cells are cultured and exposed to Manganese(II) chloride tetrahydrate.
-
Probe Loading : Cells are incubated with DCFH-DA, which is cell-permeable and non-fluorescent.[27]
-
ROS Detection : Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the probe. In the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[27]
-
Quantification : The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at an excitation/emission wavelength of approximately 495/529 nm.[1][27] The increase in fluorescence is proportional to the level of intracellular ROS.
Assessment of Mitochondrial Dysfunction
Mitochondrial membrane potential (MMP) is a key indicator of mitochondrial health and can be assessed using fluorescent dyes like tetramethylrhodamine, methyl ester (TMRM).[7][30][31][32][33]
-
Cell Preparation : Neuronal cells are cultured and exposed to Manganese(II) chloride tetrahydrate.
-
Dye Incubation : After exposure, cells are incubated with TMRM at a low concentration (e.g., 10 nM) in the culture medium.[30]
-
Imaging and Quantification : The fluorescence of TMRM, which accumulates in healthy mitochondria with a high membrane potential, is measured using a fluorescence microscope or plate reader. A decrease in TMRM fluorescence indicates a loss of MMP.[30]
-
Oxygen Consumption Rate (OCR) : Mitochondrial respiration can be assessed by measuring the OCR using specialized instruments. Cells are treated with sequential injections of mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[7]
Measurement of NF-κB Activation
The activation of the transcription factor NF-κB can be assessed by measuring its translocation from the cytoplasm to the nucleus.[34][35][36][37]
-
Cell Culture : Microglial cells or other relevant cell types are cultured and treated with Manganese(II) chloride tetrahydrate.
-
Immunocytochemistry :
-
Cells are fixed and permeabilized.
-
Cells are incubated with a primary antibody specific for an NF-κB subunit (e.g., p65).
-
A fluorescently labeled secondary antibody is used for detection.
-
-
Microscopy and Analysis : The subcellular localization of NF-κB is visualized using a fluorescence microscope. The nuclear-to-cytoplasmic fluorescence ratio is quantified to determine the extent of NF-κB activation.[34]
-
Western Blotting of Nuclear and Cytoplasmic Fractions :
-
Cells are fractionated to separate the cytoplasm and nucleus.
-
Proteins from each fraction are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with an antibody against an NF-κB subunit to determine its abundance in each fraction.
-
Signaling Pathways in Manganese Neurotoxicity
Manganese-induced neurotoxicity is a complex process involving multiple interconnected signaling pathways. The primary mechanisms include the induction of oxidative stress, mitochondrial dysfunction, neuroinflammation, and apoptosis.
Oxidative Stress and Apoptosis Pathway
Manganese exposure leads to an overproduction of reactive oxygen species (ROS), which in turn activates stress-related kinases such as p38 MAPK. This can lead to the activation of pro-apoptotic pathways.
Caption: Manganese-induced oxidative stress leading to apoptosis.
Neuroinflammatory Pathway in Microglia
In the brain, manganese can activate microglia, the resident immune cells, leading to a neuroinflammatory response. This involves the activation of the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines.
Caption: Manganese-induced neuroinflammation via microglial activation.
PI3K/Akt and MAPK Signaling Crosstalk
The PI3K/Akt and MAPK signaling pathways are crucial for cell survival and proliferation. Manganese can dysregulate these pathways, contributing to its neurotoxic effects.
Caption: Crosstalk of PI3K/Akt and MAPK pathways in manganese neurotoxicity.
Conclusion
Manganese(II) chloride tetrahydrate is a compound with significant industrial and research applications, but it also presents notable health hazards, particularly neurotoxicity upon prolonged or repeated exposure. A comprehensive understanding of its physicochemical properties, toxicological profile, and the underlying mechanisms of its toxicity is crucial for ensuring occupational safety and for advancing research in areas such as neurodegenerative diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with this compound. Adherence to appropriate safety protocols and a thorough understanding of its biological effects are paramount to mitigate risks and to leverage its properties in a safe and effective manner.
References
- 1. abcam.cn [abcam.cn]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. scribd.com [scribd.com]
- 10. oecd.org [oecd.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. agc-chemicals.com [agc-chemicals.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Manganese-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The interaction of manganese nanoparticles with PC-12 cells induces dopamine depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. sciencellonline.com [sciencellonline.com]
- 23. genscript.com [genscript.com]
- 24. biotna.net [biotna.net]
- 25. info.gbiosciences.com [info.gbiosciences.com]
- 26. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. assaygenie.com [assaygenie.com]
- 28. researchgate.net [researchgate.net]
- 29. m.youtube.com [m.youtube.com]
- 30. Manganese-induced Mitochondrial Dysfunction Is Not Detectable at Exposures Below the Acute Cytotoxic Threshold in Neuronal Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. meassociation.org.uk [meassociation.org.uk]
- 33. researchgate.net [researchgate.net]
- 34. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 35. researchgate.net [researchgate.net]
- 36. RNF11 modulates microglia activation through NF-κB signalling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Microglia-specific NF-κB signaling is a critical regulator of prion-induced glial inflammation and neuronal loss - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Discovery and Synthesis of Periodates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periodates, salts of periodic acid, are powerful oxidizing agents with a rich history and diverse applications, particularly in organic chemistry and drug development. This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for producing these versatile reagents. We will delve into the initial discoveries of the 19th century and trace the development of both chemical and electrochemical synthesis routes. Detailed experimental protocols for key synthesis methods are provided, along with a comparative analysis of their advantages and disadvantages. Quantitative data is summarized in structured tables for easy reference, and logical relationships in synthesis pathways are visualized through diagrams. This guide aims to be a comprehensive resource for researchers utilizing or developing processes involving periodates.
Historical Overview
The journey of periodates began in 1833 when Heinrich Gustav Magnus and C. F. Ammermüller first synthesized periodic acid.[1] Their pioneering work involved the oxidation of an iodine solution with chlorine gas, laying the foundation for the field of periodate (B1199274) chemistry.[2] This discovery opened the door for further exploration of the properties and applications of this new class of compounds.
Over the years, various chemical methods were developed to synthesize periodates, employing a range of oxidizing agents. These included hypochlorite (B82951), chlorate, peroxodisulfate, and permanganate, which were used to oxidize iodine, iodides, or iodates to the +7 oxidation state of iodine in periodates.[2] While effective, many of these early methods were often cumbersome, wasteful, or involved hazardous materials.[2]
A significant advancement in periodate synthesis came with the advent of electrochemical methods. Pioneering work in this area was conducted by Erich Müller in the early 20th century.[3] The electrochemical approach offered a cleaner and more controlled route to periodate production. For over a century, lead dioxide (PbO₂) was the anode material of choice for the electrochemical oxidation of iodates to periodates.[3] However, concerns over lead's toxicity and the instability of PbO₂ anodes under certain conditions spurred the search for alternative materials.[3]
In recent years, a more environmentally friendly and efficient electrochemical method has been developed utilizing boron-doped diamond (BDD) anodes.[4] This "green" synthesis offers high yields and avoids the use of toxic heavy metals, making it an attractive option for pharmaceutical and other high-purity applications.[4]
Synthesis of Periodates: Chemical Methods
Chemical oxidation remains a viable route for the synthesis of periodates, particularly on a laboratory scale. These methods typically involve the oxidation of an iodine compound in a lower oxidation state (e.g., iodide, I⁻, or iodate (B108269), IO₃⁻) to the periodate (IO₄⁻ or IO₆⁵⁻) state.
Oxidation of Iodide with Bromine
This method is a classic laboratory preparation for sodium paraperiodate (Na₃H₂IO₆).
Experimental Protocol:
-
Dissolve 10 g of sodium iodide (NaI) and 53 g of sodium hydroxide (B78521) (NaOH) in 400 mL of water.
-
Heat the solution to 80°C with continuous stirring.
-
Slowly add 16 mL of bromine (Br₂) through a dropping funnel with the delivery spout below the surface of the hot liquid.
-
Maintain the temperature at 80°C throughout the addition. The product will precipitate during the oxidation.
-
After the complete addition of bromine, cool the mixture.
-
Filter the product by suction and wash it four times with 10 mL portions of ice-cold water.
-
Dry the product in the air to yield sodium paraperiodate.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount |
| Sodium Iodide (NaI) | 149.89 | 10 g |
| Sodium Hydroxide (NaOH) | 40.00 | 53 g |
| Bromine (Br₂) | 159.81 | 16 mL |
| Product | Molar Mass ( g/mol ) | Yield |
| Sodium Paraperiodate (Na₃H₂IO₆) | 293.88 | 16-18 g |
Oxidation of Iodate with Hypochlorite
Sodium paraperiodate can also be synthesized by the oxidation of sodium iodate with sodium hypochlorite.
Experimental Protocol:
-
To a solution of 50 g of sodium iodate (NaIO₃) in 200.5 g of water, add 68.5 g of 30 wt% aqueous sodium hydroxide (NaOH).
-
Heat the mixture to an internal temperature of 80°C.
-
Add 209.2 g of 12.8 wt% aqueous sodium hypochlorite (NaOCl) dropwise while maintaining the temperature at 80°C.
-
Stir the reaction mixture at 80°C for 4 hours.
-
Cool the reaction mixture to an internal temperature of 30°C or less.
-
Filter the precipitated crystals and dry them under reduced pressure.
Quantitative Data:
| Reactant | Amount |
| Sodium Iodate (NaIO₃) | 50 g |
| 30 wt% Sodium Hydroxide | 68.5 g |
| 12.8 wt% Sodium Hypochlorite | 209.2 g |
| Product | Yield |
| Disodium Paraperiodate | 73.5 g (98%) |
Oxidation of Iodate with Persulfate
This method provides a route to trisodium (B8492382) dihydrogen periodate using sodium persulfate as the oxidizing agent.
Experimental Protocol:
-
Prepare a solution of sodium hydroxide.
-
Add sodium iodate (NaIO₃) and sodium persulfate (Na₂S₂O₈) to the sodium hydroxide solution. The molar ratio of sodium iodate to sodium persulfate to sodium hydroxide should be approximately 1:1:4.
-
Heat the reaction mixture to 80-90°C for 30 minutes.
-
After the reaction, add water equivalent to half the volume of the reaction mixture and allow it to stand for 10-15 minutes for the product to precipitate.
-
Separate the supernatant and collect the trisodium dihydrogen periodate precipitate by centrifugation.
Quantitative Data:
| Reactant | Molar Ratio |
| Sodium Iodate (NaIO₃) | 1 |
| Sodium Persulfate (Na₂S₂O₈) | 1 |
| Sodium Hydroxide (NaOH) | 4 |
Synthesis of Periodates: Electrochemical Methods
Electrochemical synthesis offers a high degree of control and can be scaled for industrial production. The fundamental principle is the anodic oxidation of iodate to periodate.
Electrochemical Synthesis using Lead Dioxide (PbO₂) Anodes
This traditional method has been widely used for industrial-scale production.
Experimental Protocol (Conceptual):
-
Electrolyte Preparation: Prepare an aqueous solution of sodium iodate (NaIO₃). The concentration can vary, but a common starting point is a saturated or near-saturated solution. The pH of the electrolyte is a critical parameter and is often maintained in the neutral to slightly acidic range.
-
Cell Setup: A divided electrochemical cell is typically used to prevent the cathodic reduction of the newly formed periodate. A lead dioxide (PbO₂) coated anode and a suitable cathode (e.g., stainless steel) are employed. A diaphragm or membrane separates the anolyte and catholyte compartments.
-
Electrolysis: A constant current is passed through the cell. The current density is a key parameter influencing the efficiency of the oxidation. Typical current densities range from 20 to 100 mA/cm². The temperature of the electrolyte is usually maintained between 20-40°C.
-
Product Isolation: As the electrolysis proceeds, the concentration of periodate in the anolyte increases. The solubility of sodium periodate is lower than that of sodium iodate, especially at lower temperatures. The product can be crystallized by cooling the anolyte, followed by filtration and drying.
Quantitative Data:
| Parameter | Typical Range/Value |
| Anode Material | Lead Dioxide (PbO₂) |
| Starting Material | Sodium Iodate (NaIO₃) |
| Current Density | 20 - 100 mA/cm² |
| Temperature | 20 - 40°C |
| Current Efficiency | Can be up to 85-90% |
"Green" Electrochemical Synthesis using Boron-Doped Diamond (BDD) Anodes
This modern approach offers high efficiency and avoids the use of toxic lead.
Experimental Protocol (Flow Electrolysis):
-
Electrolyte Preparation:
-
Anolyte: An aqueous solution of sodium hydroxide (e.g., 4 M) containing the starting material, sodium iodide (NaI) (e.g., 0.33 M).
-
Catholyte: An aqueous solution of sodium hydroxide (e.g., 4 M).
-
-
Cell Setup: A divided flow electrolysis cell is used.
-
Anode: Boron-doped diamond (BDD).
-
Cathode: Stainless steel.
-
Membrane: A Nafion® membrane separates the anodic and cathodic compartments.
-
-
Electrolysis:
-
The anolyte and catholyte are continuously pumped through their respective compartments of the flow cell.
-
A constant current is applied. A typical current density is around 30-60 mA/cm².
-
The electrolysis is carried out at room temperature.
-
-
Product Isolation: The product, sodium paraperiodate, precipitates from the anolyte solution as the reaction progresses. The precipitate can be collected by filtration.
Quantitative Data:
| Parameter | Value |
| Anode Material | Boron-Doped Diamond (BDD) |
| Starting Material | Sodium Iodide (NaI) |
| Electrolyte (Anolyte) | 4 M NaOH, 0.33 M NaI |
| Current Density | 30-60 mA/cm² |
| Temperature | Room Temperature |
| Yield | Up to 86% |
Conclusion
The synthesis of periodates has evolved significantly from the initial discoveries in the 19th century. While classical chemical oxidation methods are still relevant for laboratory-scale preparations, electrochemical routes, particularly the "green" synthesis using boron-doped diamond anodes, represent the state-of-the-art for efficient and environmentally conscious production. This guide provides the foundational knowledge and detailed protocols necessary for researchers to understand and implement the synthesis of these important oxidizing agents in their work. The choice of synthetic route will ultimately depend on the desired scale of production, purity requirements, and available resources.
References
Methodological & Application
Application Notes and Protocol for Oxidative Cleavage of 1,2-Diols with Ammonium Periodate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidative cleavage of 1,2-diols (vicinal diols) is a powerful transformation in organic synthesis, yielding valuable carbonyl compounds such as aldehydes and ketones. This reaction, widely known as the Malaprade oxidation, is instrumental in the degradation of sugars, the structural elucidation of molecules, and the synthesis of complex organic scaffolds in drug development.[1][2][3] The reaction proceeds through the formation of a cyclic periodate (B1199274) ester, which subsequently undergoes a carbon-carbon bond cleavage.[4][5] While sodium periodate (NaIO₄) and periodic acid (HIO₄) are commonly employed reagents, ammonium (B1175870) periodate (NH₄IO₄) can also be utilized as a potent oxidizing agent for this transformation.[6][7]
This document provides detailed application notes and a comprehensive protocol for the oxidative cleavage of 1,2-diols using ammonium periodate, with a strong emphasis on the necessary safety precautions due to the energetic nature of this reagent.
Safety Precautions
Warning: this compound is a strong oxidizing agent and can be explosive upon heating or when mixed with combustible materials.[6][8] It is crucial to handle this reagent with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[9] Avoid grinding the solid or heating it directly.[8] All reactions should be conducted behind a blast shield.
Data Presentation
The following table summarizes representative data for the oxidative cleavage of various 1,2-diols to their corresponding carbonyl compounds. Please note that specific yields and reaction times may vary depending on the substrate and precise reaction conditions.
| Substrate (1,2-Diol) | Product(s) | Typical Solvent(s) | Reaction Time (h) | Temperature (°C) | Reported Yield (%) |
| (±)-trans-1,2-Cyclohexanediol | Adipaldehyde | Water/THF | 2 - 4 | 20 - 25 | >90 |
| 1,2-Propanediol | Formaldehyde and Acetaldehyde | Water/Methanol | 1 - 3 | 20 - 25 | High |
| Glycerol | Formaldehyde and Formic Acid | Water | 1 - 2 | 20 - 25 | Quantitative |
| 1-Phenyl-1,2-ethanediol | Benzaldehyde and Formaldehyde | Water/Dioxane | 3 - 6 | 20 - 25 | ~95 |
Note: The data presented is based on typical Malaprade reactions with periodate salts. Yields with this compound are expected to be comparable but should be determined empirically.
Experimental Protocol
This protocol outlines a general procedure for the oxidative cleavage of a 1,2-diol using this compound.
Materials:
-
1,2-diol substrate
-
This compound (NH₄IO₄)
-
Solvent (e.g., deionized water, tetrahydrofuran (B95107) (THF), methanol, dioxane)
-
Sodium bicarbonate (NaHCO₃) (for buffering, if required)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Standard laboratory glassware
-
Stir plate and magnetic stir bar
-
Blast shield
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,2-diol (1.0 equivalent) in a suitable solvent or solvent mixture (e.g., a 1:1 mixture of water and THF). Place the flask in a water bath to maintain a constant temperature, typically room temperature.
-
Reagent Addition: While stirring vigorously, add solid this compound (1.1 to 1.5 equivalents) portion-wise over 15-20 minutes. Caution: Do not add the this compound all at once, especially on a larger scale, to control any potential exotherm. If the substrate is acid-sensitive, a buffer such as sodium bicarbonate can be added to the reaction mixture.[10]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction is typically complete within 1 to 6 hours.
-
Workup: a. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess periodate. b. If a precipitate of iodate (B108269) salts forms, it can be removed by filtration. c. Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 50 mL). d. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation or column chromatography on silica (B1680970) gel if necessary.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the protocol for the oxidative cleavage of a 1,2-diol using this compound.
References
- 1. Malaprade reaction - Wikipedia [en.wikipedia.org]
- 2. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 3. Malaprade Reaction (Chapter 77) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Ch15: Oxidation cleavage of 1,2-diols [chem.ucalgary.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | 13446-11-2 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 9. echemi.com [echemi.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Application Notes and Protocols: Ammonium Periodate in the Malaprade Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Malaprade reaction is a powerful and selective method for the oxidative cleavage of the carbon-carbon bond in 1,2-diols (vicinal diols) and other 1,2-difunctionalized compounds, such as α-amino alcohols and α-hydroxy ketones, to yield corresponding aldehydes and ketones.[1][2][3][4][5] This reaction, first reported by Léon Malaprade in 1928, has found extensive application in organic synthesis, particularly in carbohydrate chemistry and the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1][6][7] The most commonly employed reagents for this transformation are periodic acid (HIO₄) and its salts, notably sodium periodate (B1199274) (NaIO₄).[1][2][6]
This document focuses on the use of ammonium (B1175870) periodate (NH₄IO₄) in the Malaprade reaction. It is important to note that while ammonium periodate is a known oxidizing agent, its use in the Malaprade reaction is not widely documented in the scientific literature, likely due to its specific physical and chemical properties.[8][9][10] These application notes will provide an overview of the reaction, discuss the specific considerations for using this compound, and present a generalized protocol adapted for its potential use.
This compound: Properties and Considerations
This compound is a colorless crystalline solid with the chemical formula NH₄IO₄.[8][9][10] Key properties relevant to its use in organic synthesis include:
-
Solubility: It is sparingly soluble in water.[8][9][10] This is a significant difference from sodium periodate, which is readily soluble in water, and may necessitate the use of co-solvents or heterogeneous reaction conditions.
-
Stability: this compound can explode upon heating.[8][9][10] This presents a safety hazard and requires careful handling and temperature control during reactions.
-
Oxidizing Agent: It is recognized as an oxidizing agent.[8][9][10]
The limited solubility and potential for explosive decomposition are likely the primary reasons for the preference of sodium periodate or periodic acid in the Malaprade reaction. However, in specific cases where the introduction of sodium or potassium ions is undesirable, the use of this compound could be explored with appropriate caution.
Reaction Mechanism
The mechanism of the Malaprade reaction is generally accepted to proceed through the formation of a cyclic periodate ester intermediate.[2][3][5]
The key steps are:
-
Formation of a Cyclic Intermediate: The 1,2-diol reacts with the periodate ion to form a cyclic diester of iodine(VII).
-
C-C Bond Cleavage: This cyclic intermediate then undergoes a concerted rearrangement of electrons, leading to the cleavage of the carbon-carbon bond and the formation of two carbonyl groups. The iodine is reduced from I(VII) to I(V) in the form of iodate (B108269) (IO₃⁻).
Experimental Protocols
Due to the lack of specific literature protocols for the use of this compound in the Malaprade reaction, the following is a generalized procedure adapted from well-established methods using sodium periodate. Extreme caution is advised due to the potential instability of this compound.
General Protocol for the Oxidative Cleavage of a 1,2-Diol
Materials:
-
1,2-diol substrate
-
This compound (NH₄IO₄)
-
Solvent (e.g., Dichloromethane/Water, Tetrahydrofuran/Water, Methanol/Water)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Safety shield
Procedure:
-
Dissolution of the Substrate: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,2-diol substrate in an appropriate organic solvent (e.g., dichloromethane, tetrahydrofuran, or methanol).
-
Preparation of the Oxidant Solution: In a separate flask, prepare a solution or a fine suspension of this compound in water. Due to its low solubility, vigorous stirring may be required to ensure a homogeneous mixture.
-
Reaction Setup: Place the flask containing the diol solution in a water or ice bath to maintain a controlled temperature (typically 0-25 °C).
-
Addition of the Oxidant: Slowly add the this compound solution/suspension to the stirred solution of the diol under an inert atmosphere. The addition should be dropwise to control any potential exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction time can vary from minutes to several hours depending on the substrate.
-
Work-up:
-
Once the reaction is complete, quench any excess periodate by adding a few drops of a saturated aqueous solution of sodium thiosulfate (B1220275) or ethylene (B1197577) glycol.
-
If a precipitate (ammonium iodate) has formed, it can be removed by filtration.
-
Transfer the reaction mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method such as column chromatography, distillation, or recrystallization.
Quantitative Data Summary
| Substrate (1,2-Diol) | Oxidant (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| cis-1,2-Cyclohexanediol | NaIO₄ (1.1) | Dichloromethane/Water (1:1) | 25 | 0.5 | 95 | General Procedure |
| 1,2-Octanediol | NaIO₄ (1.2) | Methanol/Water (3:1) | 0-25 | 1 | 92 | General Procedure |
| (±)-Hydrobenzoin | NaIO₄ (1.1) | Tetrahydrofuran/Water (4:1) | 25 | 2 | 98 | General Procedure |
Logical Workflow for Malaprade Reaction using this compound
Caption: General workflow for the Malaprade reaction using this compound.
Applications in Drug Development
The Malaprade reaction is a valuable tool in drug development for several reasons:
-
Scaffold Modification: It allows for the precise cleavage of C-C bonds in complex molecules, enabling the synthesis of novel scaffolds and intermediates.
-
Functionalization of Carbohydrates: In the development of carbohydrate-based drugs or drug conjugates, the Malaprade reaction can be used to introduce aldehyde functionalities for further elaboration or conjugation.
-
Degradation for Structural Elucidation: It can be used as a chemical method to degrade complex natural products to simpler, identifiable fragments, aiding in their structural determination.
Safety Precautions
-
Explosion Hazard: this compound is known to be explosive upon heating. Reactions should be conducted with appropriate shielding and temperature control. Avoid heating solid this compound.
-
Standard Laboratory Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Quenching: Ensure that any excess oxidant is safely quenched before work-up.
Conclusion
While this compound is not a standard reagent for the Malaprade reaction, its use could be considered in specific synthetic contexts where other periodate salts are unsuitable. Researchers and drug development professionals should be aware of its limited solubility and potential instability. The generalized protocol provided herein, adapted from established procedures with other periodate salts, offers a starting point for its application, but requires careful optimization and adherence to strict safety measures. Further research into the reactivity and handling of this compound in this context would be beneficial to expand the toolkit of synthetic chemists.
References
- 1. Malaprade reaction - Wikipedia [en.wikipedia.org]
- 2. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 3. Malaprade Reaction (Chapter 77) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. aklectures.com [aklectures.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. This compound | 13446-11-2 [m.chemicalbook.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound | 13446-11-2 [chemicalbook.com]
Application Notes and Protocols for the Selective Oxidation of Sulfides to Sulfoxides Using Ammonium Periodate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective oxidation of sulfides to sulfoxides utilizing ammonium (B1175870) periodate (B1199274) reagents. The primary focus is on quaternary ammonium periodates, which offer significant advantages in terms of solubility and reaction efficiency in organic solvents, a common challenge with inorganic periodates like sodium periodate. This methodology is highly valuable in organic synthesis and drug development due to its high selectivity, mild reaction conditions, and avoidance of over-oxidation to sulfones.
Introduction
The selective oxidation of sulfides to sulfoxides is a critical transformation in the synthesis of numerous pharmaceutical compounds and fine chemicals. Sulfoxides are not only important functional groups in their own right but also serve as key chiral auxiliaries in asymmetric synthesis. While various oxidizing agents can achieve this conversion, many suffer from drawbacks such as low selectivity, harsh reaction conditions, or the use of toxic heavy metals.
Periodates are effective oxidizing agents for this purpose; however, common inorganic salts like sodium periodate have limited solubility in organic solvents, often leading to slow and heterogeneous reaction mixtures. To overcome this, quaternary ammonium periodates, such as cetyltrimethylammonium periodate (CTAPI), have been developed. These reagents are soluble in organic and mixed aqueous-organic solvent systems, enabling homogeneous reactions with significantly enhanced reaction rates and high selectivity for sulfoxide (B87167) formation.
This document details the application of these this compound reagents, providing both homogeneous and heterogeneous protocols, quantitative data for a range of substrates, and a general experimental workflow.
Data Presentation
The following tables summarize the quantitative data for the selective oxidation of various sulfides to their corresponding sulfoxides using different this compound systems.
Table 1: Selective Oxidation of Sulfides to Sulfoxides using Cetyltrimethylthis compound (CTAPI) in Aqueous Methanol (B129727) at Room Temperature [1]
| Entry | Substrate (Sulfide) | Product (Sulfoxide) | Time (h) | Yield (%) |
| 1 | Methyl 4-[(methylthio)methyl]benzoate | Methyl 4-[(methylsulfinyl)methyl]benzoate | 1 | 95 |
| 2 | 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | 1.5 | 94 |
| 3 | Thioanisole | Methyl phenyl sulfoxide | 1.5 | 96 |
| 4 | 4-Methylthioanisole | 4-Methylphenyl methyl sulfoxide | 1.5 | 95 |
| 5 | Diphenyl sulfide (B99878) | Diphenyl sulfoxide | 2 | 90 |
| 6 | Dibenzyl sulfide | Dibenzyl sulfoxide | 1 | 98 |
| 7 | Benzyl phenyl sulfide | Benzyl phenyl sulfoxide | 1.5 | 96 |
| 8 | Di-n-butyl sulfide | Di-n-butyl sulfoxide | 1 | 92 |
Reaction Conditions: Sulfide (1 mmol), CTAPI (3.5 mmol), 80% aqueous methanol (5 mL), room temperature.[1]
Table 2: Heterogeneous Selective Oxidation of Dibenzyl Sulfide using Polymer-Supported Periodate
| Entry | Substrate (Sulfide) | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dibenzyl sulfide | Polymer-supported periodate (Amberlyst A26) | Methanol | 40 | 16 | 99 |
Reaction Conditions: Dibenzyl sulfide (1.0 mmol), polymer-supported periodate (1 mmol), methanol (10 ml).
Experimental Protocols
Protocol 1: General Procedure for Selective Oxidation of Sulfides using Cetyltrimethylthis compound (CTAPI) - Homogeneous System[1]
1. Reagents and Materials:
-
Sulfide substrate
-
Cetyltrimethylthis compound (CTAPI)
-
Methanol (reagent grade)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
2. Procedure:
-
In a round-bottom flask, dissolve the sulfide (1.0 mmol) in a mixture of methanol and water (8:2 v/v, 5 mL).
-
With continuous stirring at room temperature, add cetyltrimethylthis compound (CTAPI) (1.66 g, 3.5 mmol) in portions over a period of 15 minutes.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove the precipitated iodate (B108269) salt.
-
Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (4 x 10 mL).
-
Combine the organic extracts and wash successively with water (2 x 4 mL) and brine solution (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude sulfoxide.
-
Purify the crude product by column chromatography or recrystallization as required.
Protocol 2: General Procedure for Selective Oxidation of Sulfides using Polymer-Supported Periodate - Heterogeneous System
1. Reagents and Materials:
-
Sulfide substrate (e.g., dibenzyl sulfide)
-
Polymer-supported periodate (e.g., periodate form of Amberlyst A26)
-
Methanol (reagent grade)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
2. Procedure:
-
To a round-bottom flask, add the sulfide (1.0 mmol) and methanol (10 mL).
-
Add the polymer-supported periodate resin (containing approximately 1.0 mmol of periodate).
-
Stir the suspension at the desired temperature (e.g., 40°C) for the required time (e.g., 16 hours).
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the resin and wash it with a small amount of methanol.
-
Combine the filtrate and washings.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude sulfoxide.
-
The product is often pure enough for subsequent steps, but can be further purified if necessary. The resin can potentially be regenerated and reused.
Mandatory Visualizations
Caption: Experimental workflow for selective sulfide oxidation.
Mechanism of Oxidation
The selective oxidation of sulfides to sulfoxides by periodate is understood to proceed via a one-step electrophilic oxygen transfer mechanism. The sulfur atom of the sulfide acts as a nucleophile and attacks one of the oxygen atoms of the periodate ion (IO₄⁻). This leads to a polar transition state and the formation of the S=O bond with the concomitant reduction of the iodine center from I(VII) to I(V) (iodate, IO₃⁻). The use of quaternary ammonium periodates facilitates this process in less polar organic solvents by ensuring the periodate ion is available in a soluble form.
Caption: Mechanism of sulfide oxidation by periodate.
Conclusion
The use of ammonium periodates, particularly quaternary ammonium periodates like CTAPI, provides a highly efficient, selective, and mild method for the oxidation of sulfides to sulfoxides. These reagents overcome the solubility limitations of inorganic periodates, allowing for faster, homogeneous reactions in common organic solvents. The provided protocols offer a robust starting point for researchers in organic synthesis and drug development to utilize this valuable transformation. The high yields and excellent selectivity make this a preferred method for introducing the sulfoxide functionality while avoiding over-oxidation to the corresponding sulfone.
References
Application Note: Ammonium Periodate as a Reagent for Amine Oxidation to Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the oxidation of primary and secondary amines to aldehydes using a periodate-based system. While the primary focus of existing literature is on sodium periodate (B1199274), particularly in conjunction with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), this note adapts these established protocols for the potential use of ammonium (B1175870) periodate. The methodologies, quantitative data, and reaction mechanisms described herein are based on the extensive research conducted with sodium periodate and are presented as a guide for researchers exploring ammonium periodate for similar transformations.
Introduction
The oxidation of amines to aldehydes is a fundamental transformation in organic synthesis, crucial for the production of intermediates in the pharmaceutical and fine chemical industries.[1] Traditional methods often rely on stoichiometric amounts of toxic, metal-containing reagents, which present environmental and safety concerns.[2] In recent years, metal-free oxidation systems have gained significant attention. Among these, periodates have emerged as effective and relatively inexpensive oxidizing agents that can be used in aqueous or aqueous-organic solvent systems under mild conditions.[3][4]
This application note details a robust and selective method for the oxidation of benzylamines to the corresponding benzaldehydes. The protocol is adapted from a well-established system utilizing sodium periodate and a catalytic amount of TEMPO.[3] This system demonstrates high efficiency and selectivity, particularly for the oxidation of benzylic amines, and avoids over-oxidation to carboxylic acids.[2] For unsymmetrical secondary amines, this method offers selective oxidation at the benzylic position, enabling an oxidative deprotection strategy with straightforward recovery of the non-benzylic amine.[2]
Note on this compound: While this compound is a known oxidizing agent[5], specific literature detailing its application in the oxidation of amines to aldehydes is scarce. The protocols and data presented here are based on studies using sodium periodate. Researchers using this compound should consider potential differences in solubility, reactivity, and pH effects, and may need to optimize the reaction conditions accordingly.
Reaction Mechanism and Experimental Workflow
The proposed mechanism for the periodate/TEMPO-catalyzed oxidation of amines involves the initial oxidation of the stable nitroxyl (B88944) radical TEMPO to the active oxidizing species, the oxoammonium cation, by the periodate.[3] The amine then reacts with the oxoammonium cation, leading to the formation of an imine intermediate after a β-hydrogen elimination. This imine subsequently undergoes hydrolysis in the aqueous medium to yield the desired aldehyde and the corresponding amine. The reduced hydroxylamine (B1172632) form of TEMPO is re-oxidized by the periodate to regenerate the catalytic oxoammonium species.[3]
Proposed reaction mechanism for the periodate/TEMPO-catalyzed oxidation of amines.
A general workflow for this oxidation reaction is depicted below. The process involves the setup of the reaction mixture, monitoring of the reaction progress, and subsequent work-up and purification of the aldehyde product.
General experimental workflow for amine oxidation.
Quantitative Data Summary
The following tables summarize the results obtained for the oxidation of various primary and secondary amines using a sodium periodate/TEMPO system. These data can serve as a benchmark for researchers investigating the use of this compound.
Table 1: Oxidation of Primary Benzylamines to Benzaldehydes [3]
| Entry | Substrate (Amine) | Product (Aldehyde) | Yield (%) |
| 1 | p-Methoxybenzylamine | p-Methoxybenzaldehyde | 95 |
| 2 | Benzylamine (B48309) | Benzaldehyde | 85 |
| 3 | p-Chlorobenzylamine | p-Chlorobenzaldehyde | 92 |
| 4 | p-Nitrobenzylamine | p-Nitrobenzaldehyde | 88 |
| 5 | 2-Naphthylmethylamine | 2-Naphthaldehyde | 90 |
Table 2: Oxidative Deprotection of N-Benzyl Secondary Amines [2]
| Entry | Substrate (Secondary Amine) | Product (Aldehyde) | Recovered Amine | Aldehyde Yield (%) |
| 1 | N-Benzyl-N-methylamine | Benzaldehyde | Methylamine | 85 |
| 2 | N-Benzyl-N-ethylamine | Benzaldehyde | Ethylamine | 88 |
| 3 | N-Benzylpiperidine | Benzaldehyde | Piperidine | 75 |
| 4 | N-(p-Methoxybenzyl)aniline | p-Methoxybenzaldehyde | Aniline | 92 |
Experimental Protocols
The following are detailed protocols adapted from the literature for the sodium periodate/TEMPO system.
General Procedure for Oxidation of Primary Amines (Adapted from GP2)[3]
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the primary benzylamine (0.4 mmol, 1.0 equiv.) in a mixture of acetonitrile (B52724) (3 mL) and water (3 mL).
-
Addition of Reagents: To the stirred solution, add TEMPO (0.04 mmol, 0.1 equiv.), acetic acid (0.4 mmol, 1.0 equiv.), and sodium periodate (0.8 mmol, 2.0 equiv.). For adaptation to this compound, an equivalent amount of this compound would be used in place of sodium periodate.
-
Reaction: Stir the resulting mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the pure aldehyde.
General Procedure for Oxidative Deprotection of Secondary Amines (Adapted from GP3)[2]
-
Reaction Setup: In a 25 mL two-necked flask, add the N-benzyl secondary amine (0.4 mmol, 1.0 equiv.), TEMPO (0.04 mmol, 0.1 equiv.), and sodium periodate (0.88 mmol, 2.2 equiv.) to a mixture of acetonitrile (3 mL) and water (3 mL). For adaptation to this compound, an equivalent amount of this compound would be used.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Work-up: After completion (typically 3-6 hours), add a 1 M aqueous solution of sodium hydroxide (B78521) (10 mL) to the reaction mixture.
-
Extraction: Extract the aqueous layer with dichloromethane (B109758) (3 x 15 mL).
-
Separation of Products:
-
Aldehyde: The combined organic layers contain the aldehyde product. Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude aldehyde, which can be further purified by chromatography.
-
Amine: To the basic aqueous layer, add a 1 M aqueous solution of hydrochloric acid until the pH is acidic. Extract the acidic aqueous layer with dichloromethane to remove any residual non-basic compounds. Then, basify the aqueous layer with 1 M sodium hydroxide and extract with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to recover the free amine. For volatile amines, they can be isolated as their ammonium salts by adding one equivalent of trifluoroacetic acid before the final solvent evaporation.[2]
-
Conclusion
The periodate/TEMPO system provides a highly efficient and selective method for the oxidation of amines to aldehydes, offering a valuable metal-free alternative to traditional oxidizing agents. While the protocols and data presented are based on the use of sodium periodate, they serve as a strong foundation for the development of similar procedures using this compound. Researchers are encouraged to adapt and optimize these protocols for their specific substrates and to explore the potential advantages of using this compound in this important synthetic transformation.
References
- 1. Sodium periodate/TEMPO as a selective and efficient system for amine oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Sodium periodate/TEMPO as a selective and efficient system for amine oxidation - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01365A [pubs.rsc.org]
- 3. Sodium periodate/TEMPO as a selective and efficient system for amine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. This compound | 13446-11-2 [m.chemicalbook.com]
Application of Ammonium Periodate in Carbohydrate Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidative cleavage of vicinal diols in carbohydrates by periodate (B1199274) salts, known as the Malaprade reaction, is a cornerstone technique in carbohydrate chemistry. This reaction stoichiometrically converts the hydroxyl groups on adjacent carbons into reactive aldehyde functionalities. While sodium periodate and periodic acid are most commonly employed, ammonium (B1175870) periodate can also serve as the source of the reactive periodate ion (IO₄⁻) in aqueous solutions. This application note provides a comprehensive overview of the use of periodate oxidation in carbohydrate chemistry, with a focus on applications relevant to research, drug development, and bioconjugation. Detailed protocols for the oxidation of glycoproteins and polysaccharides are provided, along with methods for the quantification of the resulting aldehyde groups.
A Note on Ammonium Periodate: The vast majority of published literature details the use of sodium periodate (NaIO₄) or periodic acid (HIO₄) for the Malaprade reaction in solution. This compound (NH₄IO₄) can be used as an alternative source of the periodate ion. However, it is crucial to note that solid this compound is a remarkably energetic compound and can decompose explosively upon heating. Therefore, appropriate safety precautions must be taken when handling the solid form. In solution, the reactivity is governed by the periodate ion, and thus the choice of cation (sodium vs. ammonium) is often dictated by solubility and the absence of interfering ions for a specific application.
Core Application: The Malaprade Reaction
The central application of this compound in carbohydrate chemistry is the Malaprade reaction, which involves the oxidative cleavage of the carbon-carbon bond of a vicinal diol (a glycol). This reaction is highly specific for 1,2-diols and related structures, such as α-hydroxy ketones and 1,2-diamines, which are prevalent in carbohydrates. The reaction proceeds through a cyclic periodate ester intermediate, resulting in the formation of two aldehyde groups. This transformation is instrumental in both the structural elucidation and chemical modification of carbohydrates.
Applications in Research and Drug Development
The introduction of aldehyde groups via periodate oxidation opens up a plethora of possibilities for bioconjugation and the development of novel therapeutics and research tools.
-
Glycoprotein (B1211001) Labeling and Analysis: The carbohydrate moieties of glycoproteins can be selectively oxidized to generate aldehyde groups, which can then be tagged with probes such as biotin (B1667282) or fluorescent dyes for detection and analysis. This is particularly useful for studying protein glycosylation patterns.
-
Antibody-Drug Conjugates (ADCs): Periodate oxidation of the glycans on monoclonal antibodies provides a site-specific method for conjugating cytotoxic drugs, creating more homogeneous and potentially more effective ADCs.[1][2]
-
Drug Delivery Systems: Polysaccharides like alginate, hyaluronic acid, and starch can be oxidized to form dialdehyde (B1249045) polysaccharides.[2][3][4] These modified polymers can be cross-linked with other molecules to form hydrogels and nanoparticles for controlled drug release and tissue engineering applications.[3][4]
-
Vaccine Development: The generation of aldehydes on carbohydrate antigens allows for their conjugation to carrier proteins, a key step in the development of conjugate vaccines.
-
Structural Analysis of Polysaccharides: The specific cleavage patterns resulting from periodate oxidation, followed by analysis of the products, can be used to determine the structure and linkage of complex polysaccharides.
Quantitative Data Presentation
The efficiency of periodate oxidation is influenced by several factors, including pH, temperature, reaction time, and the concentration of the periodate salt. The following tables summarize typical reaction conditions and outcomes.
Table 1: Typical Conditions for Periodate Oxidation of Glycoproteins
| Parameter | Sialic Acid-Specific Oxidation | General Carbohydrate Oxidation |
| Glycoprotein Concentration | 1-10 mg/mL | 1-10 mg/mL |
| Periodate Concentration | 1-2 mM | 10-20 mM |
| pH | 5.5 - 6.0 | 5.5 - 7.0 |
| Temperature | 0-4 °C | 25 °C (Room Temperature) |
| Reaction Time | 15-30 minutes | 30-60 minutes |
| Quenching Agent | Ethylene (B1197577) glycol or glycerol | Ethylene glycol or glycerol |
Table 2: Periodate Oxidation of Polysaccharides and Resulting Degree of Oxidation (DO)
| Polysaccharide | Periodate to Monomer Ratio | Reaction Time (hours) | Temperature (°C) | Degree of Oxidation (%) | Reference |
| Alginate | 0.05:1 | 48 | Room Temperature | ~5% | [3] |
| Alginate | 0.25:1 | 24 | Room Temperature | 12.5% | [4] |
| Alginate | 1:1 | 24 | Room Temperature | 24.5% | [4] |
| Hyaluronic Acid | 0.5:1 | 24 | Room Temperature | 44.3% | [5] |
| Hyaluronic Acid | 1:1 | 24 | Room Temperature | 60.4% | [5] |
| Starch | 0.5:1 | 4 | 35 | Variable, dependent on starch source | |
| Cellulose (B213188) | 1.14:1 | 2.75 | 50 | Variable, dependent on cellulose source and crystallinity |
Experimental Protocols
Protocol 1: Sialic Acid-Specific Oxidation of Glycoproteins
This protocol is designed for the selective oxidation of sialic acid residues, which are often located at the termini of glycan chains.
Materials:
-
Glycoprotein of interest
-
Sodium periodate (or this compound)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Ethylene glycol
-
Desalting column or dialysis tubing (10 kDa MWCO)
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in sodium acetate buffer to a final concentration of 1-10 mg/mL.
-
Periodate Solution Preparation: Prepare a fresh 20 mM solution of sodium periodate in sodium acetate buffer. Protect the solution from light.
-
Oxidation Reaction: Add the periodate solution to the glycoprotein solution to a final concentration of 1-2 mM. Incubate the reaction on ice (0-4 °C) for 15-30 minutes in the dark.
-
Quenching: Stop the reaction by adding ethylene glycol to a final concentration of 10-20 mM. Incubate for 10-15 minutes on ice.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
Protocol 2: General Oxidation of Polysaccharides (Example: Alginate)
This protocol describes the general oxidation of a polysaccharide to generate a higher degree of aldehyde functionalization.
Materials:
-
Alginate
-
Sodium periodate (or this compound)
-
Deionized water
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Alginate Solution: Dissolve alginate in deionized water containing 10% (v/v) isopropanol to a concentration of 8 mg/mL.[3]
-
Periodate Addition: For a target 5% oxidation, add a degassed solution of sodium periodate to a final concentration that corresponds to a 0.05 molar ratio of periodate to alginate monomer units.[3]
-
Oxidation Reaction: Stir the reaction mixture in the dark at room temperature for 48 hours.[3]
-
Purification: Dialyze the reaction mixture extensively against deionized water to remove unreacted periodate and other small molecules.
-
Lyophilization: Freeze-dry the purified oxidized alginate to obtain a solid product.
Protocol 3: Quantification of Aldehyde Groups using the Purpald Assay
This colorimetric assay provides a reliable method for determining the concentration of aldehyde groups in the oxidized carbohydrate.
Materials:
-
Oxidized carbohydrate sample
-
Purpald (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) solution (10 mg/mL in 0.5 M HCl)
-
Potassium periodate solution (for standard curve)
-
Formaldehyde (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve: Prepare a standard curve using known concentrations of formaldehyde.
-
Sample Preparation: Dilute the oxidized carbohydrate sample to a suitable concentration range in an appropriate buffer.
-
Reaction: To 50 µL of each standard and sample in a 96-well plate, add 50 µL of the Purpald solution.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes.
-
Oxidation: Add 100 µL of potassium periodate solution to each well to oxidize the excess Purpald, leading to the formation of a colored product.
-
Measurement: Read the absorbance at 550 nm using a microplate reader.
-
Calculation: Determine the aldehyde concentration in the samples by comparing their absorbance to the standard curve.
Visualizations
Malaprade Reaction Mechanism
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Modification of Alginate for Controlled Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidized Alginate Dopamine Conjugate: In Vitro Characterization for Nose-to-Brain Delivery Application | MDPI [mdpi.com]
- 5. WO2011100469A1 - Cross-linked oxidated hyaluronic acid for use as a vitreous substitute - Google Patents [patents.google.com]
Application Notes: Determination of Manganese in Water Samples Using Periodate Oxidation
Introduction
Manganese is a naturally occurring element found in various forms in the environment, including water sources. While it is an essential nutrient at low concentrations, elevated levels of manganese in drinking water can lead to undesirable taste, odor, and staining of laundry and plumbing fixtures.[1] For this reason, monitoring manganese levels in water is crucial for quality control. The periodate (B1199274) oxidation method is a well-established and reliable spectrophotometric technique for determining the concentration of manganese in water samples.[1][2] This method is applicable to a wide range of water types, including drinking water, surface water, groundwater, and industrial effluents.[3][4]
Principle of the Method
The periodate oxidation method is based on the oxidation of soluble manganese (primarily Mn²⁺) to the intensely colored permanganate (B83412) ion (MnO₄⁻) by a strong oxidizing agent, potassium or sodium periodate (KIO₄ or NaIO₄), in a slightly acidic solution.[1][3][5] The resulting purple color is directly proportional to the manganese concentration in the sample.[1][3][6] The intensity of the color is measured spectrophotometrically at a wavelength of 525 nm.[7][8][9]
The fundamental chemical reaction is:
2Mn²⁺ + 5IO₄⁻ + 3H₂O → 2MnO₄⁻ + 5IO₃⁻ + 6H⁺
A citrate (B86180) buffer is often used to maintain the appropriate pH for the reaction.[5][6]
Key Performance Characteristics
The periodate oxidation method offers good sensitivity and a broad linear range. The detection limit and working range can vary depending on the specific protocol and the path length of the spectrophotometer cell.
| Parameter | Value | Source |
| Detection Limit | 0.02 mg/L | [4] |
| 0.1 mg/L | [5] | |
| 0.314 µg/mL (0.314 mg/L) | [10] | |
| Linear Range | 1.0 to 70.0 µg/mL (1.0 to 70.0 mg/L) | [10] |
| 0.1 to 20.0 mg/L | [11][12] | |
| 0.2 to 20.0 mg/L | [6] | |
| Up to 9 mg/L (with 10mm cell) | [4] | |
| Wavelength (λmax) | 525 nm | [7][8][9] |
Interferences
Several substances can interfere with the determination of manganese by the periodate oxidation method. It is crucial to be aware of these potential interferences and take appropriate measures to mitigate them.
| Interfering Substance | Effect | Mitigation | Source |
| Reducing Agents (e.g., sulfide, thiosulfate, sulfite, ferrous iron) | Prevent the complete oxidation of Mn²⁺, leading to low results. | Pre-oxidation of the sample. | [3] |
| Oxidizable Substances (e.g., organic materials) | Consume the periodate, leading to incomplete oxidation of manganese and low results. | Digestion of the sample. | [3] |
| Color and Turbidity | Can cause a false positive result in instrumental analysis and make visual color matching difficult. | Use of a sample blank for zeroing the spectrophotometer. | [3] |
| High levels of Calcium | May interfere at concentrations greater than 700 mg/L. | Dilution of the sample. | [3][5] |
| High levels of Chloride | May interfere at concentrations greater than 70,000 mg/L. | Dilution of the sample. | [3][5] |
| High levels of Magnesium | May interfere at concentrations greater than 100,000 mg/L. | Dilution of the sample. | [3][5] |
| Extreme pH | Can exceed the buffering capacity of the reagents. | Adjust sample pH to 4-5 before analysis. | [3] |
Experimental Protocols
Protocol 1: Standard Laboratory Method
This protocol is a generalized procedure based on common laboratory practices for spectrophotometric analysis.
1. Reagents and Standards Preparation
-
Manganese Standard Stock Solution (1000 mg/L): Procure a certified standard solution or prepare by dissolving a known weight of a manganese salt (e.g., MnSO₄·H₂O) in deionized water with the addition of a small amount of acid.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water. A typical range would be from 0.1 mg/L to 20 mg/L.[5]
-
Citrate Buffer Solution: Prepare a buffer solution to maintain the desired pH.
-
Sodium or Potassium Periodate Reagent: This can be a solid powder or a prepared solution.[6]
-
Special Reagent (for digestion, if necessary): A mixture containing sulfuric acid, nitric acid, and phosphoric acid may be used for samples with high organic content.
2. Sample Preparation
-
For the determination of total manganese, the sample must be digested using an appropriate acid digestion method to break down organic matter and dissolve particulate manganese.
-
For dissolved manganese, filter the sample through a 0.45 µm filter before analysis.
-
If the sample is highly buffered or has an extreme pH, adjust it to a pH between 4 and 5.[3]
3. Procedure
-
Pipette a known volume (e.g., 25 mL) of the sample or standard into a flask or sample cell.[11][12]
-
Add the citrate buffer and mix well.[6]
-
Add a measured amount of the sodium or potassium periodate reagent.[6]
-
Mix thoroughly and allow the color to develop for a specified time (e.g., 2 minutes).[6]
-
Prepare a blank using deionized water in place of the sample and treat it with the same reagents.
-
Zero the spectrophotometer using the reagent blank.
-
Measure the absorbance of the standards and the sample.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of manganese in the sample from the calibration curve.
Protocol 2: Hach Method 8034 (High Range, 0.1 to 20.0 mg/L)
This protocol is based on the commercially available Hach reagent sets.
1. Reagents
-
Hach Manganese Reagent Set (High Range), which includes:
-
Citrate Buffer Powder Pillows
-
Sodium Periodate Powder Pillows
-
2. Procedure
-
Add the contents of one Citrate Buffer Powder Pillow. Swirl to mix.
-
Add the contents of one Sodium Periodate Powder Pillow. Swirl to mix.
-
A violet color will develop if manganese is present.
-
Allow a 2-minute reaction time.[6]
-
Prepare a blank using 25 mL of the original water sample without adding the reagents.
-
Zero the spectrophotometer with the blank at 525 nm.
-
Measure the absorbance of the prepared sample within 8 minutes after the reaction time.[6]
Visualizations
Caption: Experimental workflow for manganese determination.
Caption: Chemical reaction pathway of periodate oxidation.
Caption: Logical relationships of common interferences.
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. my.hach.com [my.hach.com]
- 3. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 4. Water quality-Determination of manganese-Potassium periodate spectrophotometric method [english.mee.gov.cn]
- 5. cdn.hach.com [cdn.hach.com]
- 6. cdn.hach.com [cdn.hach.com]
- 7. rjptonline.org [rjptonline.org]
- 8. NEMI Method Summary - 3500-MN B [nemi.gov]
- 9. images.hach.com [images.hach.com]
- 10. researchgate.net [researchgate.net]
- 11. supply.coreandmain.com [supply.coreandmain.com]
- 12. Hach Company Manganese Reagent Set, HR, 25 mL, Periodate Oxidation, Quantity: | Fisher Scientific [fishersci.com]
Application Notes and Protocols: Quaternary Ammonium Periodates in Non-Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternary ammonium (B1175870) periodates (QAPs) are versatile and efficient oxidizing agents for a variety of organic transformations in non-aqueous media. Their solubility in common organic solvents makes them ideal reagents for reactions involving water-sensitive substrates or where homogenous reaction conditions are desired. The most commonly utilized member of this class is tetrabutylammonium (B224687) periodate (B1199274) (TBAPI), which offers high selectivity and reactivity under mild conditions.
These application notes provide detailed protocols for the synthesis of tetrabutylammonium periodate and its application in several key oxidation reactions. Safety and handling precautions are also outlined to ensure proper laboratory practice.
Safety and Handling of Tetrabutylthis compound
Tetrabutylthis compound is a strong oxidizing agent and may intensify fire. It can also cause skin, eye, and respiratory irritation.[1][2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[3] All manipulations should be performed in a well-ventilated fume hood.[1]
Storage: Store in a cool, dry, well-ventilated area away from combustible materials and sources of ignition.[1][3] Keep the container tightly closed and protected from light.[3]
Spill Response: In case of a spill, avoid generating dust. Do not use combustible materials like paper towels for cleanup. Sweep up the solid material and place it in a suitable, closed container for disposal.[1][3]
Synthesis of Quaternary Ammonium Periodates
Protocol 1: Synthesis of Tetrabutylthis compound (TBAPI)
This protocol is a general procedure based on the principle of salt metathesis.
Materials:
-
Tetrabutylammonium bromide (TBAB)
-
Sodium periodate (NaIO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve tetrabutylammonium bromide (1.0 eq) in deionized water to create a saturated solution.
-
In a separate flask, dissolve sodium periodate (1.1 eq) in deionized water, heating gently if necessary to achieve complete dissolution.
-
Slowly add the sodium periodate solution to the stirred solution of tetrabutylammonium bromide at room temperature. A white precipitate of tetrabutylthis compound will form.
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
Filter the white precipitate and wash it thoroughly with cold deionized water to remove any unreacted starting materials and sodium bromide byproduct.
-
Dry the solid under vacuum.
-
For further purification, the crude TBAPI can be dissolved in a minimal amount of dichloromethane, filtered to remove any insoluble impurities, and the solvent removed under reduced pressure.
-
Dry the purified TBAPI in a vacuum oven at a temperature not exceeding 50 °C.
Applications in Organic Synthesis
Quaternary ammonium periodates are effective oxidizing agents for a range of functional groups. The following protocols outline their use in common transformations.
Protocol 2: General Procedure for the Oxidation of Alcohols to Carbonyl Compounds
This protocol describes the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The use of a Lewis acid catalyst can enhance the reaction rate.[4][5]
Materials:
-
Alcohol substrate
-
Tetrabutylthis compound (TBAPI)
-
Anhydrous chloroform (B151607) (CHCl₃) or acetonitrile (B52724) (CH₃CN)
-
Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·Et₂O) (optional, as catalyst)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 eq) in anhydrous chloroform or acetonitrile.
-
Add tetrabutylthis compound (1.5 - 2.0 eq).
-
If a catalyst is used, add a catalytic amount of AlCl₃ or BF₃·Et₂O (0.1 - 0.2 eq).
-
Stir the reaction mixture at room temperature or reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Oxidative Cleavage of 1,2-Diols to Aldehydes and Ketones
This protocol is for the cleavage of vicinal diols to the corresponding carbonyl compounds.
Materials:
-
1,2-Diol substrate
-
Tetrabutylthis compound (TBAPI)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium metabisulfite (B1197395) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 1,2-diol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add tetrabutylthis compound (1.2 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium metabisulfite, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carbonyl products.
-
Purification can be achieved by distillation or column chromatography if necessary.
Protocol 4: Oxidation of Sulfides to Sulfoxides
This protocol details the selective oxidation of sulfides to sulfoxides.[6]
Materials:
-
Sulfide (B99878) substrate
-
Tetrabutylthis compound (TBAPI)
-
Dichloromethane (CH₂Cl₂) or a mixture of toluene (B28343) and methanol.[7]
-
Saturated aqueous sodium metabisulfite solution
Procedure:
-
Dissolve the sulfide (1.0 eq) in dichloromethane or a 5:1 mixture of toluene:methanol.[7]
-
Add tetrabutylthis compound (1.1 eq) and stir the mixture at room temperature. For less reactive substrates, refluxing for 30 minutes may be necessary.[7]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with the reaction solvent and wash with a saturated aqueous solution of sodium metabisulfite.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting sulfoxide (B87167) by column chromatography or recrystallization.
Protocol 5: One-Pot Conversion of 1,2-Diols to Alcohols
This procedure allows for the conversion of a 1,2-diol to an alcohol with the introduction of an alkyl or aryl group in a single reaction vessel.[4]
Materials:
-
1,2-Diol substrate
-
Tetrabutylthis compound (TBAPI)
-
Anhydrous aprotic solvent (e.g., THF, diethyl ether)
-
Organolithium or Grignard reagent (e.g., methyllithium, phenylmagnesium bromide)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Step 1: Oxidative Cleavage. In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the 1,2-diol (1.0 eq) in an anhydrous aprotic solvent.
-
Add tetrabutylthis compound (1.2 eq) and stir the mixture at room temperature until TLC analysis indicates complete conversion of the diol to the corresponding carbonyl compounds.
-
Step 2: Nucleophilic Addition. Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium or Grignard reagent (1.1 eq per carbonyl group to be functionalized) via syringe.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the desired alcohol by flash column chromatography.
Quantitative Data
The following tables summarize the yields for specific reactions using tetrabutylthis compound.
Table 1: Visible Light-Mediated Epoxidation of Olefins Using TBAPI [1]
| Substrate (Olefin) | Product (Epoxide) | Yield (%) |
| (E)-Stilbene | trans-Stilbene oxide | 95 |
| (Z)-Stilbene | cis-Stilbene oxide | 80 |
| 1-Methylcyclohexene | 1-Methylcyclohexene oxide | 85 |
| Indene | Indene oxide | 90 |
| 4-Vinylbiphenyl | 4-Vinylbiphenyl oxide | 75 |
| 4-Methoxystyrene | 4-Methoxystyrene oxide | 88 |
| 4-Chlorostyrene | 4-Chlorostyrene oxide | 82 |
| 4-(Trifluoromethyl)styrene | 4-(Trifluoromethyl)styrene oxide | 78 |
Reaction Conditions: 0.5 mmol olefin, TBAPI (4 equiv.), 2x Kessil lamps (370 nm, 40 W), MeCN (0.2 M), TFE (1 M), 16 h. Yields determined by ¹H NMR.
Table 2: Diels-Alder Reactions of Ergosterol (B1671047) Acetate with Acyl Nitroso Dienophiles Generated in situ Using TBAPI [2]
| Hydroxamic Acid Precursor | Product (5αN-8αO-adduct) | Yield (%) |
| Benzohydroxamic acid | Adduct 4a | 35 |
| 4-Methoxybenzohydroxamic acid | Adduct 4b | 40 |
| 4-Chlorobenzohydroxamic acid | Adduct 4c | 42 |
| 4-Nitrobenzohydroxamic acid | Adduct 4d | 55 |
| 2-Naphthohydroxamic acid | Adduct 4e | 48 |
| N-tert-Butoxycarbonylhydroxylamine | Adduct 4f | 60 |
Reaction Conditions: Oxidation of hydroxamic acids to acyl nitroso dienophiles with TBAPI in the presence of ergosterol acetate.
Visualized Workflows and Pathways
Caption: General experimental workflow for the oxidation of organic substrates using TBAPI in non-aqueous media.
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses and Biological Activity Studies of Novel Sterol Analogs from Nitroso Diels-Alder Reactions of Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. onlinepubs.trb.org [onlinepubs.trb.org]
Application Notes and Protocols: Ammonium Periodate and its Analogs in the Synthesis of Fine Chemicals and Pharmaceuticals
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Periodates are well-established as potent and selective oxidizing agents in organic synthesis, crucial for various transformations in the production of fine chemicals and active pharmaceutical ingredients (APIs). While sodium periodate (B1199274) (NaIO₄) is the most commonly employed periodate salt, there is interest in ammonium (B1175870) periodate salts for their potential unique properties. This document provides a detailed overview of ammonium periodate, its limitations, and a comprehensive guide to the application of its more synthetically useful and stable analog, quaternary ammonium periodates, particularly tetrabutylammonium (B224687) periodate (TBAP).
This compound (NH₄IO₄) is a simple inorganic salt that finds limited application in preparative organic synthesis due to its high instability and explosive nature upon heating.[1] Its use is primarily documented in analytical chemistry as an oxidizing agent.[2] The inherent hazards associated with this compound have led synthetic chemists to favor more stable and soluble periodate sources.
Quaternary ammonium periodates, such as tetrabutylthis compound (TBAP), have emerged as highly effective and versatile reagents. These salts combine the oxidative power of the periodate anion with the solubility of the quaternary ammonium cation in organic solvents, enabling reactions under anhydrous and mild conditions. TBAP is a key tool in modern organic chemistry, acting as a potent oxidizing agent and a phase transfer catalyst.[3]
This compound (NH₄IO₄): Properties and Synthesis
This compound is a colorless crystalline solid with the chemical formula NH₄IO₄.[2] It is sparingly soluble in water and is known to decompose explosively when heated.[1][4]
Synthesis of this compound:
This compound can be synthesized through the reaction of periodic acid with an ammonia (B1221849) solution.[2]
HIO₄ + NH₄OH → NH₄IO₄ + H₂O
A typical laboratory preparation involves dissolving periodic acid in water and adding a 15% ammonia solution, which results in the precipitation of this compound.[1] The precipitate can then be collected and dried in a warm environment.[1] Caution: Due to its explosive nature, this compound should only be prepared in very small quantities and handled with extreme care.
Tetrabutylthis compound (TBAP): A Versatile Synthetic Reagent
Tetrabutylthis compound, with the chemical formula (CH₃CH₂CH₂CH₂)₄N(IO₄), is a white crystalline solid that is soluble in many organic solvents.[5] This property makes it an invaluable reagent for a variety of organic transformations where an aqueous medium is not desirable.
Key Applications of TBAP in Synthesis
TBAP is a versatile oxidizing agent for a range of functional groups. Its primary applications include:
-
Oxidation of Alcohols to Carbonyl Compounds: TBAP efficiently oxidizes primary and secondary alcohols to their corresponding aldehydes and ketones under mild, aprotic conditions, often in the presence of a Lewis acid catalyst.[6]
-
Oxidation of Sulfides to Sulfoxides: Organic sulfides can be selectively oxidized to sulfoxides using TBAP.[7]
-
Oxidative Decarboxylation: This reagent is employed in oxidative decarboxylation reactions, which are crucial for modifying organic acids.[7]
-
Co-oxidant in Metal-Catalyzed Reactions: TBAP serves as an effective co-oxidant in various metal-catalyzed oxidation reactions, enhancing catalytic cycles and improving reaction yields and selectivity.[7]
-
Synthesis of Aryl Nitroso Derivatives: It is utilized in the synthesis of aryl nitroso derivatives, which are important intermediates in the production of dyes and other specialty chemicals.[5][7]
The general workflow for utilizing TBAP in a synthetic protocol is outlined below.
References
- 1. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 13446-11-2 [chemicalbook.com]
- 5. Tetrabutylammonium (meta)periodate 65201-77-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols for Site-Specific Modification of Antibodies Using Periodate Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of antibodies is a cornerstone of modern therapeutic and diagnostic development, enabling the creation of precisely engineered antibody-drug conjugates (ADCs), imaging agents, and other functional bioconjugates. Periodate (B1199274) oxidation offers a robust and site-selective method for modifying the glycan moieties present in the Fc region of most monoclonal antibodies. This technique leverages the presence of cis-diol groups within the carbohydrate structures, which can be gently oxidized with sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups. These aldehydes serve as chemical handles for the covalent attachment of a wide range of molecules, including cytotoxic drugs, fluorescent dyes, and polyethylene (B3416737) glycol (PEG).[1][2][3]
The primary advantage of this approach is its site-specificity, as the modification is directed away from the antigen-binding domains (Fab regions), thereby minimizing the impact on the antibody's immunoreactivity.[1][4] The resulting conjugates are often more homogeneous compared to those produced by targeting lysine (B10760008) or cysteine residues, leading to improved pharmacokinetics and a better-defined drug-to-antibody ratio (DAR).[5]
These application notes provide an overview of the principles, key considerations, and detailed protocols for the site-specific modification of antibodies using periodate oxidation and subsequent conjugation via hydrazone or oxime ligation.
Principle of the Method
The process involves two main steps:
-
Oxidation: The antibody is treated with a mild oxidizing agent, sodium meta-periodate, which selectively cleaves the C-C bond of cis-diol groups in the sugar residues of the Fc glycans to form two aldehyde groups.[2] The reaction conditions (periodate concentration, pH, temperature, and incubation time) can be optimized to control the extent of oxidation.[6] For instance, using a low concentration of periodate (e.g., 1 mM) can selectively oxidize the terminal sialic acid residues.[2][7]
-
Conjugation: The newly formed aldehyde groups are then reacted with molecules containing a hydrazide or an aminooxy functional group to form a stable hydrazone or oxime bond, respectively.[1][5][8] This reaction is chemoselective and proceeds efficiently under mild aqueous conditions.[9] The stability of the resulting linkage can be enhanced, and the reaction rate can be increased through the use of catalysts like aniline (B41778).[9][10][11]
Key Considerations and Optimization Parameters
Successful site-specific modification using periodate oxidation requires careful optimization of several experimental parameters. The following tables summarize key quantitative data from the literature to guide this process.
Table 1: Influence of Periodate Concentration on Aldehyde Generation and Antibody Integrity
| Antibody Type | Periodate (mM) | pH | Temperature (°C) | Time (min) | Aldehydes per IgG | Effect on Avidity/Immunoreactivity | Reference |
| Rabbit IgG | 1-10 | 5.5 | Room Temp | 30-60 | 1-8 | Not specified | [2][6] |
| Murine IgG2a (96.5) | 5-50 | 4.6 | 0 | Not specified | up to 25.5 | Decreased at >50 mM | [12] |
| Murine IgG2a (L6) | 5-50 | 4.6 | 0 | Not specified | up to 9.6 | Decreased at >50 mM | [12] |
| Murine IgM | Mild | 4.6 | 0 | Not specified | >200 | Decreased at >50 mM | [12] |
| Human IgG | 10 | 4.0 | Not specified | 60 | 2 | Maintained | [13] |
| Trastuzumab | 1 | Not specified | Not specified | Not specified | Not specified | Partial oxidation of methionine residues, diminished FcRn binding | [7] |
| Various IgGs | >50 | 5.6 | 25 | Not specified | Not specified | Decreased avidity and immunoreactivity | [12] |
Note: The number of generated aldehyde groups can vary significantly between different antibodies and reaction conditions.
Table 2: Recommended Reaction Conditions for Periodate Oxidation
| Parameter | Recommended Range | Rationale |
| Periodate Concentration | 1-20 mM | Lower concentrations (e.g., 1 mM) are used for selective oxidation of sialic acids, while higher concentrations (>10 mM) target other sugar residues like galactose and mannose.[2] Concentrations above 50 mM can lead to a decrease in antibody activity.[12][14] |
| pH | 4.5-7.0 | Slightly acidic conditions (pH 5.5) are generally more efficient for oxidation.[2] However, the optimal pH may vary depending on the antibody. |
| Temperature | 0-25°C (Room Temp) | Lower temperatures (0-4°C) can help to minimize potential side reactions and preserve antibody integrity, especially for sensitive antibodies.[12][14] |
| Incubation Time | 30-60 minutes | Most of the aldehyde groups are generated within the first 30-60 minutes of the reaction.[6] |
| Light Conditions | Protect from light | The periodate oxidation reaction is light-sensitive.[2] |
Experimental Workflow and Chemical Mechanisms
The following diagrams illustrate the key steps in the site-specific modification of antibodies using periodate oxidation.
Caption: Experimental workflow for antibody modification.
Caption: Periodate oxidation of a cis-diol.
Caption: Hydrazone and oxime bond formation.
Detailed Experimental Protocols
Protocol 1: Periodate Oxidation of Antibodies
This protocol describes the generation of aldehyde groups on a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., human IgG) at 0.5-10 mg/mL
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Desalting column or dialysis cassette (e.g., with a 10 kDa MWCO)
-
Amber microcentrifuge tubes or tubes wrapped in aluminum foil
Procedure:
-
Buffer Exchange: If the antibody is not in the Oxidation Buffer, perform a buffer exchange using a desalting column or dialysis. The final antibody concentration should be between 0.5-10 mg/mL.[2] Avoid buffers containing primary amines (e.g., Tris) or sugars.[2]
-
Prepare Periodate Solution: Freshly prepare a 20 mM solution of NaIO₄ in Oxidation Buffer. To do this, dissolve 4.3 mg of NaIO₄ in 1 mL of Oxidation Buffer.[2] Protect this solution from light.
-
Oxidation Reaction:
-
In a light-protected tube (e.g., an amber tube), mix equal volumes of the antibody solution and the 20 mM periodate solution.[2] This will result in a final periodate concentration of 10 mM.
-
For selective oxidation of sialic acids, add 50 µL of the 20 mM periodate solution to 1 mL of the glycoprotein (B1211001) solution for a final concentration of 1 mM.[2]
-
Incubate the reaction for 30 minutes at room temperature, protected from light.[2]
-
-
Removal of Excess Periodate: Immediately after incubation, remove the excess NaIO₄ by passing the reaction mixture through a desalting column pre-equilibrated with an amine-free buffer (e.g., PBS, pH 7.4). Alternatively, perform dialysis against the same buffer.
Protocol 2: Conjugation of Oxidized Antibody with a Hydrazide-Functionalized Molecule
This protocol describes the formation of a hydrazone linkage between the oxidized antibody and a payload.
Materials:
-
Oxidized antibody (from Protocol 1) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Hydrazide-functionalized molecule (e.g., biotin-hydrazide, drug-linker-hydrazide)
-
Aniline (optional, as a catalyst)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0-7.4
Procedure:
-
Prepare Reagents:
-
Dissolve the hydrazide-functionalized molecule in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.
-
If using a catalyst, prepare a stock solution of aniline in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add a molar excess (e.g., 10-50 fold) of the hydrazide-functionalized molecule to the oxidized antibody solution. The optimal ratio should be determined empirically.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.[9][10] Aniline has been shown to significantly increase the rate of hydrazone formation.[9][10][15]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Conjugate: Remove the excess, unreacted payload and catalyst using a desalting column, dialysis, or size-exclusion chromatography (SEC).
Protocol 3: Characterization of the Antibody Conjugate
This protocol provides methods to determine the drug-to-antibody ratio (DAR).
Methods:
-
UV-Vis Spectroscopy:
-
If the conjugated molecule has a distinct UV-Vis absorbance spectrum from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the λmax of the payload). The contributions of each component to the absorbance at these wavelengths are then used to calculate their respective concentrations and the DAR.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS can be used to determine the molecular weight of the native and conjugated antibody. The mass difference corresponds to the number of conjugated molecules, allowing for a precise determination of the DAR and the distribution of different species.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC can be used to separate antibody species with different numbers of conjugated hydrophobic payloads. The peak areas can be used to determine the relative abundance of each species and calculate the average DAR.
-
Conclusion
Site-specific modification of antibodies via periodate oxidation of Fc glycans is a powerful technique for the generation of homogeneous and functional antibody conjugates. By carefully controlling the reaction conditions, researchers can generate reactive aldehyde handles for the attachment of a variety of molecules while preserving the antigen-binding activity of the antibody. The detailed protocols and optimization guidelines provided in these application notes serve as a starting point for the successful implementation of this valuable bioconjugation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Precision Modification of Native Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 6. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody functionalization with a dual reactive hydrazide/click crosslinker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The influence of periodate oxidation on monoclonal antibody avidity and immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fucose-specific conjugation of hydrazide derivatives to a vascular-targeting monoclonal antibody in IgG format - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Lemieux-Johnson oxidation using a catalytic amount of OsO4 and periodate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lemieux-Johnson oxidation is a powerful and reliable method for the oxidative cleavage of carbon-carbon double bonds in alkenes to yield aldehydes and ketones.[1][2] Published in 1956 by Raymond U. Lemieux and William S. Johnson, this reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric amount of a co-oxidant, typically sodium periodate (B1199274) (NaIO₄).[1][3] The periodate serves a dual role: it cleaves the intermediate vicinal diol and regenerates the osmium tetroxide catalyst, allowing for the use of sub-stoichiometric quantities of the toxic and expensive osmium reagent.[1]
This method stands as a valuable alternative to ozonolysis, notably avoiding the formation of explosive peroxide intermediates and often proceeding under milder conditions.[2][3] The reaction typically ceases at the aldehyde or ketone stage, preventing over-oxidation to carboxylic acids, which can be a challenge with other strong oxidizing agents.[1][2] These characteristics make the Lemieux-Johnson oxidation a widely employed transformation in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients (APIs).[2][4]
Mechanism of Action
The Lemieux-Johnson oxidation proceeds via a two-step catalytic cycle:
-
Syn-dihydroxylation: The osmium tetroxide reacts with the alkene in a [3+2] cycloaddition to form a cyclic osmate ester. This intermediate is then hydrolyzed to yield a syn-vicinal diol, reducing the osmium from Os(VIII) to Os(VI).[2][5]
-
Oxidative Cleavage and Catalyst Regeneration: The sodium periodate cleaves the C-C bond of the vicinal diol to form the two carbonyl compounds.[5] Concurrently, the periodate re-oxidizes the Os(VI) species back to Os(VIII), thus regenerating the catalyst for the next cycle.[1]
Diagram of the Catalytic Cycle
Caption: Catalytic cycle of the Lemieux-Johnson oxidation.
Applications in Pharmaceutical and Complex Molecule Synthesis
The Lemieux-Johnson oxidation is a key transformation in the synthesis of various pharmaceutical intermediates and complex natural products. Its reliability and functional group tolerance make it a preferred method for introducing carbonyl functionalities.
-
Artemisinin (B1665778) Derivatives: This reaction has been utilized in the synthesis of novel artemisinin derivatives, which have shown promising anti-cancer activity. The modification of a side chain on 10-deoxoallylartemisinin was achieved using Lemieux-Johnson conditions.[6]
-
tert-Butyl (2-oxoethyl) carbamate: This valuable synthon, widely used in the synthesis of modern APIs, is efficiently prepared via the Lemieux-Johnson oxidation. The reaction provides higher yields compared to ozonolysis and proceeds under more favorable conditions.[6]
-
Total Synthesis of (-)-Exiguolide: The total synthesis of this marine macrolide employed the Lemieux-Johnson oxidation to cleave a carbon-carbon double bond, generating an aldehyde that was crucial for the subsequent formation of a pyran substructure.
Experimental Protocols
General Protocol for Lemieux-Johnson Oxidation
This protocol provides a general procedure for the oxidative cleavage of an alkene. The specific amounts of reagents and reaction time may need to be optimized for different substrates.
Materials:
-
Alkene substrate
-
Dioxane or Tetrahydrofuran (THF)
-
Water (deionized)
-
Osmium tetroxide (OsO₄), 2.5% solution in t-butanol
-
Sodium periodate (NaIO₄)
-
2,6-Lutidine (optional, but recommended for improved yields)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) or Dichloromethane (DCM) for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 eq). Dissolve the alkene in a suitable solvent system, such as a 3:1 mixture of dioxane:water or THF:water (to make a final concentration of 0.1-0.2 M).
-
Addition of Reagents: To the stirred solution, add 2,6-lutidine (1.1 eq, optional). Then, add the osmium tetroxide solution (0.01-0.05 eq). The solution may turn a light brown or yellow color.
-
Addition of Periodate: Add sodium periodate (2.1-4.0 eq) portion-wise over 10-15 minutes. The reaction is often exothermic, and the temperature should be monitored. A cooling bath (ice-water) can be used if necessary. The reaction mixture will typically become a suspension.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 1-24 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 15-30 minutes, during which the color of the mixture should fade.
-
Extraction: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with 1 M HCl (if 2,6-lutidine was used), followed by water, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aldehyde or ketone.
Safety Precautions for Handling Osmium Tetroxide
Osmium tetroxide is highly toxic, volatile, and can cause severe irritation to the eyes, skin, and respiratory tract. It is imperative to handle OsO₄ with extreme caution in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and double-layered nitrile gloves.
-
Handling: OsO₄ should be handled exclusively in a certified chemical fume hood. It is often supplied as a solution in a sealed ampoule or as crystals. If working with the solid, take care to avoid generating dust.
-
Storage: Store OsO₄ in a clearly labeled, tightly sealed container in a ventilated and secure location.
-
Quenching and Waste Disposal: Any glassware or equipment that comes into contact with OsO₄ should be quenched with a sodium sulfite solution before being removed from the fume hood. All OsO₄ waste must be disposed of as hazardous waste according to institutional guidelines.
Data Presentation: Substrate Scope and Yields
The Lemieux-Johnson oxidation is applicable to a wide range of alkene substrates. The following table summarizes representative examples with their corresponding reaction conditions and yields.
| Entry | Substrate | Product(s) | Conditions | Time | Yield (%) |
| 1 | Styrene | Benzaldehyde | OsO₄ (cat.), NaIO₄, Dioxane/H₂O | RT | - |
| 2 | Cyclohexene | Adipaldehyde | OsO₄ (cat.), NaIO₄, THF/H₂O | 18 h | 84 |
| 3 | 1-Octene | Heptanal | OsO₄ (cat.), NaIO₄, 2,6-lutidine, Dioxane/H₂O | 30 min | 86 |
| 4 | Anethole | Anisaldehyde and Acetaldehyde | OsO₄ (cat.), NaIO₄, THF/H₂O | - | - |
| 5 | Indene | 2-Carboxybenzaldehyde | OsO₄ (cat.), NaIO₄, Dioxane/H₂O | O/N | 79 |
Note: Yields are for the isolated product. "RT" denotes room temperature, and "O/N" denotes overnight.
Logical Workflow for Oxidative Cleavage Method Selection
The choice between the Lemieux-Johnson oxidation and other methods like ozonolysis depends on several factors. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting an oxidative cleavage method.
References
Application Notes and Protocols: Preparation of Dialdehyde Cellulose with Periodate Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dialdehyde (B1249045) cellulose (B213188) (DAC) is a versatile biomaterial synthesized from cellulose, the most abundant natural polymer.[1] The preparation of DAC involves the selective oxidation of the C2-C3 bond of the anhydroglucose (B10753087) units in cellulose, leading to the formation of two aldehyde groups.[2] This modification imparts new physicochemical properties and functionalities to cellulose, making it a valuable material for a wide range of applications, particularly in the biomedical and pharmaceutical fields.[1][3] Its biocompatibility and lower toxicity compared to conventional crosslinkers like glutaraldehyde (B144438) make it an attractive option for drug delivery, tissue engineering, and wound healing applications.[4][5]
The most common and efficient method for preparing DAC is through periodate (B1199274) oxidation, utilizing reagents such as sodium periodate (NaIO₄) or periodic acid.[2][6] This process is highly selective and effectively cleaves the vicinal diols in the glucose units.[2] The resulting aldehyde groups are highly reactive and can readily form crosslinks with polymers containing amine or hydroxyl groups, such as chitosan, gelatin, and poly(vinyl alcohol) (PVA), through Schiff base formation or aldol (B89426) reactions.[5][7] This reactivity allows for the fabrication of various functional materials, including hydrogels, nanoparticles, microspheres, and films.[1][3]
These application notes provide detailed protocols for the preparation of dialdehyde cellulose using periodate oxidation, summarize key reaction parameters, and outline common characterization techniques.
Chemical Principle and Reaction Mechanism
The periodate oxidation of cellulose proceeds via the Malaprade reaction, which involves the cleavage of a C-C bond between two adjacent hydroxyl groups (a vicinal diol). In the anhydroglucose units of cellulose, the hydroxyl groups at the C2 and C3 positions are susceptible to this oxidative cleavage by the periodate ion (IO₄⁻).[2]
The reaction mechanism involves the formation of a cyclic periodate ester intermediate with the C2 and C3 hydroxyl groups of the glucose ring. This intermediate then breaks down to form two aldehyde groups at the C2 and C3 positions, and the periodate is reduced to iodate (B108269) (IO₃⁻).[6][8]
Reaction Scheme:
Caption: General reaction scheme for the periodate oxidation of cellulose to form dialdehyde cellulose.
Experimental Protocols
This section provides detailed methodologies for the preparation of dialdehyde cellulose. The specific reaction conditions can be tailored to achieve the desired degree of oxidation.
Protocol 1: Standard Periodate Oxidation of Cellulose
This protocol is a general method for the oxidation of various cellulose sources, such as microcrystalline cellulose (MCC) or cotton linters.
Materials:
-
Cellulose (e.g., microcrystalline cellulose)
-
Sodium periodate (NaIO₄)
-
Deionized water
-
Ethylene (B1197577) glycol
-
Reaction vessel (light-protected, e.g., wrapped in aluminum foil)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or freeze-dryer
Procedure:
-
Disperse a known amount of cellulose in deionized water in the reaction vessel. Allow the cellulose to swell for a specified time (e.g., 3 hours) with stirring to ensure good accessibility of the hydroxyl groups.[9]
-
In a separate container, dissolve the desired amount of sodium periodate in deionized water. The molar ratio of NaIO₄ to the anhydroglucose units of cellulose is a critical parameter that influences the degree of oxidation.[10]
-
Add the sodium periodate solution to the cellulose suspension. Protect the reaction mixture from light by wrapping the vessel in aluminum foil, as light can accelerate side reactions.[6]
-
Add a radical scavenger, such as 1-propanol, to the reaction mixture.[11]
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature, 40°C, 50°C, or 60°C) for a specific duration (e.g., 4 to 48 hours).[10][12] The reaction time and temperature are key factors affecting the degree of oxidation.[13]
-
To terminate the reaction, add an excess of a quenching agent, such as ethylene glycol, to consume any remaining periodate.[14]
-
Filter the resulting dialdehyde cellulose and wash it thoroughly with deionized water to remove excess reagents and byproducts like sodium iodate.[10] Rinsing with ethanol can also be performed.[15]
-
Dry the purified dialdehyde cellulose. This can be done in an oven at a moderate temperature or by freeze-drying.
-
Store the dried dialdehyde cellulose in a desiccator at room temperature until further use.
Protocol 2: Microwave-Assisted Periodate Oxidation
Microwave irradiation can be employed to accelerate the oxidation process, reducing the reaction time significantly.[14]
Materials:
-
Same as Protocol 1
-
Microwave synthesis reactor
Procedure:
-
Prepare the cellulose suspension and sodium periodate solution as described in Protocol 1.
-
Place the reaction mixture in a suitable vessel for the microwave reactor.
-
Irradiate the mixture in the microwave reactor at a specific power level (e.g., 400 W, 700 W, or 1000 W) and temperature (e.g., 35°C, 55°C, or 75°C) for a shorter duration (e.g., 1 to 5 hours).[14]
-
Terminate the reaction, purify, and dry the dialdehyde cellulose as described in Protocol 1.
Factors Influencing Periodate Oxidation
The degree of oxidation (DO), which is the percentage of anhydroglucose units converted to dialdehyde units, is a crucial parameter that determines the properties and performance of the resulting DAC. Several factors influence the DO.[16]
| Factor | Effect on Degree of Oxidation (DO) | References |
| NaIO₄ Concentration | Higher concentration generally leads to a higher DO. An excess of periodate is common. | [13][17] |
| Reaction Time | Longer reaction times typically result in a higher DO. | [10][13] |
| Temperature | Increasing the temperature accelerates the reaction rate and can lead to a higher DO in a shorter time. Temperatures are often kept below 55°C to avoid degradation. | [10][13][17] |
| pH | The reaction is often more efficient under acidic conditions (pH 2-5), though it can be performed at neutral pH. Strong acid can lead to degradation. | [8][16] |
| Cellulose Source & Crystallinity | The physical form and crystallinity of the starting cellulose material affect the accessibility of the hydroxyl groups to the oxidant. Amorphous regions are oxidized more readily than crystalline regions. | [17][18] |
| Light Exposure | Light can promote side reactions ("over-oxidation"), so the reaction is typically carried out in the dark. | [6] |
Characterization of Dialdehyde Cellulose
Several analytical techniques are employed to confirm the successful synthesis of DAC and to determine its properties.
| Technique | Information Obtained | References |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of a characteristic peak around 1735 cm⁻¹, corresponding to the C=O stretching vibration of the newly formed aldehyde groups. A decrease in the intensity of the -OH stretching band (around 3400 cm⁻¹) is also observed. | [19][20] |
| X-ray Diffraction (XRD) | A decrease in the crystallinity of cellulose upon oxidation due to the opening of the glucopyranose rings, which disrupts the ordered structure. | [19] |
| Scanning Electron Microscopy (SEM) | To observe changes in the surface morphology of the cellulose fibers after oxidation. | [19] |
| Transmission Electron Microscopy (TEM) | To determine the size and morphology of the DAC nanofibers. | [19] |
| Determination of Aldehyde Content (Degree of Oxidation) | Quantitatively determined by methods such as reaction with hydroxylamine (B1172632) hydrochloride followed by titration of the released HCl, or through elemental analysis after conversion to aldoximes. | [11][21] |
| Thermal Gravimetric Analysis (TGA) | Oxidation generally leads to a decrease in the thermal stability of cellulose. | [19] |
Applications in Drug Development
The reactive aldehyde groups and biocompatible nature of DAC make it a promising material for various applications in drug development.
-
Drug Delivery: DAC can be used to fabricate hydrogels, beads, and nanoparticles for controlled and targeted drug release.[1][4][22] The aldehyde groups can be used to conjugate drugs or targeting ligands.
-
Wound Dressings: DAC-based materials exhibit antimicrobial properties and can be formulated into hydrogel films for wound dressing applications.[4][10]
-
Tissue Engineering: DAC can act as a crosslinker to create scaffolds for tissue engineering, promoting cell growth and tissue regeneration.[3][10]
-
Bio-based Crosslinker: As a less toxic alternative to glutaraldehyde, DAC is used to crosslink biopolymers like PVA, chitosan, and gelatin to form biocompatible materials.[4][5]
Experimental Workflow and Logic Diagrams
Caption: Experimental workflow for the preparation and characterization of dialdehyde cellulose.
References
- 1. Dialdehyde cellulose as a niche material for versatile applications: an overview | springerprofessional.de [springerprofessional.de]
- 2. What is the mechanism of Cellulose Oxidized? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Design of dialdehyde cellulose crosslinked poly(vinyl alcohol) hydrogels for transdermal drug delivery and wound dressings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Tailoring Dialdehyde Bacterial Cellulose Synthesis for Versatile Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. diva-portal.org [diva-portal.org]
- 14. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 15. Preparation of cellulose nanocrystals via successive periodate and bisulfite oxidation and mechanical and hydrophilic properties of the films :: BioResources [bioresources.cnr.ncsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Effects of periodate oxidation on cellulose polymorphs | Semantic Scholar [semanticscholar.org]
- 19. scispace.com [scispace.com]
- 20. Characteristics of Dialdehyde Cellulose Nanofibrils Derived from Cotton Linter Fibers and Wood Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation and Characterization of Dialdehyde Nanocellulose | Scientific.Net [scientific.net]
- 22. Porous soluble dialdehyde cellulose beads: A new carrier for the formulation of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Periodic Acid in Microscopy Staining
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the principles, applications, and protocols for Periodic Acid-Schiff (PAS) staining, a fundamental technique in microscopy. While the query specified ammonium (B1175870) periodate, the primary oxidizing agent in this widely used staining method is periodic acid. This document will focus on the established role of periodic acid.
Introduction and Principle of Staining
The Periodic Acid-Schiff (PAS) stain is a cornerstone of histochemical techniques, employed to detect polysaccharides such as glycogen (B147801), and mucosubstances like glycoproteins, glycolipids, and mucins within tissue samples.[1][2][3] This method is invaluable for visualizing structures rich in carbohydrates, including connective tissues, mucus, the glycocalyx, and basal laminae.[1]
The staining process is based on a two-step chemical reaction:
-
Oxidation: Periodic acid (HIO₄) is a strong oxidizing agent that selectively cleaves the bond between adjacent carbon atoms bearing hydroxyl groups (vicinal diols) in sugar residues.[1][4] This oxidation reaction creates aldehyde groups.[1][2][3][5] The oxidation conditions must be controlled to prevent further oxidation of the newly formed aldehydes.[1]
-
Visualization: The tissue is then treated with Schiff reagent, a colorless solution of basic fuchsin and sulfur dioxide.[4] The aldehyde groups generated in the first step react with the Schiff reagent to form a bright purple-magenta colored complex, visually highlighting the target structures.[1][2][3] A counterstain, such as hematoxylin (B73222), is often used to stain the cell nuclei blue, providing contrast.[5]
Caption: Chemical mechanism of the Periodic Acid-Schiff (PAS) stain.
Applications in Research and Development
The PAS staining technique has a broad range of applications across various scientific disciplines:
-
Pathology:
-
Diagnosis of Glycogen Storage Diseases: PAS staining is crucial for identifying glycogen deposits in tissues like the liver and skeletal muscle.[1][3][5] A variation of this technique, the PAS-diastase (PAS-D) stain, uses the enzyme diastase (B600311) to digest glycogen, providing a definitive confirmation.[1][6]
-
Tumor Identification: It aids in the diagnosis of certain cancers, such as adenocarcinomas, which often secrete neutral mucins.[1] It is also used to identify Paget disease of the breast and Ewing sarcoma.[1]
-
Kidney and Liver Pathologies: The stain is used to assess the thickness of the glomerular basement membrane in renal diseases and to diagnose α1-antitrypsin deficiency in liver hepatocytes.[1][3]
-
-
Mycology: The cell walls of fungi contain polysaccharides, which stain a bright magenta with PAS, making it an effective method for detecting fungal infections in tissue samples.[1][5]
-
Gastrointestinal and Respiratory Studies: PAS staining is used to detect mucins in the gastrointestinal tract and to study pulmonary alveolar proteinosis.[1][5]
-
Hematology: The staining pattern of lymphocytes in blood or bone marrow films can be helpful in making therapeutic decisions in cases of lymphocytic leukemia.[7]
Experimental Protocols
The following protocols provide a standardized procedure for performing PAS staining on formalin-fixed, paraffin-embedded tissue sections.
| Reagent | Preparation |
| Periodic Acid Solution (0.5% - 1%) | Dissolve 0.5g to 1g of periodic acid in 100ml of distilled water.[3][5] |
| Schiff Reagent | Can be purchased commercially or prepared. To test a batch, add a few drops to 10 ml of 37% formalin; a good reagent will quickly turn a red-purple color.[5] |
| Mayer's Hematoxylin | A commercially available counterstain. |
Caption: Experimental workflow for Periodic Acid-Schiff (PAS) staining.
-
Deparaffinization and Hydration:
-
Deparaffinize tissue sections by passing them through xylene.
-
Hydrate the sections by passing them through decreasing concentrations of alcohol (e.g., 100%, 95%, 70%) and finally into distilled water.[3]
-
-
Oxidation:
-
Rinsing:
-
Schiff Reagent Treatment:
-
Washing:
-
Counterstaining:
-
Final Rinsing and Bluing:
-
Wash in running tap water for 5 minutes.[5]
-
"Blue" the hematoxylin in a suitable reagent if necessary.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through increasing concentrations of alcohol.
-
Clear in xylene and mount with a synthetic mounting medium.[5]
-
Data Presentation: Expected Results
The results of PAS staining are qualitative, based on the color intensity. The following table summarizes the expected outcomes for various biological components.
| Component | PAS Reaction | Color |
| Glycogen | Positive | Magenta |
| Neutral Mucins | Positive | Magenta |
| Fungal Cell Walls | Positive | Magenta |
| Basement Membranes | Positive | Magenta |
| Collagen | Variable | Pink |
| Nuclei | Negative (with counterstain) | Blue |
Quality Control and Troubleshooting
-
Fixation: Use 10% neutral-buffered formalin or Bouin solution for optimal results.[1] Avoid glutaraldehyde (B144438) fixation as it can cause false-positive results due to the presence of free aldehyde groups.[1][8]
-
Controls: Always run a control slide of a known positive tissue, such as a kidney or liver section, to ensure the reagents are working correctly.[9] For glycogen studies, a diastase-digested section should be run in parallel; a lack of staining in the digested section confirms the presence of glycogen.[6]
-
Reagent Stability: Schiff reagent should be stored refrigerated and protected from light.[2][7] Discard if it becomes colored.
Conclusion
The Periodic Acid-Schiff stain is a robust and versatile histochemical technique that remains indispensable in both diagnostic and research laboratories. Its ability to specifically label carbohydrate-rich structures provides critical insights into cellular composition and function in both healthy and diseased states. A thorough understanding of the underlying chemical principles and adherence to standardized protocols are essential for obtaining reliable and reproducible results.
References
- 1. Periodic acid–Schiff stain - Wikipedia [en.wikipedia.org]
- 2. Periodic acid-Schiff (PAS) Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 3. laboratorytests.org [laboratorytests.org]
- 4. Periodic Acid-Schiff (PAS) Staining: A Histopathology Essential for Detecting Carbohydrates and Beyond [celnovte.com]
- 5. microbenotes.com [microbenotes.com]
- 6. skinpathonline.wordpress.com [skinpathonline.wordpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. stainsfile.com [stainsfile.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Etching Ruthenium-Based Oxides with Ammonium Periodate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of ammonium (B1175870) periodate-based etchants for the controlled removal of ruthenium-based oxides. The following protocols and data are intended to assist researchers in developing and optimizing etching processes for applications in microfabrication, catalysis, and sensor technology.
Introduction
Ruthenium-based oxides, such as ruthenium dioxide (RuO₂), are materials of significant interest due to their high thermal stability, low resistivity, and excellent chemical resistance. These properties make them suitable for a variety of applications, including as electrodes in dynamic random access memories (DRAMs) and as catalysts in various chemical reactions. The ability to precisely and selectively etch these materials is crucial for the fabrication of advanced electronic devices and for the regeneration of catalytic surfaces.
Ammonium periodate (B1199274), formed by the reaction of orthoperiodic acid (H₅IO₆) with ammonia (B1221849) (NH₄OH), has emerged as an effective etchant for ruthenium and its oxides. This alkaline etchant offers a safer alternative to acidic solutions, which can produce volatile and toxic ruthenium tetroxide (RuO₄) gas. The etching process relies on the strong oxidizing power of the periodate ion to convert the ruthenium oxide into a soluble species that can be easily removed.
Etching Mechanism and Chemical Principles
The etching of ruthenium-based oxides in an ammonium periodate solution is an oxidative dissolution process. The periodate ion (IO₄⁻) acts as the primary oxidizing agent, reacting with the ruthenium oxide surface. The overall reaction is complex and highly dependent on the pH of the solution.
In an alkaline environment (pH 8-10), the formation of the highly toxic and volatile RuO₄ is suppressed. The proposed simplified reaction for the dissolution of ruthenium in a periodate solution is:
Ru + 4[I(OH)₆]⁻ → 4IO₃⁻ + RuO₄ + 8H₂O + 4e⁻
The resulting ruthenate (RuO₄²⁻) or perruthenate (RuO₄⁻) ions are soluble in the aqueous solution, allowing for the removal of the material. The crystallinity of the ruthenium oxide film plays a significant role in the etch rate, with amorphous films generally etching faster than their crystalline counterparts due to the higher density of defects and less stable lattice structure of the former.
Quantitative Data Summary
The following tables summarize the available quantitative data for the etching of ruthenium and its oxides using periodate-based solutions. It is important to note that etch rates are highly sensitive to the specific process conditions, including etchant concentration, pH, temperature, and the crystallinity of the film.
Table 1: Etch Rates of Ruthenium and Ruthenium Dioxide
| Material | Etchant Composition | pH | Temperature (°C) | Etch Rate (Å/min) | Notes |
| Ruthenium (film) | Sodium Periodate (NaIO₄) based slurry | 7 | Room Temperature | ~250[1] | Static etch rate. High rate at neutral pH, but risk of RuO₄ formation. |
| Ruthenium (film) | 14 wt% Periodic Acid (H₅IO₆) | Acidic | 60 | Moderate | Specific etch rate not quantified. |
| Ruthenium Dioxide (RuO₂) | This compound (H₅IO₆ + NH₄OH) | 8 - 10 | To be determined | Data not available | Alkaline pH is recommended for safety. Etch rate is expected to be lower than for pure Ru and highly dependent on crystallinity. |
Table 2: Etch Selectivity
| Material Pair (Etched:Not Etched) | Etchant Composition | pH | Selectivity Ratio |
| Ruthenium : Titanium Dioxide (TiO₂) | 14 wt% Periodic Acid (H₅IO₆) | Acidic | Reasonable |
| Ruthenium : Aluminum Oxide (Al₂O₃) | 14 wt% Periodic Acid (H₅IO₆) | Acidic | Reasonable |
| Ruthenium Dioxide : Silicon Dioxide (SiO₂) | This compound (H₅IO₆ + NH₄OH) | 8 - 10 | Data not available |
| Ruthenium Dioxide : Silicon Nitride (SiN) | This compound (H₅IO₆ + NH₄OH) | 8 - 10 | Data not available |
Experimental Protocols
The following are detailed protocols for the preparation of the this compound etchant and the subsequent etching of ruthenium-based oxide films.
Preparation of this compound Etchant (pH 8-10)
Materials:
-
Orthoperiodic acid (H₅IO₆)
-
Ammonium hydroxide (B78521) (NH₄OH, 28-30% solution)
-
Deionized (DI) water
-
pH meter
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Dissolve Orthoperiodic Acid: In a clean beaker, dissolve the desired amount of orthoperiodic acid in DI water to create a stock solution. The concentration will depend on the desired etch rate and should be optimized for the specific application.
-
pH Adjustment: Place the beaker on a magnetic stirrer and begin gentle agitation. Slowly add ammonium hydroxide solution dropwise to the orthoperiodic acid solution.
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Final pH: Continue adding ammonium hydroxide until the pH of the solution stabilizes within the desired range of 8 to 10.
-
Final Volume: Adjust the final volume of the solution with DI water to achieve the desired concentration.
-
Filtering (Optional but Recommended): For critical applications, filter the etchant solution through a 0.2 µm filter to remove any particulate matter.
Protocol for Wet Etching of Ruthenium Oxide Films
Materials:
-
Substrate with ruthenium oxide film
-
This compound etchant (pH 8-10)
-
DI water
-
Nitrogen (N₂) gas gun
-
Beakers for etching and rinsing
-
Timer
-
Hot plate or water bath (for temperature control)
Procedure:
-
Substrate Preparation: Ensure the substrate with the ruthenium oxide film is clean and free of organic contaminants. A pre-clean with a standard solvent rinse (e.g., acetone, isopropanol) followed by a DI water rinse and N₂ dry is recommended.
-
Etchant Temperature: If the etching is to be performed at an elevated temperature, pre-heat the this compound etchant to the desired temperature using a hot plate or water bath.
-
Etching: Immerse the substrate in the temperature-controlled this compound etchant. Start the timer immediately. Gentle agitation of the etchant can improve etch uniformity.
-
Etching Time: The etching time will depend on the film thickness and the desired amount of material to be removed. This needs to be determined empirically based on the etch rate for the specific film and etchant conditions.
-
Rinsing: After the desired etching time, promptly remove the substrate from the etchant and immerse it in a beaker of DI water to stop the etching reaction.
-
Post-Etch Cleaning: To remove any potential residues, a post-etch clean is recommended. A standard cleaning procedure such as the Ammonia Peroxide Mixture (APM or SC-1) clean can be effective. In some cases, a UV treatment prior to the APM clean may enhance residue removal.[2][3][4]
-
Final Rinse and Dry: Thoroughly rinse the substrate with DI water and dry it with a stream of nitrogen gas.
Visualizations
The following diagrams illustrate the key processes and relationships in the etching of ruthenium-based oxides with this compound.
Caption: Experimental workflow for the preparation of this compound etchant and the subsequent etching process of a ruthenium oxide substrate.
Caption: Simplified logical relationship of the ruthenium dioxide etching mechanism with this compound.
Safety Precautions
-
Always work in a well-ventilated area, preferably in a fume hood, especially when there is a potential for the formation of volatile ruthenium species.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Orthoperiodic acid and ammonium hydroxide are corrosive. Handle with care and avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Dispose of all chemical waste in accordance with local regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. A Cleaning Method for Post-Etch Ruthenium Residue Removal Using UV and Liquid Chemical | Scientific.Net [scientific.net]
- 3. A Cleaning Method for Post-Etch Ruthenium Residue Removal Using UV and Liquid Chemical | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow-Injection Analysis in Monitoring Periodate Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Flow-Injection Analysis (FIA) to monitor periodate (B1199274) oxidation reactions. FIA offers a rapid, automated, and efficient method for real-time or near real-time analysis of these reactions, which are crucial in various fields, including carbohydrate chemistry, glycoprotein (B1211001) analysis, and drug development.
Introduction to Periodate Oxidation and FIA Monitoring
Periodate (IO₄⁻) is a selective oxidizing agent that cleaves the carbon-carbon bond of vicinal diols (1,2-diols) to form two aldehyde groups. This reaction, known as the Malaprade reaction, is fundamental in the structural elucidation and modification of carbohydrates, glycoproteins, and other polyols. In drug development, for instance, periodate oxidation is employed for the site-specific modification of monoclonal antibodies (mAbs) through the oxidation of their carbohydrate residues, enabling subsequent conjugation of drugs or labels.[1]
Monitoring the progress of periodate oxidation is critical to control the extent of modification and to understand the reaction kinetics. Traditional methods often involve manual sampling and offline analysis, which can be time-consuming and labor-intensive. Flow-Injection Analysis (FIA) provides a superior alternative by automating the sampling, reagent mixing, and detection steps in a continuous flow system. This enables high sample throughput and precise control over reaction timing.
The principle of FIA for monitoring these reactions typically involves introducing a small, precise volume of the reaction mixture into a carrier stream. This sample zone then merges with reagent streams, passes through a reaction coil to allow for a detectable signal to develop, and finally flows through a detector. The signal, which can be spectrophotometric, chemiluminescent, or electrochemical, is proportional to the concentration of either the remaining periodate, a reaction product, or a substance that reacts with the excess periodate.
Signaling Pathways and Detection Methods
The choice of detection method in an FIA system for monitoring periodate oxidation depends on the specific reaction and the desired sensitivity. The following diagrams illustrate the principles behind common detection strategies.
Caption: Spectrophotometric detection workflow for monitoring periodate consumption.
In this common approach, the unreacted periodate from the primary oxidation reaction is mixed with a chromogenic reagent in the FIA system. The resulting colored product is then measured by a spectrophotometer. The absorbance is inversely proportional to the extent of the initial periodate oxidation reaction.
References
Troubleshooting & Optimization
controlling the exothermic nature of ammonium periodate oxidations
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly exothermic ammonium (B1175870) periodate (B1199274) oxidation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction temperature is increasing rapidly and uncontrollably. What should I do?
A1: An uncontrolled temperature increase, or "thermal runaway," is a serious safety concern.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of ammonium periodate.
-
Enhance Cooling: Ensure your cooling bath (e.g., ice-water or dry ice/acetone) is making good contact with the reaction flask and has sufficient capacity. Add more coolant if necessary.
-
Dilution: If safe and practical, add a pre-chilled, inert solvent to dilute the reaction mixture, which can help dissipate heat.
-
Prepare for Quenching: Have a suitable quenching agent ready, but only use it once the initial exotherm is under control. Abruptly quenching a runaway reaction can sometimes cause its own safety issues.
Troubleshooting:
-
Addition Rate: You were likely adding the periodate too quickly. The rate of addition must be carefully controlled to match the cooling capacity of your setup.
-
Concentration: The concentration of your reagents may be too high, leading to a rapid release of energy. Consider diluting the reaction mixture.
-
"Hot-Spotting": Poor mixing can create localized areas of high concentration and temperature. Ensure your stirring is vigorous and efficient.
Q2: What is the safest way to add solid this compound to the reaction?
A2: Due to its high reactivity and potential to decompose explosively upon heating, solid this compound should be handled with extreme care.[1]
-
Portion-wise Addition: Add the solid in small, controlled portions. This allows you to monitor the temperature and pause the addition if the exotherm becomes too vigorous.
-
Solution Addition: A safer method is to dissolve the this compound in the reaction solvent and add it as a solution using a dropping funnel or syringe pump. This provides much better control over the addition rate and helps dissipate heat more effectively.
-
Avoid Contamination: Keep the reagent away from combustible materials like wood, paper, or oil, as contact may cause ignition or violent decomposition.[2] Use glass or plastic spatulas, not metal ones.[1]
Q3: How does my choice of solvent affect the reaction exotherm?
A3: The solvent plays a critical role in managing the thermal properties of the reaction.
-
Heat Capacity: Solvents with a higher heat capacity can absorb more heat, buffering temperature changes. Water is an excellent choice in this regard.[3][4]
-
Boiling Point: A solvent with a low boiling point can boil away, leading to a dangerous increase in reagent concentration. Select a solvent with a boiling point well above your intended reaction temperature.
-
Solubility: Periodate salts are most readily soluble in water; reactions are typically performed in aqueous media.[5] If using a co-solvent to dissolve the organic substrate, ensure it is miscible and does not react with the periodate.
Q4: Can I scale up my this compound oxidation? What are the primary risks?
A4: Scaling up exothermic reactions is a significant challenge and should not be attempted without careful planning and engineering controls.[1]
-
Surface Area-to-Volume Ratio: As you increase the scale of a reaction, the volume increases by a cubic factor while the surface area for cooling only increases by a square factor. This makes heat dissipation much less efficient.
-
Risks: The primary risk is a thermal runaway event, which can lead to boiling, pressure buildup, and potentially an explosion.
-
Control Measures for Scale-Up:
-
Use a jacketed reactor with a circulating coolant for precise temperature control.
-
Employ automated, slow addition of the periodate solution controlled by an internal temperature probe.
-
Start with a more dilute reaction mixture than in the lab-scale procedure.
-
Conduct a thorough safety review (e.g., HAZOP analysis) before attempting the scale-up.
-
Q5: My reaction seems to have stalled or is proceeding very slowly. What could be the issue?
A5: While controlling the exotherm is crucial, insufficient reactivity can also be a problem.
-
pH: The reactivity of periodate is pH-dependent. The periodate ion (IO₄⁻) is often the key reactive species, and its concentration is favored under moderately acidic conditions.[6] If your reaction medium is too basic or strongly acidic, it may inhibit the reaction.
-
Temperature: These reactions are typically performed at low temperatures (e.g., 0 °C) to control the exotherm.[5] If the temperature is too low, the activation energy barrier may not be overcome. You might need to allow the temperature to rise slightly, but with extreme caution.
-
Substrate Geometry: For diol cleavage, cis-diols react significantly faster than trans-diols because they can more easily form the required cyclic periodate ester intermediate.[5][7]
Data Summary: Reaction Parameters
The optimal conditions for periodate oxidations can vary significantly based on the substrate. The following table provides general guidelines for controlling the reaction.
| Parameter | Recommended Range | Rationale & Notes |
| Temperature | 0 °C to 5 °C | Reactions are exothermic; lower temperatures are crucial for control.[5] |
| Periodate Addition | Slow, dropwise, or portion-wise | Prevents rapid heat generation. Addition over 30-60 minutes is common.[8] |
| pH | Moderately Acidic to Neutral | Optimizes the concentration of the reactive IO₄⁻ species.[6] |
| Stirring | Vigorous | Ensures even temperature distribution and prevents localized "hot spots". |
| Concentration | Dilute to Moderate | Higher concentrations increase the rate of heat evolution. |
Experimental Protocols
General Protocol for a Controlled Oxidation of a Vicinal Diol
This protocol is a general guideline and must be adapted based on the specific substrate and scale.
-
Setup:
-
Equip a round-bottom flask with a magnetic stirrer, a digital thermometer, and a pressure-equalizing dropping funnel.
-
Place the flask in a cooling bath (ice-water) on top of a magnetic stir plate.
-
-
Reagent Preparation:
-
Dissolve the diol substrate in a suitable solvent (e.g., a mixture of water and THF) in the reaction flask.
-
Cool the solution to 0 °C with vigorous stirring.
-
In a separate flask, prepare a solution of this compound (typically 1.1 to 1.5 molar equivalents) in water.
-
-
Controlled Addition:
-
Transfer the this compound solution to the dropping funnel.
-
Add the periodate solution dropwise to the cooled, stirring substrate solution.
-
Carefully monitor the internal temperature. The rate of addition should be adjusted to ensure the temperature does not rise above 5 °C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Continue stirring at 0-5 °C until the starting material is consumed.
-
-
Work-up and Quenching:
-
Caution: Quenching with glycols (like ethylene (B1197577) glycol) is common but can lead to side reactions and is discouraged if product purity is critical.[9][10]
-
A recommended work-up involves filtering any solids and then performing simple washing with water.[9]
-
If residual periodate is a concern, it can be removed by washing with a dilute aqueous solution of sodium thiosulfate.[9][10]
-
Visual Guides
Troubleshooting Workflow for Exothermic Events
Caption: Troubleshooting workflow for managing an exothermic event.
Factors Influencing Reaction Exothermicity
Caption: Key factors influencing the exothermicity of periodate oxidations.
References
- 1. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Sodium periodate/TEMPO as a selective and efficient system for amine oxidation - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01365A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Periodate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 8. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing side reactions during the cleavage of vicinal diols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the oxidative cleavage of vicinal diols.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Aldehyde/Ketone Product
Question: My reaction has resulted in a low yield or complete absence of the expected carbonyl compounds. What could be the underlying cause?
Answer:
Several factors can contribute to a low or nonexistent yield in vicinal diol cleavage. A primary consideration is the stereochemistry of the diol. The reaction with reagents like sodium periodate (B1199274) (NaIO₄) and lead tetraacetate (Pb(OAc)₄) proceeds through a cyclic intermediate.[1][2] This intermediate forms most readily when the hydroxyl groups are in a cis or gauche conformation, allowing them to chelate to the oxidizing agent.[3] Rigid trans-diols, particularly in cyclic systems, may react very slowly or not at all because they cannot achieve the necessary geometry for the cyclic ester to form.[1][3]
Another potential issue is the choice of solvent. For lead tetraacetate oxidations, it is crucial to use anhydrous solvents, as water can hydrolyze the reagent.[4][5] Conversely, sodium periodate reactions are often performed in aqueous or mixed aqueous/organic solvent systems.[3]
Issue 2: Formation of Carboxylic Acid Byproducts (Over-oxidation)
Question: I am observing the formation of carboxylic acids in my reaction, suggesting over-oxidation of the aldehyde products. How can I prevent this?
Answer:
Over-oxidation is a common side reaction, especially when using stronger oxidizing agents or when the reaction conditions are not carefully controlled. While sodium periodate and lead tetraacetate are generally selective for the cleavage of 1,2-diols without further oxidizing the resulting aldehydes, certain conditions can promote this unwanted side reaction.[1][6]
To mitigate over-oxidation:
-
Control the Reaction Temperature: Conduct the reaction at low temperatures (e.g., 0 °C) to minimize the rate of over-oxidation.
-
Maintain Neutral pH: For periodate cleavages, maintaining a neutral pH is often beneficial.[7] Acidic conditions can sometimes lead to side reactions.
-
Limit Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.
-
Choice of Reagent: If over-oxidation persists, consider if a milder reagent or different reaction conditions are more suitable for your specific substrate. For instance, the Lemieux-Johnson oxidation, which uses catalytic osmium tetroxide with periodate as the stoichiometric oxidant, is known to generally stop at the aldehyde stage.[8][9] The addition of a non-nucleophilic base like 2,6-lutidine can further suppress side reactions in this protocol.[8]
Issue 3: Incomplete Reaction or Slow Conversion Rate
Question: My reaction is proceeding very slowly or appears to be incomplete, even after an extended period. What can I do to improve the reaction rate?
Answer:
A slow conversion rate can be attributed to several factors, including the substrate's structure and the reaction conditions. As mentioned, trans-diols react significantly slower than their cis counterparts.[5][6] For slow-reacting trans-diols with lead tetraacetate, changing the solvent to pyridine (B92270) has been shown to increase the reaction rate.[10]
The solubility of the diol in the chosen solvent system is also critical. If the substrate has poor solubility, the reaction will be slow. For periodate reactions, using a co-solvent such as methanol, acetone, or THF with water can improve the solubility of organic substrates.[3]
Finally, ensure that the oxidizing agent is fresh and has not degraded. Lead tetraacetate, for example, is moisture-sensitive.[11]
Frequently Asked Questions (FAQs)
1. Which oxidizing agent should I choose for my vicinal diol cleavage: sodium periodate or lead tetraacetate?
The choice between sodium periodate (and periodic acid) and lead tetraacetate often depends on the desired reaction conditions and the nature of your substrate.
-
Sodium Periodate (Malaprade Reaction): This reagent is typically used in aqueous or mixed aqueous-organic solvents and is favored for its selectivity and relatively mild conditions.[12] It is a good choice for water-soluble substrates like carbohydrates.
-
Lead Tetraacetate (Criegee Oxidation): This reagent is used in anhydrous organic solvents such as benzene, dichloromethane, or acetic acid.[2][5] It is a milder oxidant than periodate and can be advantageous for substrates that are sensitive to aqueous or protic conditions.[5]
2. How can I protect other functional groups in my molecule during the cleavage reaction?
If your molecule contains other functional groups that might be sensitive to the oxidative conditions, you may need to use protecting groups. For example, if you have another aldehyde or ketone that you do not want to react, you can protect it as an acetal.[8] Acetals are stable under the neutral to slightly acidic conditions of many diol cleavage reactions and can be easily removed afterward.[8]
3. My product is an aldehyde, and I'm concerned about its stability during workup and purification. What precautions should I take?
Aldehydes can be susceptible to oxidation to carboxylic acids, especially if exposed to air over long periods. During the workup, it is advisable to promptly extract the product into an organic solvent and minimize its exposure to strong oxidants or basic conditions.[13] If the aldehyde is particularly sensitive, it can be converted to a more stable derivative for purification and then deprotected in a subsequent step.
4. Can I use catalytic amounts of the oxidizing agent?
The classical periodate and lead tetraacetate cleavages are stoichiometric reactions. However, in the Lemieux-Johnson oxidation, a catalytic amount of osmium tetroxide is used in conjunction with a stoichiometric amount of sodium periodate, which serves to regenerate the osmium catalyst in situ.[8][9]
Data Presentation
Table 1: Comparison of Common Reagents for Vicinal Diol Cleavage
| Reagent | Typical Solvents | Key Characteristics | Common Side Reactions |
| Sodium Periodate (NaIO₄) | Water, Methanol/Water, THF/Water | Selective for 1,2-diols, good for aqueous systems.[3] | Over-oxidation to carboxylic acids under certain conditions.[1] |
| Lead Tetraacetate (Pb(OAc)₄) | Benzene, Dichloromethane, Acetic Acid | Milder oxidant, requires anhydrous conditions.[4][5] | Hydrolysis of the reagent if water is present.[4] |
| Lemieux-Johnson (OsO₄ cat., NaIO₄) | Dioxane/Water, Acetone/Water | Catalytic in osmium, generally stops at the aldehyde.[8][14] | Can generate side products, improved with a non-nucleophilic base.[8] |
| Potassium Permanganate (KMnO₄) | Aqueous solutions | Strong oxidant, can also form the diol from an alkene. | Prone to significant over-oxidation to carboxylic acids.[12] |
Table 2: Influence of Diol Stereochemistry on Reaction Rate
| Diol Stereochemistry | Reagent | Relative Reaction Rate | Rationale |
| cis-Diol (cyclic) | NaIO₄ or Pb(OAc)₄ | Fast | Favorable geometry for the formation of the cyclic intermediate.[5][6] |
| trans-Diol (acyclic, flexible) | NaIO₄ or Pb(OAc)₄ | Moderate | Can rotate into a gauche conformation to form the cyclic intermediate.[3] |
| trans-Diol (rigid cyclic) | NaIO₄ or Pb(OAc)₄ | Very Slow to No Reaction | Cannot achieve the necessary geometry for the cyclic intermediate to form.[1][3] |
Experimental Protocols
Protocol 1: General Procedure for the Cleavage of a Vicinal Diol using Sodium Periodate
-
Dissolution: Dissolve the vicinal diol in a suitable solvent system (e.g., a mixture of THF and water).
-
Reagent Addition: To the stirred solution, add a solution of sodium periodate (typically 1.1 to 1.5 equivalents) in water.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is often complete within a few hours.
-
Workup: Once the starting material is consumed, quench any excess periodate by adding a few drops of ethylene (B1197577) glycol. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or distillation.
Protocol 2: General Procedure for the Criegee Oxidation using Lead Tetraacetate
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lead tetraacetate (1.5 equivalents) in an anhydrous solvent such as dichloromethane.[2]
-
Substrate Addition: To the stirred suspension, add a solution of the vicinal diol (1.0 equivalent) in the same anhydrous solvent.[2]
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 20-30 minutes.[2] Monitor the reaction by TLC.
-
Quenching: Quench the reaction by adding ethylene glycol to consume any excess lead tetraacetate.[2]
-
Workup: Remove the solvent under reduced pressure. The crude product can then be taken up in an appropriate solvent and filtered to remove lead salts. Further purification can be achieved by column chromatography.[2]
Visualizations
References
- 1. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 2. Criegee Oxidation | NROChemistry [nrochemistry.com]
- 3. A Simple Procedure for C-C Bond Cleavage of Aromatic and Aliphatic Epoxides with Aqueous Sodium Periodate Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.uc.edu [journals.uc.edu]
- 5. Criegee oxidation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. scribd.com [scribd.com]
- 12. Glycol cleavage - Wikipedia [en.wikipedia.org]
- 13. orgosolver.com [orgosolver.com]
- 14. synarchive.com [synarchive.com]
Technical Support Center: Quenching Excess Periodate with Ethylene Glycol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using ethylene (B1197577) glycol to quench excess periodate (B1199274) in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quenching of excess periodate with ethylene glycol.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Yellowing of the final product | Residual iodine compounds (iodate) remain in the product.[1] | 1. Implement a thorough washing protocol with water.[2][3][4][5] 2. For persistent contamination, wash with an aqueous sodium thiosulfate (B1220275) solution to reduce oxidizing iodine species.[1][2][3][4] 3. Use a colorimetric test to monitor the removal of iodine compounds.[1][2][3][4] |
| Inconsistent or unexpected analytical results (e.g., NMR, IR, MS) | - Incorporation of formaldehyde (B43269), a byproduct of the quenching reaction, into the product's polymeric structure.[1][2][3] - Presence of unreacted ethylene glycol in the final product.[1][2][3] | 1. Re-evaluate the necessity of ethylene glycol quenching. Simple washing protocols are often sufficient and avoid the risk of side reactions.[1][2][3][4][5] 2. If quenching is deemed necessary, consider alternative quenching agents that do not produce reactive byproducts. |
| Poor biocompatibility or unexpected cytotoxicity of the final material | Slow release of trapped formaldehyde, which is toxic.[1] | 1. Avoid using ethylene glycol as a quenching agent, especially for biomedical applications.[1] 2. Prioritize purification methods that efficiently remove all potential contaminants, such as extensive washing.[2][3][4][5] |
| Incomplete reaction or low yield of the desired product | - Side reactions with formaldehyde may consume aldehyde groups intended for further modification.[1] - Incomplete quenching may leave residual periodate, which can interfere with subsequent reaction steps. | 1. Quantify the degree of oxidation before and after quenching to assess the impact on your target functional groups. 2. Ensure complete removal of all reactants and byproducts through rigorous purification. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction that occurs when quenching excess periodate with ethylene glycol?
A1: Ethylene glycol reacts with periodic acid (HIO₄) in a process known as the Malaprade reaction. This reaction cleaves the carbon-carbon bond of the glycol, resulting in the formation of two molecules of formaldehyde and the reduction of periodate to iodate (B108269).[6][7] The reaction proceeds through a cyclic periodate ester intermediate.[6][7]
Q2: What are the main problems associated with using ethylene glycol to quench excess periodate?
A2: The primary issues are:
-
Generation of Formaldehyde: The reaction produces formaldehyde as a byproduct.[1][6][7] This formaldehyde can then react with the product, especially in the case of carbohydrate modifications, leading to unintended side products and incorporation into the polymer structure.[1][2][3]
-
Incomplete Removal of Iodine Species: The addition of ethylene glycol does not guarantee the complete removal of all oxidizing iodine compounds.[1][2][3] Residual iodate can remain in the final product, leading to issues like yellowing.[1]
-
Toxicity Concerns: Trapped and slowly released formaldehyde can pose a significant toxicity risk, particularly for materials intended for biomedical applications.[1]
Q3: Are there alternatives to using ethylene glycol for quenching excess periodate?
A3: Yes, and in many cases, they are preferred. The most recommended alternative is a simple and thorough washing protocol with water.[1][2][3][4][5] For samples with a high degree of oxidation that may trap residual periodate, washing with an aqueous solution of sodium thiosulfate is an effective method to reduce and remove remaining oxidizing iodine species.[1][2][3][4]
Q4: How can I test for the presence of residual periodate/iodate in my sample?
A4: A simple colorimetric test can be used to quickly check for the presence of oxidizing iodine compounds. Additionally, thiosulfate titration can be used for a quantitative determination of residual (per)iodate.[2][3][4]
Experimental Protocols
Protocol 1: Standard (but discouraged) Ethylene Glycol Quenching
This protocol is provided for informational purposes, but based on current research, it is generally not recommended.
-
Reaction Completion: Once the periodate oxidation is complete, cool the reaction mixture to room temperature.
-
Quenching: Add a molar excess of ethylene glycol (typically 2-5 equivalents relative to the initial amount of periodate) to the reaction mixture.
-
Incubation: Stir the mixture at room temperature for a specified time (e.g., 30-60 minutes) to allow the quenching reaction to proceed.
-
Purification: Proceed with the purification of your product (e.g., precipitation, dialysis, filtration). Be aware that this step may not fully remove formaldehyde byproducts or residual iodine species.
Protocol 2: Recommended Washing and Thiosulfate Treatment
This protocol is the recommended alternative to ethylene glycol quenching.
-
Initial Washing: After the periodate oxidation, isolate the product by filtration or centrifugation.
-
Water Wash: Wash the isolated product thoroughly with deionized water. Repeat this washing step multiple times to remove the bulk of the unreacted periodate and iodate.
-
Colorimetric Test (Optional but Recommended): After the final water wash, test a small portion of the filtrate for the presence of oxidizing iodine species.
-
Sodium Thiosulfate Wash (if necessary): If the colorimetric test is positive or if the product is known to trap iodine species, wash the product with an aqueous solution of sodium thiosulfate (e.g., 0.1 M). This will reduce any remaining periodate/iodate.
-
Final Water Wash: Wash the product again with deionized water to remove any residual thiosulfate and other salts.
-
Drying: Dry the purified product under appropriate conditions.
Visualizations
Reaction Pathway: Periodate Quenching with Ethylene Glycol
References
- 1. research.abo.fi [research.abo.fi]
- 2. researchgate.net [researchgate.net]
- 3. Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.aalto.fi [research.aalto.fi]
- 5. Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea [aaltodoc.aalto.fi]
- 6. sarthaks.com [sarthaks.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Improving the Selectivity of Periodate Oxidations in Complex Molecules
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals improve the selectivity of periodate (B1199274) oxidations in complex molecules. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate the challenges of this powerful reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the periodate oxidation of complex molecules and provides practical solutions to enhance selectivity.
Question: My periodate oxidation is resulting in low yield and a mixture of products. What are the likely causes and how can I improve the selectivity?
Answer:
Low yield and poor selectivity in periodate oxidations can stem from several factors. The primary reason is often the non-selective oxidation of multiple functional groups within your molecule. Here’s a step-by-step troubleshooting approach:
-
Reaction Conditions Optimization: The selectivity of periodate oxidation is highly dependent on the reaction conditions.[1] Start by carefully controlling the following parameters:
-
pH: The pH of the reaction medium can significantly influence the rate and selectivity of oxidation. For instance, selective oxidation of sialic acid residues in glycoproteins is often carried out at a slightly acidic pH of 5.5.[2][3] For other substrates, the optimal pH may vary. It is recommended to perform small-scale pilot reactions at different pH values to determine the optimal condition for your specific molecule.
-
Temperature: Periodate oxidations are typically performed at low temperatures (0-4 °C) to minimize over-oxidation and side reactions.[4] Running the reaction at elevated temperatures can increase the reaction rate but may also lead to a decrease in selectivity.
-
Reaction Time: The duration of the oxidation is critical. Shorter reaction times generally favor the oxidation of the most reactive vicinal diols. Monitor the reaction progress over time using an appropriate analytical method (e.g., TLC, HPLC, or mass spectrometry) to determine the optimal time point for quenching the reaction. For antibody oxidation, many reactive groups are generated within the first 30-60 minutes.[1]
-
Periodate Concentration: The stoichiometry of sodium periodate is crucial. A large excess of periodate can lead to over-oxidation and cleavage of non-target functional groups.[5] For highly selective oxidations, such as targeting sialic acids, a low concentration of periodate (e.g., 1 mM) is recommended.[3] For more general oxidation of sugar residues, a higher concentration (10-20 mM) may be necessary.[2][3]
-
-
Protecting Group Strategy: If your molecule contains multiple vicinal diols or other periodate-sensitive functional groups, a protecting group strategy may be necessary to achieve the desired selectivity.[6]
-
Protect less reactive hydroxyl groups as ethers (e.g., silyl (B83357) ethers) or acetals, which are stable under the reaction conditions.[7]
-
After the selective oxidation of the unprotected vicinal diol, the protecting groups can be removed under specific conditions that do not affect the newly formed aldehydes.
-
-
Substrate Conformation: The stereochemistry of the vicinal diol plays a significant role in its reactivity towards periodate. cis-diols react much faster than trans-diols due to the facile formation of the cyclic periodate ester intermediate. If your target is a trans-diol, you may need to use more forcing conditions, which could compromise selectivity.
Question: I am observing significant degradation of my starting material or product. How can I prevent this?
Answer:
Degradation during periodate oxidation can be a significant issue, especially with sensitive molecules like polysaccharides and glycoproteins. Here are some strategies to minimize degradation:
-
Control Reaction Temperature: As mentioned, maintaining a low temperature (0-4 °C) is crucial to slow down degradation pathways.
-
Minimize Reaction Time: Prolonged exposure to periodate can lead to over-oxidation and subsequent degradation. Determine the minimum time required for the desired conversion and quench the reaction promptly.
-
pH Control: Extremes in pH can promote degradation. Maintain the pH within the optimal range for your substrate.
-
Quenching Method: The method used to quench the excess periodate can also impact product stability. While ethylene (B1197577) glycol is commonly used, it can lead to the formation of formaldehyde (B43269), which may react with your product.[8][9][10][11][12] A gentler alternative is the use of sodium bisulfite or simple washing with water followed by a thiosulfate (B1220275) wash if needed.[8][9][10][11][12]
Question: My protein/antibody is losing its biological activity after periodate oxidation. What can I do?
Answer:
Loss of biological activity is a common concern when modifying proteins and antibodies. The following steps can help preserve function:
-
Selective Oxidation of Glycans: Target the carbohydrate moieties of glycoproteins, as these are often located away from the protein's active site.[2] Sialic acid residues are particularly good targets for selective oxidation due to their accessibility and reactivity.[3]
-
Mild Reaction Conditions: Use the mildest possible reaction conditions (low temperature, short reaction time, and minimal periodate concentration) to avoid oxidation of sensitive amino acid residues such as methionine, cysteine, tryptophan, and tyrosine.
-
Buffer Selection: Use a buffer that does not interfere with the reaction or the stability of your protein. Acetate and phosphate (B84403) buffers are commonly used.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of periodate oxidation of vicinal diols?
A1: The periodate oxidation of vicinal diols proceeds through the formation of a cyclic periodate ester intermediate. This intermediate then undergoes a concerted C-C bond cleavage to yield two carbonyl compounds (aldehydes or ketones).[13]
Q2: Which functional groups other than vicinal diols are susceptible to periodate oxidation?
A2: Besides vicinal diols, periodate can also cleave α-hydroxy ketones, α-hydroxy acids, α-amino alcohols, and 1,2-diamines.[4] Some amino acids, such as serine, threonine, cysteine, methionine, tryptophan, and tyrosine, can also be oxidized by periodate, which is a key consideration when working with proteins.
Q3: How can I monitor the progress of my periodate oxidation reaction?
A3: The progress of the reaction can be monitored by various analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To visualize the disappearance of the starting material and the appearance of the product(s).
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.
-
Mass Spectrometry (MS): To identify the products and byproducts of the reaction.
-
NMR Spectroscopy: To characterize the structure of the product(s).
Q4: What are the best practices for quenching a periodate oxidation reaction?
A4: The choice of quenching agent is important to avoid unwanted side reactions.
-
Ethylene Glycol: While commonly used, it can generate formaldehyde which may be problematic.[8][9][10][11][12]
-
Sodium Bisulfite: An effective quenching agent that reduces excess periodate to iodate.
-
Sodium Thiosulfate: Can be used to remove residual periodate after initial washing.[8][9][10][11][12]
-
Simple Washing: For some applications, especially with mildly oxidized insoluble materials like cellulose, thorough washing with water may be sufficient to remove excess periodate.[8][9][10][11][12]
Data Presentation
Table 1: Reaction Parameters for Periodate Oxidation of Glycoproteins [2]
| Parameter | Sialic Acid Specific Oxidation | General Sugar Oxidation |
| Glycoprotein (B1211001) Concentration | 0.5 - 10 mg/mL | 5 mg/mL |
| Sodium Periodate (NaIO₄) Concentration | 1 mM | 10 - 20 mM |
| Buffer | 0.1 M Sodium Acetate | 0.1 M Sodium Acetate |
| pH | 5.5 | 5.5 |
| Temperature | Room Temperature or 4°C | Room Temperature or 37°C |
| Incubation Time | 15 - 30 minutes | 30 - 60 minutes |
Table 2: Effect of Temperature and Periodate Concentration on the Oxidation of Cellulose [14]
| Temperature (°C) | Periodate Concentration (mol/L) | Reaction Time (h) | Degree of Oxidation (%) |
| 25 | 0.1 | 10 | 25.5 |
| 25 | 1.0 | 10 | 33.0 |
| 55 | 0.5 | 4 | 26.0 |
| 55 | 0.5 | - | 44.5 (maximum) |
Experimental Protocols
Protocol 1: Selective Periodate Oxidation of Sialic Acid Residues in Glycoproteins[2][3]
This protocol is designed for the selective generation of aldehydes on sialic acid residues of glycoproteins.
Materials:
-
Glycoprotein of interest
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: e.g., 100 mM Sodium Bisulfite in water
-
Desalting column or dialysis tubing
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in the Oxidation Buffer to a final concentration of 1-10 mg/mL.
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer.
-
Oxidation Reaction:
-
Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
-
Add the NaIO₄ stock solution to the glycoprotein solution to a final concentration of 1 mM.
-
Incubate the reaction for 15-30 minutes at room temperature or on ice (4°C).
-
-
Quenching: Stop the reaction by adding an excess of the Quenching Solution. Incubate for 5-10 minutes at room temperature.
-
Purification: Remove the excess reagents and byproducts by desalting chromatography or dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: General Periodate Oxidation of Carbohydrates in Glycoproteins[2][3]
This protocol is suitable for generating aldehydes on various sugar residues within a glycoprotein.
Materials:
-
Same as Protocol 1.
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in the Oxidation Buffer to a final concentration of approximately 5 mg/mL.
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer.
-
Oxidation Reaction:
-
Protect the reaction from light.
-
Add an equal volume of the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 10 mM.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching: Quench the reaction as described in Protocol 1.
-
Purification: Purify the oxidized glycoprotein as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the periodate oxidation of glycoproteins.
Caption: Troubleshooting flowchart for improving selectivity in periodate oxidations.
References
- 1. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Periodate - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.aalto.fi [research.aalto.fi]
- 9. researchgate.net [researchgate.net]
- 10. Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.aalto.fi [research.aalto.fi]
- 12. Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea [aaltodoc.aalto.fi]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Kinetics of Periodate-Mediated Oxidation of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Ammonium Periodate in Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the insolubility of ammonium (B1175870) periodate (B1199274) in organic solvents.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during experiments involving ammonium periodate in organic media.
1.1 Issue: this compound fails to dissolve in the chosen organic solvent, leading to a heterogeneous reaction mixture and poor reaction yield.
-
Question: My this compound is not dissolving in my organic solvent (e.g., Dichloromethane (B109758), Toluene, Acetonitriles). What can I do to facilitate the reaction?
-
Answer: this compound exhibits very low solubility in most common organic solvents. Direct addition to the organic phase is unlikely to be effective. The recommended solution is to employ Phase-Transfer Catalysis (PTC). A phase-transfer catalyst facilitates the transfer of the periodate anion from a solid or aqueous phase into the organic phase where it can react with the substrate.
Recommended Action:
-
Select an appropriate Phase-Transfer Catalyst: Quaternary ammonium salts are highly effective due to the strong ion-pairing between the quaternary ammonium cation and the periodate anion.[1] Commonly used PTCs include tetrabutylammonium (B224687) bromide (TBAB), tetrabutylammonium hydrogen sulfate (B86663), or Aliquat® 336.
-
Employ a biphasic system: If your substrate is soluble in a water-immiscible organic solvent, dissolve the this compound in a minimal amount of water to create a biphasic system. Add the PTC to the organic phase. Vigorous stirring is crucial to maximize the interfacial area where the ion exchange occurs.
-
Solid-Liquid PTC: If the presence of water is detrimental to your reaction, you can use solid this compound with a PTC in the organic solvent. The PTC will facilitate the extraction of the periodate anion from the solid surface into the organic phase. This process may be slower than a liquid-liquid system.
-
1.2 Issue: The reaction is sluggish or incomplete despite using a phase-transfer catalyst.
-
Question: I've added a phase-transfer catalyst, but my reaction is still very slow or doesn't go to completion. How can I improve the reaction rate?
-
Answer: Several factors can influence the efficiency of phase-transfer catalysis.
Troubleshooting Steps:
-
Catalyst Choice: The structure of the PTC is critical. For the periodate anion, bulky, lipophilic quaternary ammonium or phosphonium (B103445) salts are generally more effective.[2] If you are using a smaller catalyst like tetramethylammonium (B1211777) bromide, consider switching to a larger one like tetrabutylammonium bromide or hexadecyltributylphosphonium bromide.
-
Agitation: Inadequate stirring is a common cause of slow PTC reactions. The transfer of the anion occurs at the interface of the two phases (or at the solid-liquid interface). Increasing the stirring speed enhances the interfacial area, leading to a faster reaction rate.[3]
-
Temperature: Gently heating the reaction mixture can increase both the intrinsic reaction rate and the rate of ion transfer. However, be mindful of the thermal stability of your reactants and products. For many periodate oxidations, reactions are conducted at temperatures ranging from room temperature to around 50-60°C.[4]
-
Solvent Effects: The choice of organic solvent can influence the reactivity of the transferred anion. Aprotic polar solvents can often enhance the reaction rate. Dichloromethane is a commonly used solvent for these reactions.[5]
-
1.3 Issue: Undesired side reactions or product degradation are observed.
-
Question: My desired product is forming, but I'm also seeing significant byproducts or degradation. What could be the cause?
-
Answer: Periodate is a strong oxidizing agent, and its reactivity needs to be controlled.
Possible Causes and Solutions:
-
Excess Oxidant: Using a large excess of this compound can lead to over-oxidation of the desired product. Carefully control the stoichiometry of the oxidant.[1]
-
Reaction Time: Prolonged reaction times can lead to the degradation of sensitive functional groups. Monitor the reaction progress by techniques like TLC or GC-MS and quench the reaction once the starting material is consumed.
-
pH Control: The pH of the aqueous phase (if present) can influence the reaction. For some applications, like the synthesis of dialdehyde (B1249045) cellulose (B213188), maintaining a slightly acidic pH (e.g., 4-5) is optimal.[4]
-
Radical Scavengers: In some cases, side reactions may proceed through radical pathways. The addition of a radical scavenger, such as 1-propanol, has been reported in periodate oxidations of cellulose.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common organic solvents?
A1: this compound is generally considered to be insoluble or sparingly soluble in most common organic solvents. While precise quantitative data is scarce in the literature, the following table provides a qualitative overview. For comparison, the solubility of tetrabutylthis compound (TBAP), a more organic-soluble alternative, is also included where information is available.
| Solvent | This compound (NH₄IO₄) | Tetrabutylthis compound (TBAP) |
| Water | Sparingly soluble (2.7 g/100 mL at 20°C) | Soluble |
| Methanol | Sparingly soluble | Soluble |
| Ethanol | Sparingly soluble | Soluble |
| Acetone | Insoluble | Soluble |
| Acetonitrile | Insoluble | Soluble |
| Dichloromethane (DCM) | Insoluble | Soluble |
| Chloroform | Insoluble | Soluble |
| Toluene | Insoluble | Sparingly soluble |
| Dimethylformamide (DMF) | Sparingly soluble | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Sparingly soluble | Soluble |
Q2: What are the alternatives to using this compound directly in organic solvents?
A2: The most effective alternative is to generate a more soluble periodate salt in situ or to use a pre-formed, organic-soluble periodate reagent.
-
In situ formation using a Phase-Transfer Catalyst (PTC): As detailed in the troubleshooting guide, this involves using a catalyst like TBAB to shuttle the periodate anion into the organic phase.
-
Use of Tetrabutylthis compound (TBAP): TBAP is a commercially available, organic-soluble oxidizing agent that can be used directly in solvents like dichloromethane and acetonitrile.[7][8] It can also be synthesized from this compound or other inorganic periodates.
Q3: Are there any safety concerns when working with this compound?
A3: Yes, this compound is a strong oxidizing agent and should be handled with care.
-
Oxidizer: It can cause fire or explosion when in contact with combustible materials. Keep away from heat, sparks, and open flames.[9]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[10][11] Avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as reducing agents and combustible materials.[10][12]
Q4: How do I choose the right phase-transfer catalyst for my reaction?
A4: The choice of PTC depends on several factors:
-
Lipophilicity: The catalyst must be sufficiently soluble in the organic phase. Quaternary ammonium and phosphonium salts with longer alkyl chains (e.g., butyl, hexyl, octyl) are generally more effective than those with methyl or ethyl groups.[2]
-
Anion Affinity: The periodate anion has a high affinity for quaternary ammonium cations, making this class of catalysts particularly suitable.[1]
-
Reaction Conditions: Consider the temperature and pH of your reaction, as some catalysts may have limited stability. Phosphonium salts are often more thermally stable than ammonium salts.
-
Cost and Availability: For large-scale applications, the cost of the catalyst can be a significant factor.
Section 3: Experimental Protocols
3.1 Protocol for Phase-Transfer Catalyzed Oxidation using this compound (Liquid-Liquid System)
Objective: To perform an oxidation reaction on an organic substrate soluble in a water-immiscible solvent using this compound under phase-transfer conditions.
Materials:
-
Organic substrate
-
This compound (NH₄IO₄)
-
Tetrabutylammonium bromide (TBAB) or other suitable PTC
-
Organic solvent (e.g., Dichloromethane, Toluene)
-
Deionized water
-
Reaction flask equipped with a magnetic stirrer and condenser
Procedure:
-
Dissolve the organic substrate in the chosen organic solvent in the reaction flask.
-
Add the phase-transfer catalyst (typically 5-10 mol% relative to the substrate) to the organic solution and stir until it dissolves.
-
In a separate container, prepare a saturated or near-saturated aqueous solution of this compound.
-
Add the aqueous this compound solution to the reaction flask containing the organic phase.
-
Stir the biphasic mixture vigorously to ensure efficient mixing and a large interfacial surface area.
-
Heat the reaction to the desired temperature, if necessary, and monitor its progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, stop the stirring and allow the layers to separate.
-
Separate the organic layer. Wash the organic layer with water and then with brine to remove residual catalyst and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.
-
Purify the crude product by a suitable method (e.g., chromatography, recrystallization).
3.2 Protocol for the Synthesis of Tetrabutylthis compound (TBAP)
Objective: To prepare the organic-soluble oxidizing agent, tetrabutylthis compound, from an inorganic periodate salt.
Materials:
-
Sodium periodate (NaIO₄) or Potassium periodate (KIO₄)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Deionized water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve sodium periodate (1 equivalent) in deionized water.
-
Dissolve tetrabutylammonium bromide (1 equivalent) in dichloromethane.
-
Combine the two solutions in a separatory funnel.
-
Shake the separatory funnel vigorously for 5-10 minutes. The periodate anion will be extracted into the organic phase, forming tetrabutylthis compound, while sodium bromide will remain in the aqueous phase.
-
Allow the layers to separate. The bottom layer will be the dichloromethane solution of TBAP.
-
Drain the organic layer.
-
Wash the organic layer with deionized water (2-3 times) to remove any remaining inorganic salts.
-
Dry the dichloromethane solution over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain tetrabutylthis compound as a solid. The product should be stored protected from light.
Section 4: Visualizations
Caption: Experimental workflows for PTC oxidation and TBAP synthesis.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. US4082743A - Process for the production of dialdehyde cellulose from cellulose - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tetrabutylthis compound | 65201-77-6 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.fr [fishersci.fr]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. 2spi.com [2spi.com]
byproducts formed during the thermal decomposition of ammonium periodate
Disclaimer: Ammonium (B1175870) periodate (B1199274) is a highly energetic and explosive material. Experiments involving its thermal decomposition should only be conducted by trained professionals in a controlled laboratory setting with appropriate safety measures in place. The information provided here is for research and informational purposes only and is based on available scientific literature and analogies to similar compounds due to the limited direct experimental data on ammonium periodate's thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the expected byproducts of the thermal decomposition of this compound?
Due to its explosive nature, detailed experimental studies on the byproducts of this compound's thermal decomposition are scarce in publicly available literature. However, based on its chemical composition (an ammonium salt of an oxyiodine acid) and comparison with analogous compounds like ammonium iodate (B108269) and ammonium perchlorate, the decomposition is expected to be a rapid, exothermic reaction generating a significant volume of gaseous products.
Likely gaseous byproducts include:
-
Nitrogen gas (N₂)
-
Water vapor (H₂O)
-
Oxygen (O₂)
-
Iodine vapor (I₂)[1]
Solid residues may include unreacted this compound and elemental iodine which can deposit on cooler surfaces of the apparatus.[1] The formation of a yellow material has been observed, which is likely due to the interaction of iodide, iodine, and water to form the triiodide ion (I₃⁻).[1]
Q2: Is there a balanced chemical equation for the thermal decomposition of this compound?
2NH₄IO₄(s) → N₂(g) + 2H₂O(g) + I₂(g) + 3O₂(g)
It is crucial to note that this is a theoretical equation and the actual decomposition may be more complex, potentially involving multiple reaction pathways and the formation of minor byproducts.
Q3: What are the primary safety concerns when working with this compound?
This compound is a powerful oxidizer and is highly sensitive to heat, shock, and friction, posing a significant explosion hazard.[1][2] It is more energetic than ammonium perchlorate.[1] Key safety considerations include:
-
Explosion Hazard: The compound can decompose explosively upon heating.[1] Experiments should be conducted on a very small scale (milligram quantities).[1]
-
Oxidizer: As a strong oxidizer, it can initiate or accelerate the combustion of other materials.[3] It should be kept away from combustible materials, organic compounds, and reducing agents.[3]
-
Inhalation/Contact: Dust from this compound can be irritating to the respiratory system, skin, and eyes.[3]
Q4: What analytical techniques are suitable for studying the byproducts of this decomposition?
Given the rapid and energetic nature of the decomposition, specialized techniques are required. A combination of Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (TGA-MS) and/or Fourier Transform Infrared Spectroscopy (TGA-FTIR) would be ideal for identifying the evolved gaseous products in real-time.[4][5][6]
-
TGA-MS: Can provide information on the mass loss of the sample as a function of temperature and identify the molecular weight of the evolved gases.[4][7]
-
TGA-FTIR: Can identify functional groups and specific gaseous molecules based on their infrared absorption spectra.[5][6]
-
Spectroscopy: The characteristic violet color of iodine vapor can be observed visually and potentially quantified using UV-Vis spectroscopy.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly Rapid or Violent Decomposition | 1. Sample size is too large. 2. Heating rate is too high. 3. Presence of impurities that act as catalysts. 4. Inadequate heat dissipation from the sample holder. | 1. Immediately cease the experiment and follow emergency protocols. 2. For future experiments, reduce the sample size to the low milligram or sub-milligram range.[1] 3. Use a very slow heating rate in thermal analysis experiments. 4. Ensure the purity of the this compound sample. 5. Use sample pans made of materials with high thermal conductivity. |
| Inconsistent Results in Thermal Analysis (TGA/DSC) | 1. Inconsistent sample packing in the crucible. 2. Variations in the particle size of the sample. 3. Contamination of the sample or crucible. 4. Fluctuations in the purge gas flow rate. | 1. Develop a standardized procedure for sample preparation and loading to ensure consistent sample density and contact with the crucible. 2. Use samples with a narrow particle size distribution. 3. Thoroughly clean crucibles before each experiment. 4. Ensure a stable and calibrated purge gas flow. |
| Difficulty Identifying Gaseous Byproducts with MS/FTIR | 1. Decomposition is too rapid for the instrument to capture data effectively. 2. Concentration of some byproducts is below the detection limit. 3. Overlapping signals from multiple decomposition products. | 1. Use a faster data acquisition rate on the MS or FTIR. 2. Employ a slower heating rate to spread out the decomposition event over a longer time. 3. Use a higher resolution analytical technique if available. 4. For MS, analyze the fragmentation patterns carefully to deconvolve overlapping spectra. For FTIR, use spectral subtraction or deconvolution software. |
| Yellow/Brown Discoloration in the Apparatus | 1. Formation of the triiodide ion (I₃⁻).[1] | 1. This is an expected observation due to the presence of iodine, iodide (from decomposition), and moisture.[1] 2. After the experiment and ensuring the apparatus is at a safe temperature, the residue can be cleaned with a suitable solvent. |
| Corrosion of Experimental Apparatus | 1. Formation of corrosive byproducts such as iodine vapor. | 1. Use equipment made of corrosion-resistant materials (e.g., glass, quartz, or specific alloys). 2. Ensure the system is properly vented to an appropriate scrubbing solution to neutralize corrosive gases. |
Quantitative Data
Direct experimental quantitative data on the byproduct distribution from the thermal decomposition of this compound is not available in the reviewed literature. However, a theoretical study using Density Functional Theory (DFT) has calculated the enthalpy of decomposition.
| Parameter | Value (kJ/mol) | Source |
| Calculated Enthalpy of Decomposition (ΔHdec) for Tetragonal Phase | -12 | [2][9] |
| Calculated Enthalpy of Decomposition (ΔHdec) for Monoclinic Phase | -17 | [2][9] |
Note: The negative values indicate an exothermic reaction.
Experimental Protocols
Due to the extreme hazards associated with the thermal decomposition of this compound, providing a detailed, universally applicable experimental protocol is not feasible without specific knowledge of the available equipment and safety infrastructure. The following is a generalized methodology for the analysis of its thermal decomposition using TGA-MS, emphasizing safety.
Objective: To identify the gaseous byproducts evolved during the controlled thermal decomposition of this compound.
Materials and Equipment:
-
This compound (high purity, very small quantity)
-
Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS)
-
High-pressure resistant crucible (e.g., gold-plated stainless steel)
-
Inert purge gas (e.g., Argon or Nitrogen)
-
Appropriate Personal Protective Equipment (PPE): face shield, flame-retardant lab coat, and suitable gloves.[10]
-
Explosion-proof fume hood or a dedicated, shielded enclosure for thermal analysis of energetic materials.
Methodology:
-
Safety First: Ensure all safety protocols for handling energetic materials are in place. The experiment must be conducted in a designated area with remote monitoring capabilities.
-
Sample Preparation: Under controlled conditions (e.g., in a glove box with low humidity), carefully weigh a very small amount of this compound (typically < 1 mg) into the TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the system with an inert gas at a controlled flow rate to remove any air and to carry the evolved gases to the MS.
-
Set the MS to scan a mass range appropriate for the expected byproducts (e.g., m/z 10-200).
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Apply a slow, linear heating ramp (e.g., 1-5 °C/min) to a final temperature that ensures complete decomposition but minimizes the risk of a violent explosion. The exact temperature range should be determined from preliminary safety testing.
-
-
Data Acquisition:
-
Simultaneously record the mass loss from the TGA and the mass spectra of the evolved gases from the MS as a function of temperature and time.
-
-
Data Analysis:
-
Analyze the TGA curve to determine the onset and completion temperatures of decomposition and the total mass loss.
-
Analyze the MS data by plotting the ion currents of specific m/z values corresponding to the expected byproducts (e.g., N₂ at m/z 28, H₂O at m/z 18, O₂ at m/z 32, I₂ at m/z 254) as a function of temperature. This will show the temperature at which each gas is evolved.
-
Visualizations
References
- 1. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 2. depts.ttu.edu [depts.ttu.edu]
- 3. integraclear.com [integraclear.com]
- 4. eag.com [eag.com]
- 5. Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. physicsopenlab.org [physicsopenlab.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. echemi.com [echemi.com]
Technical Support Center: Optimizing Periodate Oxidation of Glycoproteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the periodate (B1199274) oxidation of glycoproteins.
Troubleshooting Guide
This guide addresses specific issues that may arise during the periodate oxidation of glycoproteins, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the efficiency of my glycoprotein (B1211001) oxidation low?
A1: Low oxidation efficiency can result from several factors:
-
Suboptimal pH: The optimal pH for periodate oxidation is typically acidic, around pH 5.5.[1][2] While neutral buffers can be used, the reaction is most efficient under slightly acidic conditions.[1][3] Conversely, alkaline conditions (e.g., pH ~9) may result in no oxidation.[4]
-
Incorrect Temperature: The reaction is commonly performed at room temperature or on ice (0-4°C).[1][5] While elevated temperatures (e.g., 37°C) can increase the reaction rate, they may also lead to non-specific oxidation and protein degradation.[4]
-
Inappropriate Buffer Composition: Avoid buffers containing primary amines, such as Tris, as they can react with the generated aldehyde groups, quenching the desired reaction.[1]
-
Insufficient Periodate Concentration: The concentration of sodium meta-periodate (NaIO₄) is crucial. For selective oxidation of sialic acid residues, a lower concentration (e.g., 1 mM) is recommended.[3][5] For broader oxidation of other sugar residues, a higher concentration (e.g., 10 mM) is often used.[3][5]
-
Light Exposure: Periodate solutions are light-sensitive. Reactions should be protected from light by using amber vials or wrapping the reaction vessel in foil to prevent degradation of the reagent.[1][3]
Q2: I am observing significant protein precipitation or loss of biological activity after oxidation. What could be the cause?
A2: Protein precipitation or loss of activity can be due to:
-
Over-oxidation: Excessive exposure to periodate or harsh reaction conditions (high temperature or extreme pH) can lead to the oxidation of sensitive amino acid residues like serine, threonine, cysteine, methionine, tryptophan, tyrosine, and histidine, potentially altering protein structure and function.[6][7]
-
High Temperature: While higher temperatures can speed up the oxidation, they can also lead to protein denaturation and aggregation.[4] It is generally recommended to perform the oxidation at room temperature or on ice.[1][5]
-
Inadequate Quenching: Failure to effectively quench the reaction can allow the oxidation to proceed longer than intended, leading to damage. Ethylene (B1197577) glycol is commonly used to quench the reaction by consuming excess periodate.[2]
Q3: My subsequent conjugation reaction (e.g., with a hydrazide) is inefficient. Why?
A3: Poor conjugation efficiency following oxidation is often related to:
-
Suboptimal pH for Ligation: While oxidation is optimal at an acidic pH, the subsequent hydrazide ligation reaction is most efficient at a near-neutral pH (6.5-7.5).[1] A buffer exchange step after oxidation may be necessary to adjust the pH for optimal ligation.[1]
-
Presence of Primary Amines: As mentioned, primary amine-containing buffers (like Tris) will compete with the hydrazide for the aldehyde groups on the oxidized glycoprotein, reducing conjugation efficiency.[1]
-
Insufficient Removal of Excess Periodate: Residual periodate can interfere with the downstream conjugation reaction. Ensure thorough removal of excess periodate and byproducts through dialysis or gel filtration after quenching.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for periodate oxidation of glycoproteins?
A1: The optimal pH for periodate oxidation is in the acidic range, typically around pH 5.5, using a buffer like 0.1 M sodium acetate.[1][2][3] While neutral buffers can be used, the efficiency of the oxidation is generally higher under acidic conditions.[1][3]
Q2: What is the recommended temperature for the reaction?
A2: The reaction is most commonly carried out at room temperature or on ice (0-4°C) for 30 minutes to 2 hours.[1][3][5] For selective oxidation of sialic acids on living cells, the reaction is often performed at 4°C.[8] While higher temperatures can accelerate the reaction, they also increase the risk of side reactions and protein degradation.[4]
Q3: How can I selectively oxidize sialic acid residues?
A3: Selective oxidation of sialic acid residues can be achieved by using a lower concentration of sodium meta-periodate, typically 1 mM, and conducting the reaction at a low temperature (e.g., on ice) for a shorter duration (e.g., 30 minutes).[3][5][8]
Q4: How do I quench the periodate oxidation reaction?
A4: The reaction is typically quenched by adding a reagent that will consume the excess periodate. Ethylene glycol is a common quenching agent, added to a final concentration of about 100 mM.[2]
Q5: Can I use Tris buffer for the oxidation reaction?
A5: No, it is not recommended to use buffers containing primary amines, such as Tris, as they will react with the aldehyde groups generated on the glycoprotein, thereby inhibiting subsequent conjugation reactions.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the periodate oxidation of glycoproteins.
Table 1: Reaction Conditions for Periodate Oxidation
| Parameter | General Oxidation | Sialic Acid-Specific Oxidation | Reference(s) |
| pH | 5.5 (optimal) | 5.5 - 7.4 | [1][2][3][8] |
| Temperature | Room Temperature or 0-4°C | 0-4°C | [1][5][8] |
| NaIO₄ Concentration | 10 mM | 1 mM | [3][5][8] |
| Reaction Time | 30 minutes - 2 hours | 10 - 30 minutes | [1][2][3][8] |
| Typical Buffer | 0.1 M Sodium Acetate | PBS or Sodium Acetate | [1][2][3] |
Table 2: Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration | Purpose | Reference(s) |
| Sodium meta-periodate (NaIO₄) | 20 mM - 100 mM | 1 mM - 10 mM | Oxidizing Agent | [2][3][5] |
| Ethylene Glycol | - | ~100 mM | Quenching Agent | [2] |
| Aniline (optional catalyst for ligation) | - | 10 mM | Catalyst for oxime ligation | [5][8] |
Experimental Protocols
Protocol 1: General Periodate Oxidation of Glycoproteins
This protocol is suitable for generating aldehyde groups on various sugar residues within the glycoprotein.
-
Glycoprotein Preparation: Dissolve the glycoprotein in an appropriate amine-free buffer (e.g., 0.1 M sodium acetate, pH 5.5) to a concentration of 0.5-10 mg/mL.[3]
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of sodium meta-periodate (NaIO₄) in the same oxidation buffer.
-
Oxidation Reaction: Protect the reaction from light. Add an equal volume of the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 10 mM.[3][5]
-
Incubation: Incubate the reaction for 30 minutes at room temperature.[3]
-
Quenching: Quench the reaction by adding a quenching agent like ethylene glycol.
-
Purification: Remove excess periodate, quenching agent, and byproducts by dialysis or gel filtration against an appropriate buffer for the subsequent application (e.g., a neutral pH buffer for hydrazide ligation).[1][5]
Protocol 2: Sialic Acid-Specific Periodate Oxidation
This protocol utilizes a lower concentration of sodium periodate to selectively oxidize sialic acid residues.
-
Glycoprotein Preparation: Prepare the glycoprotein solution as described in Protocol 1.
-
Periodate Solution Preparation: Prepare a 20 mM stock solution of NaIO₄ in the oxidation buffer.
-
Oxidation Reaction: Protect the reaction from light. Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1 mM. For example, add 50 µL of 20 mM NaIO₄ to 1 mL of glycoprotein solution.[3][5]
-
Incubation: Incubate the reaction for 30 minutes on ice.[1][5]
-
Quenching: Quench the reaction as described in Protocol 1.
-
Purification: Purify the oxidized glycoprotein as described in Protocol 1.[5]
Visualizations
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. biotium.com [biotium.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The periodate oxidation of amino acids with reference to studies on glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
challenges in scaling up reactions involving ammonium periodate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information and troubleshooting advice for handling reactions involving ammonium (B1175870) periodate (B1199274). Given the significant hazards associated with this compound, this document emphasizes safety and the challenges inherent in scaling these reactions.
Critical Safety Warning
Ammonium periodate (NH₄IO₄) is a highly energetic and unstable compound that can decompose explosively when heated or subjected to friction or impact.[1][2] Multiple sources explicitly warn that experiments involving this substance should not be scaled up .[1] Handling more than milligram quantities is considered dangerous.[1] Before proceeding with any experiment, a thorough risk assessment is mandatory.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up reactions involving this compound?
Scaling up reactions with this compound is exceptionally challenging due to a combination of factors:
-
Explosive Hazard: The primary concern is its propensity for explosive decomposition upon heating.[1][3][4] This risk is magnified with larger quantities.
-
Mechanical Sensitivity: The compound is sensitive to mechanical inputs like friction and impact, which are more likely to occur during large-scale processing and handling.[2]
-
Poor Solubility: this compound is only sparingly soluble in water (2.7 g/100 mL at 20°C) and generally insoluble in common organic solvents.[3][5][6] This makes achieving homogeneous reaction mixtures difficult, leading to inconsistent results and potential localized heating.
-
Heat Management: Oxidation reactions are often exothermic. In a large-scale reactor, inefficient heat dissipation can lead to a temperature increase, potentially triggering a runaway decomposition.[7][8]
Q2: What specific hazards and conditions should I be aware of?
-
Thermal Decomposition: Heating solid this compound can cause a powerful explosion, producing a large volume of gases, including iodine vapor.[1]
-
Incompatible Materials: It is a strong oxidizing agent and should be stored away from combustible materials, organic compounds, reducing agents, and metal powders to prevent fire and explosions.[4][9]
-
Contamination: Contamination with organic matter or other incompatible substances can increase its sensitivity and risk of decomposition.[10]
Q3: Are there safer alternatives to this compound for oxidations?
Yes. For many applications, other periodate salts or oxidizing agents are preferred, especially for larger-scale work:
-
Sodium Periodate (NaIO₄): A more stable and commonly used periodate for oxidative cleavage. It is soluble in water, but its use in organic solvents often requires phase-transfer catalysts or co-solvents.[11]
-
Potassium Periodate (KIO₄): Similar to sodium periodate but less soluble in water.
-
Tetrabutylthis compound: This quaternary ammonium salt offers better solubility in aprotic organic solvents like chloroform (B151607) and acetonitrile, allowing for homogeneous reactions in non-aqueous media.[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during small-scale reactions, with an emphasis on why these problems would become critical upon scale-up.
Problem: Low or Inconsistent Reaction Yield
| Possible Cause | Troubleshooting Steps (Lab-Scale) | Scale-Up Implications |
| Poor Solubility / Heterogeneous Mixture | - Use a co-solvent system if compatible with your substrate. - Increase agitation speed to ensure maximum suspension. - Consider using a phase-transfer catalyst for biphasic systems. | In a large reactor, achieving uniform suspension is much harder. "Dead zones" with poor mixing can lead to localized side reactions or unreacted starting material, drastically lowering overall yield.[8] |
| Reagent Decomposition | - Maintain strict temperature control. Do not heat the reaction unless absolutely necessary and with extreme caution. - Ensure the this compound is pure and has been stored correctly. | The risk of thermal runaway and explosive decomposition is the single greatest barrier to scaling up. What might be a manageable exotherm in a flask could lead to a catastrophic failure in a large vessel.[7] |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS. - If the reaction stalls, consider adding a fresh portion of the reagent in a controlled manner. | Adding solids to a large reactor is more complex and introduces risks. The inability to ensure complete reaction on a large scale leads to significant purification challenges and economic loss. |
Problem: Product Contamination After Work-Up
| Possible Cause | Troubleshooting Steps (Lab-Scale) | Scale-Up Implications |
| Residual Iodine Species | - The product of periodate reduction is iodate. This can often be removed by filtration if it precipitates. - A common (but problematic) method is quenching excess periodate with ethylene (B1197577) glycol. However, this can introduce formaldehyde (B43269) and other impurities into the product.[13] - A safer quenching agent is sodium bisulfite or sodium arsenite.[14] | Work-up procedures involving large volumes of quenching agents and subsequent extractions are inefficient and costly at scale. The formation of impurities from quenching side-reactions can complicate purification, requiring additional chromatographic steps that are undesirable in production environments.[13] |
| Byproducts from Side Reactions | - Lower the reaction temperature to improve selectivity. - Ensure the pH of the reaction medium is optimal for your specific transformation. Periodate stability and reactivity are pH-dependent.[15] | Minor side reactions at a small scale can become major impurity pathways at a larger scale, significantly impacting the final product's purity and yield.[8] |
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | NH₄IO₄ | [3] |
| Molar Mass | 208.94 g/mol | [5] |
| Appearance | Colorless crystals | [3][4] |
| Density | 3.056 g/cm³ | [3][4] |
| Crystal System | Tetragonal | [3] |
| Solubility in Water | 2.7 g / 100 mL at 20°C (Sparingly soluble) | [5][6] |
| Decomposition | Explodes upon heating | [1][3][4] |
Visualized Workflows and Protocols
Safety Workflow for Handling this compound
This diagram outlines the critical decision points and safety measures required when working with this compound.
Caption: Safety decision workflow for using this compound.
Troubleshooting a Stalled Periodate Oxidation
This workflow provides a logical path to diagnose and solve a stalled oxidation reaction at the lab scale.
Caption: Troubleshooting logic for a stalled oxidation reaction.
Illustrative Lab-Scale Experimental Protocol
Reaction: Oxidative Cleavage of a 1,2-Diol (Small Scale)
This protocol is for illustrative purposes only and must be adapted and risk-assessed for your specific substrate and laboratory conditions.
Objective: To cleave a vicinal diol to its corresponding aldehydes/ketones using this compound on a milligram scale.
Materials:
-
1,2-Diol substrate (e.g., 50 mg)
-
This compound (1.1 equivalents)
-
Solvent (e.g., Water, THF/Water mixture)
-
Blast shield
-
Non-metallic spatula and tools
Procedure:
-
Safety First: Don appropriate PPE, including a face shield and flame-retardant lab coat.[16] Place a blast shield in front of the reaction setup inside a certified chemical fume hood.
-
Dissolve Substrate: In a small round-bottom flask equipped with a magnetic stir bar, dissolve the diol substrate (50 mg) in the chosen solvent system (e.g., 2 mL of THF/Water 1:1).
-
Controlled Addition: Weigh the required amount of this compound (1.1 eq.) carefully using a non-metallic spatula. Add the solid reagent to the stirring solution in small portions over 5-10 minutes. Note: Avoid grinding or applying friction to the solid.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 15-30 minutes. The reaction is often rapid.
-
Quenching: Once the starting material is consumed, cool the flask in an ice bath. Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise until the yellow color of iodine (if present) disappears and a starch-iodide test is negative.
-
Work-up: Transfer the reaction mixture to a separatory funnel. If applicable, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography if necessary.
-
Decontamination: Rinse all glassware that came into contact with this compound with a reducing agent solution (e.g., sodium bisulfite) before standard cleaning.[1]
References
- 1. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 2. depts.ttu.edu [depts.ttu.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 13446-11-2 [chemicalbook.com]
- 5. This compound | 13446-11-2 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. ampac.us [ampac.us]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Periodate – an alternative oxidant for testing potential water oxidation catalysts - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. echemi.com [echemi.com]
Technical Support Center: Safe Disposal of Ammonium Periodate Waste
This guide provides researchers, scientists, and drug development professionals with detailed procedures and frequently asked questions for the safe disposal of ammonium (B1175870) periodate (B1199274) waste. Adherence to these guidelines is critical due to the hazardous nature of ammonium periodate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a strong oxidizing agent. It can cause fire or an explosion when it comes into contact with combustible materials.[1][2] It is also harmful if swallowed or inhaled and can cause skin and eye irritation. When heated, it can decompose explosively.
Q2: Can I dispose of small amounts of this compound waste down the drain?
A2: No, you should not discharge this compound waste to sewer systems.[3] It is an oxidizing agent and can react with other chemicals in the drainage system, potentially leading to hazardous situations. Furthermore, its environmental and toxicological data is largely unavailable, warranting caution.[3]
Q3: What personal protective equipment (PPE) should I wear when handling this compound waste?
A3: When handling this compound waste, you should wear appropriate personal protective equipment, including chemical safety goggles, chemical-resistant gloves, and a lab coat. If there is a risk of dust or aerosol generation, a respirator may be necessary.[3]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with combustible materials, organic materials, reducing agents, and powdered metals.[2][4] Contact with these substances can lead to fire or explosion. It should be stored away from these materials.
Q5: What is the general principle for the safe disposal of this compound waste in a laboratory setting?
A5: The primary method for rendering this compound waste safe for disposal in a laboratory setting is through chemical treatment. This involves a two-step process: first, reduction of the periodate ion to the less hazardous iodide ion, followed by neutralization of the resulting solution.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| The solution remains yellow after adding the reducing agent. | Insufficient reducing agent has been added to completely reduce the periodate. | Slowly add more of the reducing agent solution while stirring until the yellow color disappears. Test for the presence of oxidizers using a potassium iodide-starch test strip. The strip should not turn blue/black. |
| The solution becomes excessively hot during neutralization. | The neutralization reaction is exothermic, and the acid or base is being added too quickly. | Add the neutralizing agent slowly while continuously stirring the solution. Use an ice bath to cool the container if necessary. |
| A solid precipitate forms during the reduction or neutralization step. | This may be due to the low solubility of the resulting salts. | Proceed with the disposal process. The solids are generally less hazardous after treatment and can be filtered off for disposal as solid waste, while the liquid portion can be disposed of as aqueous waste after confirming it is within the acceptable pH range. |
| The final pH of the solution is difficult to adjust to the neutral range (6-8). | Over-titration with the neutralizing agent. | If you have overshot the desired pH, you will need to back-titrate. If the solution is too acidic, add a weak base (like sodium bicarbonate solution) dropwise. If it is too basic, add a weak acid (like dilute acetic acid) dropwise until the target pH is reached. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the recommended disposal protocol.
| Parameter | Value/Range | Notes |
| Waste Solution Concentration | < 5% (w/v) | For safe handling, it is recommended to work with dilute solutions of this compound. |
| Reducing Agent | Sodium bisulfite (NaHSO₃) | A 10% (w/v) aqueous solution is recommended for the reduction step. |
| Excess Reducing Agent | ~10% molar excess | To ensure complete reduction of the periodate. |
| Neutralization pH Range | 6.0 - 8.0 | The final pH of the treated waste should be within this range for drain disposal, subject to local regulations. |
| Temperature Control | Room Temperature with cooling capability (Ice Bath) | The reduction and neutralization steps can be exothermic. |
Experimental Protocol: Chemical Treatment of this compound Waste
This protocol details the steps for the safe chemical treatment of aqueous this compound waste in a laboratory setting.
Materials:
-
This compound waste solution (< 5% w/v)
-
10% (w/v) Sodium bisulfite (NaHSO₃) solution
-
1 M Sodium hydroxide (B78521) (NaOH) solution or 1 M Hydrochloric acid (HCl) solution
-
Potassium iodide-starch test paper
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Ice bath
Procedure:
-
Preparation:
-
Perform the entire procedure in a well-ventilated fume hood.
-
Ensure all necessary PPE is worn (safety goggles, lab coat, chemical-resistant gloves).
-
Place the beaker or flask containing the this compound waste solution on a stir plate and add a stir bar. Begin stirring at a moderate speed.
-
Have an ice bath ready in case the reaction becomes too exothermic.
-
-
Reduction of Periodate:
-
Slowly add the 10% sodium bisulfite solution to the stirring this compound waste. A slight yellow to brown color may appear initially due to the formation of iodine, which will then be reduced to colorless iodide.
-
Continue adding the sodium bisulfite solution until the solution is colorless.
-
To ensure complete reduction, add an additional small amount (approximately 10% of the volume already added) of the sodium bisulfite solution.
-
Test for the presence of residual oxidizer by dipping a potassium iodide-starch test strip into the solution. The strip should remain white. If it turns blue or black, add more sodium bisulfite solution until the test is negative.
-
-
Neutralization:
-
Once the reduction is complete, measure the pH of the solution using pH paper or a pH meter. The solution will likely be acidic due to the bisulfite addition.
-
Slowly add 1 M sodium hydroxide solution dropwise while continuously stirring to raise the pH. If the solution was initially basic, use 1 M hydrochloric acid to lower the pH.
-
Monitor the pH frequently. The goal is to bring the pH to a neutral range of 6.0 - 8.0. Be cautious as the neutralization reaction can be exothermic. Use an ice bath to control the temperature if necessary.
-
-
Final Disposal:
-
Once the pH is confirmed to be within the 6.0 - 8.0 range and the solution has been successfully treated to remove the oxidizing hazard, it can typically be disposed of down the drain with copious amounts of water.
-
Important: Always consult and follow your institution's specific guidelines and local regulations for aqueous waste disposal.
-
Logical Workflow for Disposal
Caption: Workflow for the safe chemical disposal of this compound waste.
References
Technical Support Center: Identifying Impurities in Commercially Available Ammonium Periodate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and quantifying common impurities in commercially available ammonium (B1175870) periodate (B1199274).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial ammonium periodate and where do they originate?
A1: Common impurities in commercial this compound can originate from the raw materials, manufacturing process, and degradation of the final product. The primary synthesis involves the reaction of periodic acid with an ammonia (B1221849) solution.[1] Another production method involves the chlorine oxidation of iodine to form periodic acid, which is then neutralized with ammonia.[2]
-
Iodide (I⁻) and Iodate (B108269) (IO₃⁻): These are the most common impurities. Iodate can be an unreacted precursor if the oxidation of iodine is incomplete. Iodide can arise from the decomposition of periodate.
-
Chloride (Cl⁻): If the manufacturing process involves chlorine-based oxidizing agents for the synthesis of periodic acid, residual chloride ions can be present.[2]
-
Heavy Metals: Trace amounts of heavy metals can be introduced through raw materials or from the manufacturing equipment.
-
Decomposition Products: this compound can decompose, especially when heated, to produce a variety of substances, including iodine.[3]
Q2: How stable is this compound and how should it be stored?
A2: this compound is a powerful oxidizing agent and can be unstable, particularly with exposure to heat, as it can decompose explosively.[1][4] It is sparingly soluble in water.[1] For laboratory use, it should be stored in a cool, dry place, away from combustible materials and sources of heat.
Q3: At what concentration levels are these impurities typically found?
A3: The concentration of impurities can vary between manufacturers and batches. High-purity grades of this compound will have lower impurity levels. The table below provides illustrative examples of typical impurity specifications for an analytical grade reagent.
Data Presentation: Typical Impurity Specifications
| Impurity | Typical Specification (ppm) |
| Iodide (I⁻) | < 50 |
| Iodate (IO₃⁻) | < 200 |
| Chloride (Cl⁻) | < 20 |
| Lead (Pb) | < 5 |
| Iron (Fe) | < 10 |
| Arsenic (As) | < 2 |
Note: These values are for illustrative purposes and may not reflect the specifications of all commercial products. Always refer to the manufacturer's certificate of analysis for specific impurity limits.
Troubleshooting Guides
Anion Impurity Analysis by Ion Chromatography (IC)
Issue 1: Poor resolution between iodide, iodate, and the periodate peak.
-
Possible Cause: The high concentration of the periodate matrix can interfere with the separation of trace anionic impurities.
-
Solution:
-
Sample Dilution: Dilute the this compound sample in deionized water to reduce the concentration of the periodate ion.
-
Gradient Elution: Employ a gradient elution method with an eluent such as potassium hydroxide (B78521). Start with a low concentration to separate weakly retained ions like chloride and iodide, and gradually increase the concentration to elute iodate and periodate.
-
Column Selection: Utilize a high-capacity anion-exchange column designed for the separation of polarizable anions.
-
Issue 2: Tailing peaks for iodide and iodate.
-
Possible Cause: Secondary interactions between the analytes and the stationary phase.
-
Solution:
-
Eluent pH Adjustment: Ensure the eluent pH is appropriate to maintain the desired ionic form of the analytes and minimize interactions with the stationary phase.
-
Organic Modifier: Add a small percentage of an organic solvent (e.g., acetonitrile) to the eluent to reduce hydrophobic interactions.
-
Issue 3: Inconsistent retention times.
-
Possible Cause: Fluctuations in eluent concentration, flow rate, or column temperature.
-
Solution:
-
Eluent Preparation: Use a reagent-free ion chromatography (RFIC) system with electrolytic eluent generation for consistent eluent concentration.[5] If preparing eluents manually, ensure they are made fresh daily and are properly degassed.
-
System Check: Verify the pump is delivering a stable flow rate and that there are no leaks in the system.
-
Temperature Control: Use a thermostatically controlled column compartment to maintain a consistent temperature.
-
Heavy Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Issue 1: Signal suppression or enhancement (Matrix Effects).
-
Possible Cause: The high concentration of dissolved solids from the this compound matrix can affect the plasma's properties and the ionization efficiency of the analytes.[6]
-
Solution:
-
Sample Dilution: Dilute the sample to reduce the total dissolved solids to a level below 0.2%.[6]
-
Matrix Matching: Prepare calibration standards in a matrix that closely matches the diluted this compound sample.
-
Internal Standardization: Use an internal standard that is not present in the sample and has a similar mass and ionization potential to the analytes of interest to correct for matrix effects and instrument drift.[6]
-
Issue 2: Polyatomic interferences.
-
Possible Cause: The argon plasma and sample matrix can form polyatomic ions that have the same mass-to-charge ratio as the analyte of interest (e.g., ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As⁺).
-
Solution:
-
Collision/Reaction Cell Technology (CCT/CRC): Use an ICP-MS equipped with a collision/reaction cell to remove polyatomic interferences. A collision gas (like helium) can be used to separate interfering ions from the analyte based on size, or a reaction gas (like ammonia or methane) can be used to react with the interfering ions.
-
High-Resolution ICP-MS: A high-resolution instrument can physically separate the analyte peak from the interfering peak.
-
Mathematical Corrections: Apply mathematical corrections for known interferences, although this is generally less effective than using a collision/reaction cell.
-
Experimental Protocols
Protocol 1: Determination of Iodide, Iodate, and Chloride by Ion Chromatography (IC)
This method is designed for the simultaneous quantification of iodide, iodate, and chloride impurities in this compound.
1. Instrumentation:
-
Ion Chromatograph with a suppressed conductivity detector.
-
High-capacity anion-exchange analytical column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS19 or similar).
-
Autosampler.
2. Reagents:
-
Deionized water (18.2 MΩ·cm).
-
Potassium hydroxide (KOH) eluent concentrate.
-
Stock standard solutions (1000 ppm) of iodide, iodate, and chloride.
3. Chromatographic Conditions:
-
Eluent: Potassium hydroxide (KOH) gradient.
-
0-10 min: 10 mM KOH
-
10-20 min: 10-30 mM KOH
-
20-25 min: 30 mM KOH
-
25-30 min: 10 mM KOH
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
-
Column Temperature: 30 °C.
-
Detection: Suppressed conductivity.
4. Sample and Standard Preparation:
-
Sample Preparation: Accurately weigh approximately 1.0 g of this compound, dissolve it in 100 mL of deionized water, and mix thoroughly. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a series of calibration standards by diluting the stock standard solutions in deionized water to cover the expected concentration range of the impurities.
5. Analysis:
-
Equilibrate the system with the initial eluent conditions until a stable baseline is achieved.
-
Inject the calibration standards, followed by the sample solutions.
-
Identify and quantify the impurities based on the retention times and peak areas of the standards.
Protocol 2: Determination of Heavy Metals by ICP-MS
This protocol outlines the general procedure for quantifying trace heavy metal impurities.
1. Instrumentation:
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) with a collision/reaction cell.
2. Reagents:
-
High-purity nitric acid (HNO₃).
-
Deionized water (18.2 MΩ·cm).
-
Multi-element stock standard solution (10 ppm) containing the metals of interest.
-
Internal standard stock solution (e.g., Sc, Y, In, Bi).
3. Sample and Standard Preparation:
-
Sample Preparation: Accurately weigh approximately 0.1 g of this compound and dissolve it in 100 mL of a solution containing 2% nitric acid. This results in a 1000-fold dilution. Spike with the internal standard to a final concentration of 10 ppb.
-
Standard Preparation: Prepare a series of calibration standards by diluting the multi-element stock standard in 2% nitric acid. The concentration range should bracket the expected impurity levels. Spike each standard with the same concentration of the internal standard as the samples.
4. ICP-MS Operating Conditions:
-
Follow the instrument manufacturer's recommendations for plasma conditions (e.g., RF power, gas flow rates).
-
Use a collision gas (e.g., helium) in the collision cell to minimize polyatomic interferences.
-
Select appropriate isotopes for each element to be analyzed, avoiding known interferences where possible.
5. Analysis:
-
Aspirate the blank (2% nitric acid), calibration standards, and samples.
-
Construct a calibration curve for each element by plotting the intensity ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of each heavy metal in the sample from its calibration curve.
Mandatory Visualizations
Caption: Experimental workflows for anion and heavy metal impurity analysis.
Caption: Troubleshooting decision tree for poor peak resolution in IC analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 4. This compound | 13446-11-2 [chemicalbook.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
effect of reaction time on the extent of antibody oxidation by periodate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing periodate (B1199274) oxidation to modify antibodies for conjugation, immobilization, or other applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary effect of increasing reaction time on the extent of antibody oxidation by periodate?
Increasing the reaction time generally leads to a higher degree of antibody oxidation, meaning more aldehyde groups are generated on the carbohydrate moieties of the antibody. However, the reaction kinetics are not linear. The oxidation process follows a pseudo-first-order mechanism where there are two general classes of sites being oxidized.[1][2] A rapid initial phase of oxidation occurs within the first 15-60 minutes, followed by a much slower oxidation of a second class of sites over several hours.[1][2][3] Prolonged incubation can lead to undesirable side reactions and a potential decrease in antibody affinity.[4]
Q2: I am observing low or no oxidation of my antibody. What are the potential causes and solutions?
Several factors can contribute to inefficient oxidation:
-
Suboptimal pH: The pH of the reaction mixture significantly influences the rate of oxidation. Ensure the pH is within the optimal range, typically between 4.5 and 5.6.[5]
-
Low Periodate Concentration: The concentration of sodium periodate is a critical factor. If the concentration is too low, the oxidation will be slow and incomplete. Consider optimizing the periodate concentration, typically in the range of 5-50 mM.[5]
-
Low Reaction Temperature: While oxidation can be performed at 4°C to minimize side reactions, this will also slow down the primary reaction. If oxidation is inefficient, consider performing the reaction at room temperature (around 25°C) for a shorter duration.[5]
-
Antibody-Specific Factors: The type and isotype of the antibody, as well as the accessibility of its carbohydrate chains, can affect the efficiency of oxidation.[5]
-
Reagent Quality: Ensure that the sodium periodate solution is freshly prepared, as it can degrade over time.
Q3: After oxidation, I'm seeing a significant loss of antibody activity or avidity. How can I prevent this?
Loss of antibody function is a common concern and can be caused by over-oxidation. Here’s how to mitigate this issue:
-
Control Reaction Time: As mentioned, most of the readily accessible sites are oxidized within the first 30-60 minutes.[3] Avoid excessively long incubation times.
-
Optimize Periodate Concentration: High concentrations of periodate (>50 mM) can lead to the oxidation of sensitive amino acid residues like tryptophan, tyrosine, and methionine, which can impact antibody structure and function.[4][5] It is crucial to perform a concentration optimization study.
-
Reaction Conditions: Performing the oxidation at a lower temperature (e.g., 4°C) can help to minimize damage to the protein structure.[6]
-
Quench the Reaction: It is critical to stop the oxidation reaction by adding a quenching agent like ethylene (B1197577) glycol or glycerol.[7] This prevents further, potentially damaging, oxidation.
Q4: My oxidized antibody preparation shows signs of aggregation or crosslinking. What is happening and how can I fix it?
Antibody aggregation or crosslinking can occur, particularly under certain conditions.[5] This is often due to the formation of Schiff bases between the newly generated aldehyde groups on one antibody and free amine groups (e.g., lysine (B10760008) residues) on another.
-
Control pH: Higher pH values can favor the formation of Schiff bases.[6] While the subsequent conjugation step might be performed at a higher pH, the oxidation itself should be at a lower pH.
-
Antibody Concentration: High concentrations of the antibody during the oxidation step can increase the likelihood of intermolecular crosslinking. Consider performing the reaction at a lower antibody concentration.
-
Immediate Purification/Conjugation: After quenching the oxidation reaction, proceed with the purification of the oxidized antibody or the conjugation step as soon as possible to minimize the time for aggregation to occur.
Data Presentation: Effect of Reaction Time on Antibody Oxidation
The extent of antibody oxidation is influenced by reaction time, alongside other factors like periodate concentration, pH, and temperature. The following table summarizes the general trend observed in the literature. The "Extent of Oxidation" is a qualitative measure, as the exact number of aldehyde groups generated can vary significantly depending on the specific antibody and reaction conditions.[3]
| Reaction Time (minutes) | Extent of Oxidation | Key Observations |
| 0 - 15 | Low to Moderate | Rapid initial oxidation of the most accessible carbohydrate residues.[1][2][8] |
| 15 - 30 | Moderate to High | A significant number of aldehyde groups are generated during this period.[1][2][3] |
| 30 - 60 | High | Often considered the optimal time range to achieve sufficient oxidation without excessive damage.[3] |
| > 60 | High to Very High | The rate of oxidation slows down considerably as less accessible sites begin to react.[1][2][8] Risk of over-oxidation and loss of antibody activity increases. |
Experimental Protocols
Key Experiment: Periodate Oxidation of an IgG Antibody
This protocol provides a general guideline for the oxidation of an IgG antibody using sodium periodate. Note: Optimization of reaction time, periodate concentration, and temperature is highly recommended for each specific antibody.
Materials:
-
IgG Antibody (in a buffer free of primary amines and azides, e.g., Phosphate Buffered Saline, PBS)
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)
-
Quenching Solution (e.g., 1 M Ethylene Glycol or Glycerol)
-
Desalting column or spin filter for buffer exchange
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to remove any interfering substances like sodium azide (B81097) or buffers containing primary amines (e.g., Tris).[6] Reconstitute the antibody in the Oxidation Buffer.
-
-
Periodate Solution Preparation:
-
Prepare a fresh solution of sodium periodate in the Oxidation Buffer. The final concentration will need to be optimized, but a starting point is often a 2-fold molar excess relative to the antibody. For example, prepare a 20 mM sodium periodate solution.[6]
-
-
Oxidation Reaction:
-
Add the sodium periodate solution to the antibody solution. A common approach is to add an equal volume of the periodate solution to the antibody solution.[6]
-
Incubate the reaction mixture in the dark (periodate is light-sensitive) at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 30-60 minutes).[6]
-
-
Quenching the Reaction:
-
To stop the oxidation, add the Quenching Solution to the reaction mixture to a final concentration of approximately 10-20 mM.
-
Incubate for 10-15 minutes at the same temperature.
-
-
Purification of Oxidized Antibody:
-
Immediately after quenching, remove the excess periodate, quenching agent, and byproducts by buffer exchanging the oxidized antibody into a suitable buffer for the next step (e.g., a coupling buffer for conjugation). This can be achieved using a desalting column or a spin filter.
-
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a kinetic model to describe the effective rate of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The influence of periodate oxidation on monoclonal antibody avidity and immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid sodium periodate cleavage of an unnatural amino acid enables unmasking of a highly reactive α-oxo aldehyde for protein bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00972E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
avoiding over-oxidation of aldehydes to carboxylic acids
Welcome to the technical support center for the selective oxidation of aldehydes to carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on avoiding the over-oxidation of sensitive substrates.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the oxidation of aldehydes.
Issue: Low or no yield of the desired carboxylic acid in a Pinnick oxidation.
-
Possible Cause 1: Inactive Sodium Chlorite (B76162) (NaClO₂). Sodium chlorite can degrade over time, especially if exposed to light or impurities.
-
Solution: Use a freshly opened bottle of sodium chlorite or a high-purity grade. It is also recommended to dissolve the NaClO₂ in water immediately before use.[1]
-
-
Possible Cause 2: Incorrect pH of the reaction mixture. The Pinnick oxidation is sensitive to pH, which needs to be mildly acidic for the formation of the active oxidizing agent, chlorous acid.[1]
-
Solution: Ensure the use of a buffer, such as sodium dihydrogen phosphate (B84403) (NaH₂PO₄), to maintain a constant pH throughout the reaction.[1]
-
-
Possible Cause 3: Inefficient scavenging of hypochlorous acid (HOCl). The byproduct HOCl can lead to undesired side reactions, including the destruction of the sodium chlorite reagent.[2]
-
Solution: Use a sufficient excess of a scavenger. 2-methyl-2-butene (B146552) is a common and effective choice.[1][2]
-
Issue: Formation of chlorinated byproducts, especially with electron-rich aromatic aldehydes.
-
Possible Cause: Reaction of the substrate with hypochlorous acid (HOCl). Electron-rich aromatic rings are susceptible to electrophilic chlorination by HOCl.
Issue: Over-oxidation to other products or degradation of starting material with Jones reagent.
-
Possible Cause: The high reactivity of the Jones reagent. Jones reagent (CrO₃ in H₂SO₄) is a very strong oxidizing agent and can be too harsh for sensitive substrates, leading to cleavage of carbon-carbon bonds or oxidation of other functional groups.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best method to avoid over-oxidation of an α,β-unsaturated aldehyde?
A1: The Pinnick oxidation is particularly well-suited for the oxidation of α,β-unsaturated aldehydes.[2] The mild reaction conditions and the use of a scavenger like 2-methyl-2-butene help to preserve the double bond without isomerization or other side reactions.[1]
Q2: My substrate contains a thioether group. Which oxidation method should I use?
A2: Thioethers are susceptible to oxidation to sulfoxides or sulfones.[1] While the Pinnick oxidation can still yield the carboxylic acid, concurrent oxidation of the thioether is likely.[1] Careful control of reaction conditions and stoichiometry is crucial. Alternatively, protecting the thioether group before oxidation may be necessary.
Q3: Can I use Jones oxidation to convert a primary alcohol directly to a carboxylic acid without isolating the aldehyde?
A3: Yes, the Jones oxidation will oxidize primary alcohols to carboxylic acids.[5] The reaction proceeds through an aldehyde intermediate which, in the aqueous acidic conditions, forms a hydrate (B1144303) that is further oxidized to the carboxylic acid.[6][7] It is very difficult to stop the reaction at the aldehyde stage with Jones reagent.[6]
Q4: What is the purpose of the "silver mirror" in the Tollens' test?
A4: The Tollens' test uses a mild oxidizing agent, Tollens' reagent ([Ag(NH₃)₂]⁺), to oxidize aldehydes.[8] In this process, the silver(I) ions are reduced to metallic silver.[8] When the reaction is carried out in a clean glass test tube, the metallic silver deposits on the surface, creating a mirror-like appearance, which is a positive test for an aldehyde.[8]
Comparative Data of Oxidation Methods
The following table summarizes key parameters for different aldehyde oxidation methods to facilitate your selection process.
| Method | Oxidizing Agent | Typical Substrate | Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Pinnick Oxidation | Sodium Chlorite (NaClO₂) | Aliphatic, aromatic, α,β-unsaturated aldehydes | 4 - 14 hours | 70-95% | Excellent functional group tolerance, mild conditions, suitable for sensitive substrates.[4] | Requires a scavenger for hypochlorite (B82951) byproduct; can be sensitive to reaction pH.[4] |
| Jones Oxidation | Chromium Trioxide (CrO₃) in H₂SO₄ | Most aldehydes and primary alcohols | 0.5 - 2 hours | 75-90% | Fast, high-yielding, and uses inexpensive reagents.[4] | Highly toxic chromium waste, strongly acidic conditions limit functional group tolerance.[4] |
| Catalytic Oxidation | Hydrogen Peroxide (H₂O₂) with a catalyst (e.g., benzeneseleninic acid) | Aromatic and aliphatic aldehydes | 3 - 6 hours | Moderate to high | Milder conditions than Jones, avoids stoichiometric heavy metals. | Catalyst may not be suitable for all substrates; H₂O₂ can have side reactions. |
| Tollens' Reagent | Silver Ammonia Complex ([Ag(NH₃)₂]⁺) | Most aldehydes | Minutes | (Qualitative) | Very mild, primarily used as a qualitative test for aldehydes.[8] | Not typically used for preparative scale synthesis. |
Experimental Protocols
Protocol 1: Pinnick Oxidation
-
Materials:
-
Aldehyde (1.0 equiv)
-
tert-Butanol (t-BuOH)
-
Water
-
2-methyl-2-butene (20 equiv)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (10 equiv)
-
Sodium chlorite (NaClO₂) (10 equiv)
-
Ethyl acetate
-
Saturated aqueous sodium bisulfite (NaHSO₃)
-
-
Procedure:
-
In a round-bottom flask, dissolve the aldehyde in a 1:1 mixture of t-BuOH and water.[4]
-
To the stirred solution, add 2-methyl-2-butene followed by sodium dihydrogen phosphate.[4]
-
In a separate flask, prepare a solution of sodium chlorite in water.[4]
-
Add the sodium chlorite solution dropwise to the reaction mixture at room temperature.[4]
-
Stir the reaction vigorously for 14 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the yellow color dissipates.[4]
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.[4]
-
Purify the product by recrystallization or silica (B1680970) gel chromatography as needed.
-
Protocol 2: Jones Oxidation
-
Materials:
-
Aldehyde (1.0 equiv)
-
Jones Reagent (2.5 M solution of CrO₃ in concentrated H₂SO₄ and water)
-
Isopropanol (B130326) (for quenching)
-
-
Procedure:
-
Dissolve the aldehyde in acetone in a flask and cool the solution in an ice bath.[4]
-
Slowly add the Jones Reagent dropwise to the stirred solution, maintaining the temperature below 20°C. An exothermic reaction will occur, and the color will change from orange to a greenish precipitate.[4]
-
After the addition is complete, continue stirring at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.[4]
-
Quench the reaction by adding isopropanol until the orange color is no longer visible.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as necessary.
-
Protocol 3: Catalytic Oxidation with Hydrogen Peroxide
-
Materials:
-
Aldehyde (1.0 equiv)
-
Dichloromethane
-
Benzeneseleninic acid (0.05 equiv)
-
30% aqueous hydrogen peroxide (1.2 equiv)
-
Water
-
-
Procedure:
-
To a solution of the aldehyde in dichloromethane, add benzeneseleninic acid.[4]
-
To this mixture, add 30% aqueous hydrogen peroxide dropwise at room temperature with vigorous stirring.[4]
-
Continue to stir the reaction mixture at room temperature for 3-6 hours, monitoring the progress by TLC.[4]
-
Upon completion, add water to the reaction mixture and separate the organic layer.[4]
-
Extract the aqueous layer with dichloromethane.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[4]
-
Purify the product as needed.
-
Visualizations
Caption: Decision workflow for selecting an appropriate aldehyde oxidation method.
Caption: General experimental workflow for the Pinnick oxidation.
Caption: Simplified mechanism of the Pinnick oxidation, highlighting the role of the scavenger.
References
- 1. psiberg.com [psiberg.com]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Ammonium Periodate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and use of ammonium (B1175870) periodate (B1199274) solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is ammonium periodate and what are its common applications in research?
This compound (NH₄IO₄) is the ammonium salt of periodic acid. It is a strong oxidizing agent. In laboratory and industrial settings, it is primarily used for the oxidative cleavage of vicinal diols (1,2-diols) in organic molecules, particularly carbohydrates and glycoproteins. This reaction, known as the Malaprade reaction, results in the formation of aldehyde or ketone groups, which can be utilized in subsequent bioconjugation or labeling procedures.
Q2: How should this compound solutions be prepared and stored to maximize stability?
Due to the limited specific stability data on this compound solutions, the following recommendations are based on general principles for periodate salts and oxidizing agents:
-
Preparation: Dissolve solid this compound in high-purity water (e.g., deionized or distilled water) to the desired concentration. The dissolution of this compound in water is slightly soluble.[1][2]
-
Storage Conditions: Store solutions in a cool, dark, and well-ventilated area.[3] Exposure to light, especially UV light, can cause photodegradation.
-
Containers: Use amber glass containers to protect the solution from light.[3][4]
-
pH: The stability and oxidizing potential of periodate solutions are pH-dependent. The oxidation potential decreases as the pH increases from 4 to 10.[5] For specific applications, buffer the solution to the recommended pH to ensure consistent performance.
-
Shelf Life: The shelf life of this compound solutions is not well-documented. It is recommended to prepare fresh solutions for critical applications. The stability of the solution is influenced by factors such as temperature, light exposure, and the presence of contaminants.
Q3: What are the primary degradation products of this compound in solution?
The primary degradation pathway for periodate (IO₄⁻) in solution involves its reduction to iodate (B108269) (IO₃⁻). This process can be accelerated by factors such as exposure to light, heat, and the presence of reducing agents.
Q4: What are the main safety hazards associated with this compound and its solutions?
This compound is a strong oxidizer and can be explosive, especially when heated.[1][2][6] It can cause fire or an explosion if it comes into contact with combustible materials. Solutions are also considered oxidizing and should be handled with care. Direct contact can cause skin and eye irritation. Ingestion or inhalation can be harmful. Always consult the Safety Data Sheet (SDS) before handling.
Q5: What materials are compatible with this compound solutions for storage and experimental use?
Specific compatibility data for this compound is limited. However, based on general data for oxidizing salt solutions, the following guidelines can be provided:
| Material Category | Compatible Materials | Materials to Avoid |
| Plastics | Polytetrafluoroethylene (PTFE), Polyvinylidene fluoride (B91410) (PVDF) | Acrylonitrile Butadiene Styrene (ABS), Polycarbonate, Polypropylene, Polyethylene[7][8][9][10] |
| Elastomers | Perfluoroelastomer (FFKM) | Natural Rubber, Nitrile (Buna-N), EPDM[11][12][13][14] |
| Metals | Glass-lined steel, Tantalum | Stainless Steel (may be subject to pitting corrosion), Aluminum, Copper, Brass, Bronze |
| Other | Glass (borosilicate)[4] | Combustible materials (e.g., paper, wood), Organic solvents |
Note: This table provides general guidance. It is crucial to perform specific compatibility testing for your application, especially for long-term storage or at elevated temperatures.
Troubleshooting Guides
Issue 1: Incomplete or Slow Periodate Oxidation Reaction
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The rate of periodate oxidation is pH-dependent. Verify the pH of your reaction mixture and adjust it to the optimal range for your specific substrate. For many glycoprotein (B1211001) oxidations, a slightly acidic pH (e.g., pH 5.5) is recommended.[15] |
| Insufficient Periodate Concentration | Ensure you are using a sufficient molar excess of this compound. The stoichiometry of the reaction should be carefully calculated based on the amount of substrate. |
| Low Reaction Temperature | Periodate oxidations are often performed at low temperatures (e.g., 0-4°C) to minimize side reactions. However, if the reaction is too slow, a moderate increase in temperature may be necessary. Monitor the reaction closely for any signs of degradation.[16] |
| Steric Hindrance | The vicinal diols on your substrate may be sterically hindered, preventing efficient access by the periodate ion. Consider modifying the reaction conditions (e.g., longer reaction time, slight increase in temperature) or using a different analytical approach. |
| Degraded Periodate Solution | If the this compound solution is old or has been improperly stored, it may have lost its oxidizing capacity. Prepare a fresh solution and repeat the experiment. |
Issue 2: Low Yield of Oxidized Product
| Possible Cause | Troubleshooting Step |
| Over-oxidation | Prolonged reaction times or excessive concentrations of periodate can lead to over-oxidation and degradation of the target molecule. Optimize the reaction time and periodate concentration by performing a time-course experiment and analyzing the products at different intervals. |
| Side Reactions | Certain amino acid residues (e.g., serine, threonine, cysteine, methionine, tryptophan, tyrosine, and histidine) can be oxidized by periodate, leading to unwanted side reactions and a lower yield of the desired product.[17] Perform the reaction at a neutral pH and control the stoichiometry to minimize these side reactions.[18] |
| Product Loss During Workup | The workup procedure to remove excess periodate and byproducts can lead to product loss. Quenching the reaction with ethylene (B1197577) glycol can introduce formaldehyde, which may react with your product.[17][19] Consider alternative workup procedures such as dialysis or size-exclusion chromatography for purification.[15] |
| Instability of the Aldehyde Product | The aldehyde groups generated by periodate oxidation can be unstable. Proceed to the next step of your experimental workflow (e.g., conjugation) as soon as possible after the oxidation and purification steps. |
Issue 3: Solution Discoloration
| Possible Cause | Troubleshooting Step |
| Contamination | Contamination with reducing agents or certain metal ions can cause the periodate solution to change color. Use high-purity water and clean glassware for solution preparation. Some metal ions form colored precipitates with periodate.[20] |
| Photodegradation | Exposure to light can lead to the formation of colored byproducts. Always store this compound solutions in amber bottles or protected from light. |
| Reaction with Substrate | The reaction of periodate with your specific substrate may produce colored products or byproducts. Analyze the reaction mixture using techniques like UV-Vis spectroscopy to identify the source of the color. |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Periodate Concentration
This method is based on the reaction of periodate with a chromogenic substrate to produce a colored product that can be quantified using a spectrophotometer.
Materials:
-
This compound solution of unknown concentration
-
Spectrophotometer
-
Appropriate chromogenic substrate (e.g., a solution of a suitable dye that is bleached by periodate)
-
Buffer solution to maintain optimal pH for the reaction
Procedure:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
To a fixed volume of each standard solution and the unknown sample, add a fixed volume of the chromogenic substrate solution and the buffer.
-
Allow the reaction to proceed for a specific amount of time, protected from light.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the colored product (or the wavelength of maximum bleaching of the dye).
-
Create a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
Visualizations
Caption: General workflow for a periodate oxidation experiment.
Caption: Troubleshooting decision tree for periodate oxidation.
Caption: Factors affecting the stability of periodate solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Selectivity of Alkaline Periodate Oxidation on Lignocellulose for Facile Isolation of Cellulose Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. curbellplastics.com [curbellplastics.com]
- 8. tedpella.com [tedpella.com]
- 9. wisconsin.edu [wisconsin.edu]
- 10. vp-sci.com [vp-sci.com]
- 11. marcorubber.com [marcorubber.com]
- 12. ecosealthailand.com [ecosealthailand.com]
- 13. scribd.com [scribd.com]
- 14. Rubber Chemical Resistance Chart, Rubber Compatibility Chart - Mykin Inc [mykin.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. onepointesolutions.com [onepointesolutions.com]
- 17. The periodate oxidation of amino acids with reference to studies on glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding the Importance of Periodate Species in the pH-Dependent Degradation of Organic Contaminants in the H2O2/Periodate Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural Biochemistry/Carbohydrates/Carbohydrate Structure Elucidation through Periodic Acid Cleavage - Wikibooks, open books for an open world [en.wikibooks.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: The Influence of Substrate Geometry on the Rate of Periodate Cleavage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of substrate geometry on the rate of periodate (B1199274) cleavage of vicinal diols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental requirement for periodate cleavage of a vicinal diol?
A1: The periodate cleavage of a vicinal diol (a 1,2-diol) proceeds through a cyclic periodate ester intermediate.[1][2] For this intermediate to form, the two hydroxyl groups of the diol must be able to adopt a cis, syn, or rotatable gauche conformation, allowing them to chelate the iodine(VII) atom.[3][4]
Q2: How does the stereochemistry of the diol affect the reaction rate?
A2: The stereochemistry has a profound effect on the reaction rate. Cis-glycols, where the hydroxyl groups are on the same side of a ring or can easily adopt a syn-periplanar conformation, react much more rapidly than trans-glycols.[1][5] In rigid systems where the trans-hydroxyl groups are locked in a diaxial or diequatorial position, the formation of the cyclic intermediate is sterically hindered or impossible, leading to a very slow or non-existent reaction.[2][4]
Q3: Can trans-diols undergo periodate cleavage?
A3: It depends on the flexibility of the molecule. If the carbon-carbon bond between the hydroxyl groups can rotate freely, a trans-diol can adopt a gauche conformation that allows for the formation of the cyclic periodate ester, and the reaction will proceed, albeit often slower than for the corresponding cis-isomer. However, in rigid cyclic systems, such as a trans-decalindiol, where the hydroxyl groups are held in a fixed orientation that prevents cyclization, the cleavage reaction is significantly inhibited.[4]
Q4: Are there other factors besides substrate geometry that influence the cleavage rate?
A4: Yes, several other factors can influence the rate of periodate cleavage. These include:
-
pH: The reaction rate is pH-dependent.[6]
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) as it is exothermic.[7]
-
Solvent: Periodate salts are most soluble in water, so reactions are often conducted in aqueous media.[2]
-
Presence of other oxidizable groups: Other functional groups in the substrate can react with periodate, leading to side reactions and consumption of the oxidant.
Troubleshooting Guide
Issue: My periodate cleavage reaction is very slow or not proceeding at all.
Possible Cause 1: Unfavorable Substrate Geometry
-
Question: Is your substrate a rigid trans-diol?
-
Explanation: The most common reason for a failed or very slow periodate cleavage is a substrate geometry that prevents the formation of the necessary cyclic periodate ester. In rigid cyclic systems, trans-diols often cannot achieve the required syn-coplanar or near-syn orientation of the hydroxyl groups.
-
Solution:
-
Confirm the stereochemistry of your diol. Use analytical techniques such as NMR spectroscopy to verify the relative configuration of the hydroxyl groups.
-
Consider alternative cleavage methods. If your substrate is a rigid trans-diol, ozonolysis of the parent alkene (if applicable) may be a more suitable method for achieving the desired cleavage.[1][5]
-
For flexible systems, consider temperature effects. In some cases, increasing the temperature may provide enough energy for a flexible trans-diol to adopt the reactive conformation, but be aware that this can also promote side reactions.
-
Possible Cause 2: Incorrect Reaction Conditions
-
Question: Have you optimized the pH of your reaction mixture?
-
Explanation: The rate of periodate cleavage is influenced by the pH of the solution. The optimal pH can vary depending on the specific substrate.[6]
-
Solution:
-
Perform small-scale pH screening experiments. Run the reaction at a range of pH values (e.g., pH 4-7) to determine the optimal condition for your substrate.
-
Use a suitable buffer to maintain the desired pH throughout the reaction.
-
Possible Cause 3: Reagent Degradation or Insufficient Amount
-
Question: Is your sodium periodate solution fresh? Are you using a sufficient molar excess?
-
Explanation: Sodium periodate solutions can degrade over time. Additionally, if your sample contains other oxidizable impurities, they may consume the periodate, leaving an insufficient amount for the cleavage of your diol.
-
Solution:
-
Use a freshly prepared solution of sodium periodate.
-
Consider using a slight molar excess of periodate (e.g., 1.1 to 1.5 equivalents) to ensure the reaction goes to completion.
-
Ensure your starting material is of high purity.
-
Data Presentation
Table 1: Relative Rates of Periodate Cleavage for Isomeric Diols
| Substrate Pair | Relative Rate of Cleavage | Reference(s) |
| cis-1,2-Cyclohexanediol vs. trans-1,2-Cyclohexanediol | cis is ~20 times faster | [8] |
| Diol A (cis) vs. Diol B (rigid trans) | cis is ~1,000,000 times faster | [3] |
| cis-isomers of cyclic diols vs. trans-isomers | cis is generally more reactive | [2] |
| threo-1,2-diols vs. erythro-1,2-diols | threo is generally faster | [2] |
Experimental Protocols
Representative Protocol for Monitoring the Kinetics of Periodate Cleavage of a Vicinal Diol
This protocol describes a general method for comparing the rates of periodate cleavage of different diol stereoisomers using UV-Vis spectrophotometry.
Materials:
-
Diol substrate (e.g., cis-1,2-cyclohexanediol, trans-1,2-cyclohexanediol)
-
Sodium periodate (NaIO₄)
-
Buffer solution of desired pH (e.g., phosphate (B84403) buffer)
-
Deionized water
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the diol substrate in the buffer solution at a known concentration (e.g., 10 mM).
-
Prepare a stock solution of sodium periodate in the same buffer solution at a known concentration (e.g., 20 mM).
-
-
Set up the Spectrophotometer:
-
Set the spectrophotometer to the desired wavelength for monitoring the disappearance of periodate (IO₄⁻), which has an absorbance maximum around 222.5 nm.
-
Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
-
Initiate the Reaction:
-
In a quartz cuvette, add the appropriate volume of the diol stock solution and buffer to achieve the final desired diol concentration (e.g., 1 mM).
-
To initiate the reaction, add the required volume of the periodate stock solution to achieve the final desired concentration (e.g., 2 mM). Quickly mix the solution by gentle inversion.
-
-
Monitor the Reaction:
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the chosen wavelength over time.
-
Collect data points at regular intervals until the reaction is complete (i.e., the absorbance reading stabilizes).
-
-
Data Analysis:
-
Plot the absorbance of periodate versus time.
-
From this data, determine the initial rate of the reaction. For a pseudo-first-order reaction (if the diol is in large excess), the rate constant can be determined from the slope of a plot of ln(absorbance) versus time.
-
Compare the rates obtained for different diol stereoisomers under identical conditions.
-
Mandatory Visualizations
Caption: General mechanism of periodate cleavage of vicinal diols.
Caption: Comparison of reactivity for cis and rigid trans-diols.
Caption: Troubleshooting workflow for slow periodate cleavage reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. homework.study.com [homework.study.com]
- 4. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stereochemistry - Effect of periodic acid on cyclohexane derivatives - Chemistry Stack Exchange [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to Ammonium Periodate and Sodium Periodate for Oxidative Cleavage
For Researchers, Scientists, and Drug Development Professionals
The oxidative cleavage of vicinal diols is a fundamental transformation in organic synthesis, crucial for the degradation of carbohydrates and the synthesis of aldehydes, ketones, and carboxylic acids. Among the various reagents available for this purpose, periodates are particularly noteworthy for their selectivity. This guide provides a detailed comparison of two such reagents: ammonium (B1175870) periodate (B1199274) (NH₄IO₄) and sodium periodate (NaIO₄), focusing on their performance, properties, and safety considerations in the context of oxidative cleavage reactions.
Executive Summary
Sodium periodate is a widely used, stable, and well-characterized reagent for the oxidative cleavage of vicinal diols.[1][2] It is effective in aqueous media and its application in organic solvents can be facilitated through the use of phase-transfer catalysts or by supporting it on silica (B1680970).[3] In stark contrast, ammonium periodate is a hazardous material, known to be explosive upon heating, and its use as a reagent for oxidative cleavage in synthetic organic chemistry is not well-documented.[4][5] Consequently, for practical synthetic applications, sodium periodate is the overwhelmingly preferred and recommended reagent.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of each reagent is essential for their appropriate handling and application.
| Property | This compound (NH₄IO₄) | Sodium Periodate (NaIO₄) | References |
| Molar Mass | 208.94 g/mol | 213.89 g/mol | [4][6] |
| Appearance | Colorless crystals | White crystalline powder | [5][6] |
| Density | 3.056 g/cm³ | 3.865 g/cm³ | [5] |
| Solubility in Water | Sparingly soluble | Soluble | [5][6] |
| Stability | Explodes when heated | Stable under normal conditions, decomposes at ~300°C | [4][7] |
Performance in Oxidative Cleavage
The oxidative cleavage of a vicinal diol by periodate proceeds through a cyclic periodate ester intermediate. The formation and subsequent decomposition of this intermediate lead to the cleavage of the carbon-carbon bond and the formation of two carbonyl groups.
Sodium Periodate: The Established Reagent
Sodium periodate is the reagent of choice for the Malaprade reaction, the oxidative cleavage of 1,2-diols.[1]
-
Efficacy: It is highly effective for the cleavage of a wide range of vicinal diols to yield aldehydes and ketones.[2]
-
Selectivity: The reaction is typically clean and selective for vicinal diols, with minimal side reactions when carried out under controlled conditions.
-
Reaction Conditions: Reactions are often performed in aqueous solutions or a mixture of organic solvents and water. For substrates insoluble in water, methods have been developed using phase-transfer catalysts or sodium periodate impregnated on silica gel to facilitate the reaction in organic solvents.[3]
This compound: A Hazardous and Poorly Characterized Alternative
There is a significant lack of published research demonstrating the use of this compound for oxidative cleavage in organic synthesis. Its primary characterization in the literature is as an energetic and explosive compound.[4]
-
Inferred Efficacy: As a source of the periodate anion, it would theoretically be capable of effecting oxidative cleavage. However, its poor solubility in water and most organic solvents would likely necessitate heterogeneous reaction conditions, potentially leading to slower reaction rates and lower yields compared to sodium periodate.
-
Safety Concerns: The explosive nature of this compound upon heating presents a significant barrier to its practical use in a laboratory setting.[4][5] The potential for uncontrolled decomposition, especially in the presence of organic materials, makes it an unattractive choice for synthesis.
Experimental Protocols
General Protocol for Oxidative Cleavage of a Vicinal Diol using Sodium Periodate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Vicinal diol
-
Sodium periodate (NaIO₄)
-
Solvent (e.g., Tetrahydrofuran/Water, Methanol/Water, Dichloromethane)
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the vicinal diol in a suitable solvent system (e.g., a 1:1 mixture of THF and water).
-
Cool the solution in an ice bath.
-
Add sodium periodate (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate (B1220275) solution to remove any remaining iodine species, followed by brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography, distillation, or recrystallization as required.
Visualizing the Chemistry
Oxidative Cleavage Reaction Pathway
Caption: Mechanism of vicinal diol cleavage by periodate.
Experimental Workflow for Oxidative Cleavage
Caption: A typical laboratory workflow for oxidative cleavage.
Safety and Handling
Proper safety precautions are paramount when working with any chemical reagent.
| Precaution | This compound | Sodium Periodate | References |
| Personal Protective Equipment (PPE) | Safety goggles, gloves, lab coat, face shield. Wear fire/flame resistant clothing. | Safety goggles, gloves, lab coat. | [6][8][9] |
| Handling | Avoid heating, friction, and shock. Handle small quantities with extreme caution. Do not mix with combustible materials. | Avoid contact with skin and eyes. Avoid dust formation. Keep away from combustible materials. | [4][6][9][10] |
| Storage | Store in a cool, dry, well-ventilated area away from heat and combustible materials. Should not be stored in significant quantities in a standard laboratory. | Store in a cool, dry, well-ventilated place away from combustible materials. | [7][8][11] |
| Disposal | Must be handled as explosive waste according to institutional and regulatory guidelines. | Dispose of in accordance with local, state, and federal regulations. | [4][9] |
Conclusion
For the oxidative cleavage of vicinal diols, sodium periodate stands out as a reliable, efficient, and safe reagent when handled with standard laboratory precautions. Its utility is well-established, and its reactivity is well-understood, making it a staple in synthetic organic chemistry.
This compound, on the other hand, is a hazardous and explosive compound with no established practical application for this transformation. Its use is strongly discouraged due to the significant safety risks involved. For researchers and professionals in drug development and other scientific fields, the choice is clear: sodium periodate is the superior and appropriate reagent for predictable and safe oxidative cleavage reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. fishersci.fr [fishersci.fr]
- 8. echemi.com [echemi.com]
- 9. carlroth.com [carlroth.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. chemicalbook.com [chemicalbook.com]
A Comparative Guide to Diol Cleavage: Ammonium Periodate vs. Lead Tetraacetate
For researchers, scientists, and drug development professionals, the oxidative cleavage of vicinal diols is a critical transformation in organic synthesis. This guide provides an objective comparison of two common reagents for this purpose: ammonium (B1175870) periodate (B1199274) and lead tetraacetate, presenting their performance, mechanisms, and experimental protocols.
The selection of an appropriate reagent for diol cleavage is paramount for the successful synthesis of complex molecules. Both ammonium periodate and lead tetraacetate are effective in converting 1,2-diols to aldehydes and ketones, yet they differ significantly in their reactivity, selectivity, safety profiles, and reaction conditions. This guide aims to provide the necessary data and protocols to enable an informed decision for your specific synthetic needs.
Mechanism of Action: A Tale of Two Cyclic Esters
At the heart of both reactions is the formation of a cyclic intermediate, which subsequently fragments to yield the desired carbonyl compounds. While the overall transformation is similar, the specifics of the reagents and their intermediates differ.
This compound (Malaprade Reaction): The cleavage of diols by periodates, known as the Malaprade reaction, proceeds through a cyclic periodate ester.[1] This reaction is typically carried out in aqueous or mixed aqueous-organic solvents. The mechanism is believed to involve the formation of this five-membered ring intermediate, which then breaks down in a concerted fashion to give the carbonyl products.[2][3] The stereochemical arrangement of the diol is crucial, with cis-diols reacting more readily as they can more easily form the cyclic intermediate.[2]
Lead Tetraacetate (Criegee Oxidation): The Criegee oxidation utilizes lead tetraacetate to achieve the same transformation.[4] Similar to the Malaprade reaction, it involves the formation of a cyclic lead(IV) ester intermediate.[5] This reaction is typically performed in anhydrous organic solvents such as benzene (B151609), toluene (B28343), or acetic acid.[5] The preference for cis-diols is also a characteristic of the Criegee oxidation, as the formation of the cyclic intermediate is more facile from a cis-glycol.[6]
Performance Comparison: A Quantitative Look
While both reagents are highly effective, their performance can vary depending on the substrate and reaction conditions. Below is a summary of their key characteristics and available quantitative data. Due to a lack of side-by-side comparisons in the literature for a single substrate, representative examples are provided to illustrate typical performance.
| Feature | This compound (as Sodium Periodate) | Lead Tetraacetate |
| Reaction Name | Malaprade Reaction | Criegee Oxidation |
| Typical Solvents | Water, Methanol/Water, Acetone/Water, THF/Water[7] | Benzene, Toluene, Acetic Acid (anhydrous)[4][5] |
| Toxicity | Low | High, toxic and may be absorbed through the skin[5] |
| Handling | Stable, easy to handle solid | Hygroscopic, turns brown on exposure to air[6] |
| pH Conditions | Typically neutral to mildly acidic[8] | Anhydrous, often in the presence of acetic acid[5] |
| Stereoselectivity | Prefers cis-diols; rigid trans-diols are often unreactive[2][7] | Prefers cis-diols[6] |
| Substrate Scope | Broad, including water-soluble compounds like carbohydrates[9] | Broad, particularly for substrates soluble in organic solvents[9] |
Quantitative Data:
| Substrate (Diol) | Reagent | Conditions | Reaction Time | Yield | Reference |
| Diol from Limonene | Sodium Periodate | Elevated Temperature | Not specified | "Higher yield" (than two-step) | [10] |
| Protected D-Mannitol | Sodium Periodate | Not specified | Not specified | "Very less" | [11] |
| Diol from (+)-β-pinene oxide | Sodium Periodate | THF/H₂O, rt | Not specified | 91% | [10] |
| Di-n-butyl D-tartrate | Lead Tetraacetate | Not specified | Not specified | Not specified | Not specified |
| Diol 1 (from a review) | Lead Tetraacetate | Benzene | Not specified | Not specified | [5] |
| Diol 6 (from a review) | Lead Tetraacetate | Acetic Acid | Not specified | Not specified | [5] |
Note: The lack of directly comparable quantitative data in the literature highlights a gap in the systematic comparison of these two reagents.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for diol cleavage using sodium periodate (as a readily available and well-documented analogue of this compound) and lead tetraacetate.
Protocol 1: Diol Cleavage using Sodium Periodate
This procedure is a general method for the oxidative cleavage of an epoxide to a carbonyl compound via an in situ generated diol, as described for the cleavage of (+)-β-pinene oxide.[10]
Materials:
-
Epoxide substrate (e.g., (+)-β-pinene oxide)
-
Sodium periodate (NaIO₄), finely powdered
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the epoxide (1 equivalent).
-
Dissolve the epoxide in a mixture of THF and water (typically a 1:1 to 2:1 ratio).
-
Add finely powdered sodium periodate (2-5 equivalents) to the stirring solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Diol Cleavage using Lead Tetraacetate
This protocol is a general representation of the Criegee oxidation.
Materials:
-
Diol substrate
-
Lead tetraacetate (Pb(OAc)₄)
-
Anhydrous benzene (or other suitable aprotic solvent like toluene or acetic acid)
-
Ethylene (B1197577) glycol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the diol (1 equivalent).
-
Dissolve the diol in anhydrous benzene.
-
Add lead tetraacetate (1.1 equivalents) portion-wise to the stirring solution. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the lead tetraacetate (a spot test with potassium iodide/starch paper can be used; a positive test gives a blue-black color).
-
Once the reaction is complete, quench the excess lead tetraacetate by adding a few drops of ethylene glycol.
-
Filter the reaction mixture through a pad of Celite or silica gel to remove the precipitated lead(II) acetate (B1210297).
-
Wash the filtrate with saturated aqueous NaHCO₃ solution to remove acetic acid.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude carbonyl product(s).
-
Purify the product by distillation or chromatography as required.
Visualizing the Pathways
To better understand the mechanisms of these two important reactions, the following diagrams illustrate the key steps.
Conclusion: Making the Right Choice
Both this compound and lead tetraacetate are powerful reagents for the oxidative cleavage of vicinal diols, a reaction of significant utility in synthetic chemistry.
This compound (and other periodate salts) stands out for its low toxicity, ease of handling, and its effectiveness in aqueous media, making it particularly suitable for water-soluble substrates like carbohydrates.[9] The reactions are generally high-yielding and clean.
Lead tetraacetate , on the other hand, is the reagent of choice for diols that are soluble in organic solvents and when strictly anhydrous conditions are required.[5] However, its high toxicity is a major drawback and necessitates careful handling.[5]
The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the solubility of the substrate, the presence of other functional groups, and, importantly, safety considerations. For many applications, the lower toxicity and milder conditions of periodate-mediated cleavage make it the more attractive option. However, for specific substrates and conditions where an anhydrous organic environment is essential, lead tetraacetate remains a valuable tool in the synthetic chemist's arsenal.
References
- 1. Malaprade reaction - Wikipedia [en.wikipedia.org]
- 2. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 3. makromol.uwr.edu.pl [makromol.uwr.edu.pl]
- 4. Criegee oxidation - Wikipedia [en.wikipedia.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. 10. Lead tetra acetate | PDF [slideshare.net]
- 7. orgosolver.com [orgosolver.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A Simple Procedure for C-C Bond Cleavage of Aromatic and Aliphatic Epoxides with Aqueous Sodium Periodate Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Researcher's Guide to Selective Oxidation: Alternatives to Ammonium Periodate
For researchers, scientists, and professionals in drug development, the selective oxidation of alcohols is a cornerstone of complex molecule synthesis. While ammonium (B1175870) periodate (B1199274) has its applications, a range of alternative reagents offer distinct advantages in terms of mildness, selectivity, and functional group tolerance. This guide provides an objective comparison of the leading alternatives—Dess-Martin Periodinane (DMP), Swern Oxidation, and TEMPO-based systems—supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison of Key Oxidation Reagents
The choice of an oxidizing agent is critical and depends on the specific substrate and desired outcome. The following table summarizes quantitative data from various studies to facilitate a direct comparison of the performance of DMP, Swern oxidation, and TEMPO-based systems in the oxidation of primary and secondary alcohols.
| Reagent/System | Substrate | Product | Yield (%) | Reaction Time | Temperature (°C) | Reference |
| Dess-Martin Periodinane (DMP) | 1-Propanol | Propanal | ~95% | 0.5 - 2 h | Room Temp | [1] |
| Benzyl alcohol | Benzaldehyde | >95% | 0.5 h | Room Temp | [1] | |
| 2-Propanol | Acetone | ~95% | 0.5 - 2 h | Room Temp | [1] | |
| (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol | (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | 94% | 1.5 h | Room Temp | [2] | |
| Swern Oxidation | 1-Octanol | Octanal | 96% | 20 min | -60 | [3] |
| 2-Octanol | 2-Octanone | 95% | 20 min | -60 | [3] | |
| Geraniol | Geranial | 85% | 20 min | -60 | [3] | |
| Bicyclo[2.2.1]hept-5-ene-2,3-diol | Bicyclo[2.2.1]hept-5-ene-2,3-dione | High | - | -78 to RT | [4] | |
| TEMPO/NaOCl | 1-Octanol | Octanal | 92% | 5 min | 0 | [5] |
| 2-Octanol | 2-Octanone | 95% | 15 min | 0 | [5] | |
| Geraniol | Geranial | 90% | 5 min | 0 | [5] | |
| 1,5-Hexanediol | 6-Hydroxyhexanal | 80% | - | 0 | [6] | |
| TEMPO/BAIB | 1,5-Pentanediol | δ-Valerolactone | 85% | 2 h | Room Temp | [6] |
In-Depth Look at Alternative Reagents
Dess-Martin Periodinane (DMP)
Dess-Martin Periodinane is a hypervalent iodine(V) reagent renowned for its mild and highly selective oxidizing capabilities.[7][8] It is particularly advantageous for the oxidation of complex and sensitive alcohols.[8]
Key Advantages:
-
Mild Reaction Conditions: Typically carried out at room temperature and under neutral pH, preserving acid- or base-labile protecting groups.[9][10]
-
High Chemoselectivity: Tolerates a wide array of sensitive functional groups, including vinyl ethers, sulfides, and N-protected amino alcohols.[8]
-
Short Reaction Times: Reactions are often complete within 0.5 to 2 hours.[1]
-
Simplified Workup: Products are easily separated from the iodo-compound byproduct.[1]
Limitations:
-
Cost: DMP is a relatively expensive reagent, which can be a drawback for large-scale synthesis.[8]
-
Safety: It is a potentially explosive compound.[8]
Reaction Mechanism: The oxidation proceeds through a ligand exchange between the alcohol and an acetate (B1210297) group on the DMP, followed by an intramolecular deprotonation to yield the carbonyl compound.[7]
References
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. ekwan.github.io [ekwan.github.io]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. qualitas1998.net [qualitas1998.net]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Analytical Determination of Manganese: Validating the Ammonium Periodate Method
For researchers, scientists, and professionals in drug development, the accurate quantification of manganese (Mn) is crucial in various contexts, from environmental monitoring to quality control of pharmaceutical products. This guide provides an objective comparison of the widely-used ammonium (B1175870) periodate (B1199274) spectrophotometric method with other common analytical techniques. Experimental data and protocols are presented to support the validation and selection of the most appropriate method for specific applications.
Method 1: The Periodate Oxidation Spectrophotometric Method
The periodate method is a robust and cost-effective colorimetric technique for determining manganese concentrations.
Principle of Detection This method is based on the oxidation of soluble manganese (II) ions (Mn²⁺) to the intensely purple permanganate (B83412) ion (MnO₄⁻) by an oxidizing agent, such as ammonium, potassium, or sodium periodate, in a slightly acidic solution.[1][2] The intensity of the resulting purple color is directly proportional to the manganese concentration and is quantified by measuring its absorbance with a spectrophotometer, typically at a wavelength of 525 nm.[3][4]
Caption: Chemical principle of the periodate oxidation method.
Experimental Workflow & Protocol
The following is a generalized protocol for the determination of manganese using the periodate method.
Caption: Experimental workflow for manganese analysis by the periodate method.
Detailed Protocol:
-
Sample Collection and Preservation: Collect samples in clean, acid-washed plastic or glass containers. For storage, preserve the sample by acidifying to a pH below 2 with concentrated nitric acid (approx. 2 mL per liter).[5] If analyzing immediately, no preservation is needed.
-
pH Adjustment: Before analysis, adjust the pH of preserved samples to between 4 and 5 using a 5 N sodium hydroxide (B78521) solution. Do not exceed pH 5 to prevent manganese precipitation.[2]
-
Blank Preparation: Fill a clean sample cell (cuvette) with 10 mL of the sample to be used as the blank.
-
Sample Preparation: To a second sample cell, add 10 mL of the sample.
-
Reagent Addition:
-
Add the contents of one citrate buffer powder pillow to the sample cell. Stopper and invert to mix.
-
Add the contents of one sodium periodate powder pillow. Stopper and invert to mix. A violet color will develop if manganese is present.[6]
-
-
Reaction Time: Start a timer for a 2-minute reaction period.[2]
-
Measurement:
-
Once the timer expires, place the blank cell into the spectrophotometer and zero the instrument.
-
Place the prepared sample cell into the instrument and read the absorbance. The result is typically displayed in mg/L of manganese.[6]
-
Comparison with Alternative Analytical Methods
While the periodate method is effective, its performance should be compared against other techniques to ensure it is fit for the intended purpose. The primary alternatives include the 1-(2-Pyridylazo)-2-Napthol (PAN) method, Atomic Absorption Spectroscopy (AAS), and Inductively Coupled Plasma (ICP) based methods.
Performance Characteristics at a Glance
The following table summarizes the key performance characteristics of each method.
| Feature | Periodate Method | PAN Method | Flame AAS | Graphite (B72142) Furnace AAS (GFAAS) | ICP-MS / ICP-OES |
| Principle | Colorimetry (Oxidation) | Colorimetry (Chelation) | Atomic Absorption | Atomic Absorption | Atomic Emission/Mass |
| Typical Range | 0.1 - 20.0 mg/L[7] | 0.006 - 0.700 mg/L[8][9] | 0.1 - 3.0 mg/L[10] | 1 - 30 µg/L | 0.1 µg/L - 100+ mg/L |
| Detection Limit | ~0.1 mg/L | ~0.006 mg/L[8] | ~0.025 mg/L[10] | ~0.02 µg/m³ (air)[11] | <0.05 nmol/L (~0.003 µg/L)[12] |
| Interferences | Reducing agents, high Ca/Mg, turbidity.[1] | High levels of Iron, Nickel, Zinc.[13] | High silica, magnesium.[14] | Matrix effects. | Isobaric & polyatomic interferences.[15] |
| Complexity | Low | Low | Medium | High | Very High |
| Cost | Low | Low | Medium | High | Very High |
| Best For | Routine analysis of water & wastewater with moderate Mn levels. | Low-level Mn detection in water.[5][13] | General purpose metal analysis. | Ultra-trace metal analysis.[16] | Multi-element trace & ultra-trace analysis.[16] |
Detailed Comparison
-
Periodate vs. PAN Method: The key distinction is the concentration range. The periodate method is ideal for higher concentrations of manganese, whereas the PAN method is a more sensitive and rapid procedure for detecting low levels of manganese.[5][13] The PAN method involves the formation of an orange-colored complex with Mn²⁺ after reduction of all oxidized forms of manganese.[5][17]
-
Periodate vs. Atomic Absorption Spectroscopy (AAS): AAS methods (both flame and graphite furnace) are standard for metal analysis and offer higher specificity than colorimetric methods.[16] Flame AAS is suitable for concentrations in the low mg/L range.[14] For very low detection limits, Graphite Furnace AAS (GFAAS) is superior, capable of reaching the µg/L range.[16] However, both require more expensive instrumentation and skilled operation compared to the simple spectrophotometric periodate method.
-
Periodate vs. Inductively Coupled Plasma (ICP) Methods: ICP-OES (Optical Emission Spectroscopy) and ICP-MS (Mass Spectrometry) represent the gold standard for elemental analysis.[18] They offer multi-element capability, extremely low detection limits (sub-µg/L for ICP-MS), and a wide dynamic range.[12][16] The primary drawbacks are the very high cost of instrumentation and operational complexity. The periodate method serves as a practical, low-cost alternative when such high sensitivity is not required.
Experimental Protocols for Alternative Methods
PAN Method (Low Range Manganese)
-
Sample Preparation: Take a 10 mL sample. If determining total manganese, an acid digestion is required first.
-
Reagent Addition:
-
Measurement: After a 2-minute reaction, measure absorbance at 560 nm.[5][13]
Flame Atomic Absorption Spectroscopy (AAS)
-
Sample Preparation: Acidify the sample with nitric acid. Digestion is required for total recoverable manganese.[14]
-
Instrument Setup: Use a manganese hollow cathode lamp and set the wavelength to 279.5 nm. Use an air-acetylene flame.[10][14]
-
Calibration: Calibrate the instrument using a blank and at least six working standards prepared from a stock solution.[14]
-
Measurement: Aspirate the samples directly into the flame and record the absorbance.[14]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
-
Sample Preparation: Samples are typically preserved in nitric acid. Depending on the matrix, a digestion step may be necessary.[19]
-
Instrument Setup: The ICP-MS is tuned for sensitivity and stability. An internal standard is added to all blanks, standards, and samples to correct for instrument drift and matrix effects.[15]
-
Interference Removal: A collision/reaction cell may be used with a gas like helium or hydrogen to remove polyatomic interferences (e.g., ArO⁺ on ⁵⁶Fe).[12]
-
Measurement: Samples are introduced into the plasma, ionized, and the ions are separated by their mass-to-charge ratio. The instrument measures the ion counts for the manganese isotope (⁵⁵Mn).
Conclusion
The ammonium periodate method is a validated, simple, and cost-effective technique for the reliable determination of manganese in the mg/L concentration range. Its straightforward protocol and minimal equipment requirements make it highly suitable for routine quality control and water analysis.
For applications requiring higher sensitivity, the PAN method offers a reliable colorimetric alternative for low-level manganese detection. For reference-grade data, ultra-trace analysis, or multi-element screening, the more sophisticated and costly AAS and ICP-MS methods are the preferred choice. The selection of the optimal method ultimately depends on the specific analytical requirements, including the expected concentration range, sample matrix, available budget, and desired data quality.
References
- 1. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 2. images.hach.com [images.hach.com]
- 3. Comparative study of several Analytical methods for determination of Manganese content in some dietary supplements in Syrian market - ProQuest [proquest.com]
- 4. Comparative study of several Analytical methods for determination of Manganese content in some dietary supplements in Syrian market - ProQuest [proquest.com]
- 5. cdn.hach.com [cdn.hach.com]
- 6. cdn.hach.com [cdn.hach.com]
- 7. supply.coreandmain.com [supply.coreandmain.com]
- 8. fondriest.com [fondriest.com]
- 9. supply.coreandmain.com [supply.coreandmain.com]
- 10. edfhelpdesk.com [edfhelpdesk.com]
- 11. BAuA - Articles - MAK Commission: Manganese - Determination of manganese and its inorganic compounds in workplace air using atomic absorption spectrometry (AAS) - Federal Institute for Occupational Safety and Health [baua.de]
- 12. Using ICPMS/MS to determine manganese, iron, nickel, copper, zinc, cadmium and lead concentrations on less than 40ml of seawater – GEOTRACES [geotraces.org]
- 13. emrsolutions.com [emrsolutions.com]
- 14. nemi.gov [nemi.gov]
- 15. Optimisation of whole blood and plasma manganese assay by ICP-MS without use of a collision cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ANALYTICAL METHODS - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cdn.hach.com [cdn.hach.com]
- 18. mdpi.com [mdpi.com]
- 19. biospectra.us [biospectra.us]
A Comparative Guide to Periodate Salts as Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the choice of an oxidizing agent is pivotal to the success of a reaction, influencing yield, selectivity, and overall efficiency. Periodate (B1199274) salts, containing iodine in its highest +7 oxidation state, are a versatile class of oxidants widely employed for various transformations, most notably the oxidative cleavage of 1,2-diols (vicinal diols). This guide provides a comprehensive comparative study of three commonly used periodate salts: sodium periodate (NaIO₄), potassium periodate (KIO₄), and tetra-n-butylammonium periodate (TBAPI), offering insights into their respective strengths and weaknesses to aid in the selection of the optimal reagent for specific research and development needs.
Physical and Chemical Properties at a Glance
A fundamental understanding of the physical and chemical properties of each periodate salt is crucial for its effective application. Key differences in solubility and thermal stability often dictate the choice of solvent and reaction conditions.
| Property | Sodium Periodate (NaIO₄) | Potassium Periodate (KIO₄) | Tetra-n-butylthis compound (TBAPI) |
| Molar Mass ( g/mol ) | 213.89 | 230.00 | 433.37 |
| Appearance | White crystalline powder | White crystalline powder | White to off-white crystalline solid |
| Solubility in Water | 8.3 g/100 mL at 20°C | 0.42 g/100 mL at 20°C | Sparingly soluble |
| Solubility in Organic Solvents | Generally insoluble in common organic solvents.[1] | Insoluble in most organic solvents. | Soluble in polar organic solvents like chloroform (B151607) and acetonitrile.[2] |
| Melting Point (°C) | 300 (decomposes) | 582 (decomposes) | 175 (decomposes) |
| Stability | Stable under normal conditions, but hygroscopic. | Stable and not significantly hygroscopic. | Best stored in the dark as it can yellow upon exposure to light, though without loss of oxidizing power.[3] |
Performance in Key Oxidation Reactions
The efficacy of an oxidizing agent is best evaluated through its performance in specific chemical transformations. This section details the application of the three periodate salts in the oxidation of 1,2-diols and sulfides, providing experimental data where available to facilitate a direct comparison.
Oxidation of 1,2-Diols (Malaprade Reaction)
The oxidative cleavage of vicinal diols to form aldehydes or ketones is a hallmark reaction of periodates.[4][5] The reaction proceeds through a cyclic periodate ester intermediate, and its rate can be influenced by the stereochemistry of the diol, with cis-diols generally reacting faster than trans-diols.[6]
General Reaction:
While direct comparative studies with identical substrates and conditions are scarce in the literature, the choice of periodate salt is often dictated by the solvent system.
-
Sodium Periodate (NaIO₄): Due to its good water solubility, NaIO₄ is the most commonly used periodate salt for reactions in aqueous or mixed aqueous-organic solvent systems.[1] It is a cost-effective and efficient reagent for the cleavage of a wide range of vicinal diols.
-
Potassium Periodate (KIO₄): Its lower water solubility compared to NaIO₄ can be advantageous in certain situations where a slower, more controlled reaction is desired or for the determination of specific metals like potassium and cerium.
-
Tetra-n-butylthis compound (TBAPI): The key advantage of TBAPI is its solubility in organic solvents, enabling homogeneous reactions in non-aqueous media.[2] This is particularly useful for substrates that are not soluble in water.
Comparative Data for Diol Cleavage (Hypothetical Example for Illustration)
| Substrate (1,2-Propanediol) | Oxidizing Agent | Solvent | Reaction Time (h) | Yield of Acetaldehyde (%) | Yield of Formaldehyde (B43269) (%) |
| 1,2-Propanediol | NaIO₄ | Water | 1 | >95 | >95 |
| 1,2-Propanediol | KIO₄ | Water | 4 | >90 | >90 |
| 1,2-Propanediol | TBAPI | Dichloromethane (B109758) | 2 | >95 | >95 |
Note: This table is illustrative and based on general reactivity principles. Actual results may vary depending on specific reaction conditions.
Oxidation of Sulfides
Periodate salts are effective reagents for the oxidation of sulfides to sulfoxides and, with longer reaction times or excess oxidant, to sulfones.[7] The selectivity of this oxidation can be a critical factor in synthetic strategies.
General Reaction:
-
Sodium Periodate (NaIO₄): Often used in aqueous methanol (B129727) or ethanol, NaIO₄ provides a straightforward method for sulfide oxidation. The kinetics of this reaction have been studied, indicating an electrophilic attack of the periodate oxygen on the sulfur atom.[8]
-
Potassium Periodate (KIO₄): Similar to NaIO₄, it can be used for sulfide oxidation, although its lower solubility might necessitate longer reaction times.
-
Tetra-n-butylthis compound (TBAPI): TBAPI is particularly useful for the oxidation of sulfides in aprotic organic solvents, often in the presence of a Lewis acid catalyst.[2] This allows for reactions with substrates that are sensitive to protic conditions.
Comparative Data for Sulfide Oxidation
| Substrate (Thioanisole) | Oxidizing Agent | Solvent | Catalyst | Reaction Time (h) | Yield of Methyl Phenyl Sulfoxide (%) |
| Thioanisole (B89551) | NaIO₄ | Methanol/Water | None | 3 | ~90 |
| Thioanisole | TBAPI | Chloroform | AlCl₃ | 1 | >95 |
Note: This data is compiled from different sources and is intended for comparative illustration. Direct side-by-side experimental results under identical conditions are limited.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any chemical synthesis. Below are representative procedures for the oxidation of a 1,2-diol and a sulfide using periodate salts.
Protocol 1: Oxidative Cleavage of 1,2-Cyclohexanediol with Sodium Periodate
Objective: To synthesize adipaldehyde (B86109) by the oxidative cleavage of cis-1,2-cyclohexanediol (B155557).
Materials:
-
cis-1,2-Cyclohexanediol
-
Sodium periodate (NaIO₄)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask, dissolve cis-1,2-cyclohexanediol (1.16 g, 10 mmol) in 20 mL of deionized water.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add sodium periodate (2.35 g, 11 mmol) in small portions over 15 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain adipaldehyde.
Work-up: A common method to quench excess periodate is the addition of a small amount of ethylene (B1197577) glycol. However, recent studies suggest that this can lead to the formation of formaldehyde and its incorporation into the product.[9] Therefore, a simple aqueous work-up followed by extraction is often preferred.
Protocol 2: Oxidation of Thioanisole to Methyl Phenyl Sulfoxide with Tetra-n-butylthis compound
Objective: To synthesize methyl phenyl sulfoxide from thioanisole in an aprotic solvent.
Materials:
-
Thioanisole
-
Tetra-n-butylthis compound (TBAPI)
-
Anhydrous chloroform (CHCl₃)
-
Anhydrous aluminum chloride (AlCl₃)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of thioanisole (1.24 g, 10 mmol) in anhydrous chloroform (20 mL) under a nitrogen atmosphere, add anhydrous aluminum chloride (0.13 g, 1 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Add tetra-n-butylthis compound (4.77 g, 11 mmol) portion-wise over 20 minutes.
-
Allow the reaction to proceed at 0°C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and wash it with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford methyl phenyl sulfoxide.
Signaling Pathways and Experimental Workflows
Visualizing reaction mechanisms and experimental workflows can greatly enhance understanding.
Conclusion: Selecting the Right Periodate Salt
The choice between sodium periodate, potassium periodate, and tetra-n-butylthis compound hinges on the specific requirements of the reaction.
-
Sodium Periodate (NaIO₄) is the workhorse for oxidations in aqueous or protic co-solvent systems due to its good solubility and cost-effectiveness.
-
Potassium Periodate (KIO₄) offers a less soluble alternative, which can be useful for controlling reaction rates or in specific analytical applications.
-
Tetra-n-butylthis compound (TBAPI) is the reagent of choice for oxidations in non-polar, aprotic organic solvents, allowing for reactions with water-insoluble or protic-sensitive substrates.
By carefully considering the properties of the substrate, the desired reaction conditions, and the information presented in this guide, researchers can make an informed decision to optimize their synthetic strategies and achieve their desired outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 6. Periodate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of the oxidation of sulphides with sodium periodate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Ammonium Periodate: A Greener Alternative to Heavy Metal Oxidants in Synthetic Chemistry
For researchers, scientists, and drug development professionals seeking safer and more environmentally benign synthetic methods, the exploration of alternatives to traditional heavy metal oxidants is a critical endeavor. This guide provides a comparative overview of ammonium (B1175870) periodate (B1199274) as a greener oxidizing agent against commonly used heavy metal-based reagents like pyridinium (B92312) chlorochromate (PCC) and potassium permanganate (B83412) (KMnO₄).
The use of heavy metal oxidants, particularly those based on chromium(VI), has been a cornerstone of organic synthesis for decades. However, the significant environmental and health risks associated with these reagents necessitate a shift towards more sustainable alternatives. Chromium(VI) compounds are known carcinogens and are highly toxic to aquatic life, leading to stringent regulations on their use and disposal. Potassium permanganate, while a powerful oxidant, can also pose environmental hazards if not handled and disposed of correctly.
Ammonium periodate emerges as a promising candidate in the pursuit of greener oxidation chemistry. As a metal-free oxidant, it circumvents the issues of heavy metal contamination in products and waste streams. Periodates are known for their selective oxidizing capabilities and can often be used in aqueous or biphasic solvent systems, reducing the reliance on hazardous organic solvents. This guide presents a data-driven comparison to highlight the potential of this compound and its analogues in modern organic synthesis.
Performance Comparison: Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. The following tables summarize the performance of a periodate-based oxidant in comparison to traditional heavy metal reagents for this key reaction. Due to the limited availability of specific data for this compound in this context, data for tetrabutylammonium (B224687) periodate, a closely related quaternary this compound, is presented as a representative example of periodate-based oxidation under non-aqueous conditions.
Table 1: Oxidation of Primary Alcohols to Aldehydes
| Substrate | Oxidant | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) alcohol | Tetrabutylthis compound / AlCl₃ | Chloroform (B151607) | 0.5 | 95 | [1] |
| Benzyl alcohol | Pyridinium chlorochromate (PCC) | Dichloromethane (B109758) | 2 | 84 | [2] |
| Benzyl alcohol | Potassium permanganate / PTC¹ | Toluene (B28343) | 0.5 | >90 | [3] |
| 4-Nitrobenzyl alcohol | Tetrabutylthis compound / AlCl₃ | Chloroform | 1 | 92 | [1] |
| 4-Nitrobenzyl alcohol | Pyridinium chlorochromate (PCC) | Dichloromethane | 3 | 46 | [2] |
| 4-Nitrobenzyl alcohol | Potassium permanganate / PTC¹ | Toluene | 0.5 | >90 | [3] |
| Cinnamyl alcohol | Tetrabutylthis compound / AlCl₃ | Chloroform | 0.5 | 90 | [1] |
| Cinnamyl alcohol | Pyridinium chlorochromate (PCC) | Dichloromethane | 2 | 75 | [4] |
¹Phase Transfer Catalyst
Table 2: Oxidation of Secondary Alcohols to Ketones
| Substrate | Oxidant | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1-Phenylethanol | Tetrabutylthis compound / AlCl₃ | Chloroform | 1 | 90 | [1] |
| 1-Phenylethanol | Pyridinium chlorochromate (PCC) | Dichloromethane | 2 | 85 | [2] |
| Cyclohexanol | Tetrabutylthis compound / AlCl₃ | Chloroform | 3 | 85 | [1] |
| Cyclohexanol | Pyridinium chlorochromate (PCC) | Dichloromethane | 2 | 82 | [2] |
| Borneol | Tetrabutylthis compound / AlCl₃ | Chloroform | 4 | 80 | [1] |
Experimental Protocols
General Procedure for the Oxidation of a Primary Alcohol with Tetrabutylthis compound
To a solution of the primary alcohol (1 mmol) in chloroform (10 mL) is added tetrabutylthis compound (1.2 mmol) and aluminum chloride (0.5 mmol). The mixture is stirred at room temperature, and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the filtrate is washed with a 10% aqueous solution of sodium thiosulfate (B1220275) and then with water. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[1]
General Procedure for the Oxidation of a Primary Alcohol with Pyridinium Chlorochromate (PCC)
To a suspension of pyridinium chlorochromate (1.5 mmol) in dichloromethane (15 mL) is added a solution of the primary alcohol (1 mmol) in dichloromethane (5 mL). The mixture is stirred at room temperature for the time indicated in the literature, with reaction progress monitored by TLC. Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography.[2]
General Procedure for the Oxidation of Benzyl Alcohol with Potassium Permanganate under Phase Transfer Catalysis
A mixture of benzyl alcohol (0.1 mol) and a phase transfer catalyst (0.01 mol) in toluene (50 mL) is added to a solution of potassium permanganate (0.5 mol) in water (50 mL). The biphasic mixture is stirred vigorously at 30°C for 30 minutes. The organic layer is then separated, extracted with ether, and washed with a 10% sodium bicarbonate solution. The organic layer is dried and the solvent is evaporated to yield the corresponding aldehyde.[3]
Reaction Pathway and Workflow
The oxidation of alcohols by periodates is proposed to proceed through the formation of a periodate ester intermediate. The subsequent decomposition of this intermediate leads to the formation of the carbonyl compound.
Caption: General workflow for the oxidation of alcohols using this compound.
The proposed mechanism for the oxidation of a primary alcohol with a periodate salt involves the formation of a cyclic intermediate which then collapses to give the aldehyde and a reduced iodine species.
Caption: Proposed mechanism for the oxidation of a primary alcohol by periodate.
Conclusion
The data presented suggests that this compound and its analogues are effective and selective oxidizing agents for the conversion of alcohols to aldehydes and ketones, often with high yields and short reaction times. Their metal-free nature and compatibility with less hazardous solvents position them as a compelling greener alternative to traditional heavy metal oxidants. While further research into the specific applications and reaction optimization of this compound is warranted, its potential to contribute to more sustainable chemical synthesis is evident. For researchers and professionals in drug development, where purity and the absence of metal contaminants are paramount, the adoption of such greener alternatives is a significant step forward.
References
assessing the oxidative strength of ammonium periodate relative to other oxidants
For researchers, scientists, and drug development professionals, selecting the appropriate oxidizing agent is a critical decision that can significantly impact the outcome of a chemical synthesis or analytical procedure. Ammonium (B1175870) periodate (B1199274) ((NH₄)IO₄), a member of the periodate family of salts, is a potent oxidizing agent with unique applications. This guide provides an objective comparison of the oxidative strength of ammonium periodate relative to other common oxidants, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Oxidative Strength
The standard electrode potential (E°) is a fundamental measure of a substance's tendency to be reduced, and therefore, its strength as an oxidizing agent. A more positive E° value indicates a stronger oxidant. The table below summarizes the standard electrode potentials for this compound and a range of other common oxidizing agents, providing a clear quantitative comparison of their intrinsic oxidative power.
| Oxidizing Agent | Reduction Half-Reaction | Standard Electrode Potential (E°), V |
| Fluorine | F₂(g) + 2e⁻ → 2F⁻(aq) | +2.87 |
| Ozone | O₃(g) + 2H⁺(aq) + 2e⁻ → O₂(g) + H₂O(l) | +2.07 |
| Potassium Permanganate (B83412) (acidic) | MnO₄⁻(aq) + 8H⁺(aq) + 5e⁻ → Mn²⁺(aq) + 4H₂O(l) | +1.51 |
| This compound | IO₄⁻(aq) + 2H⁺(aq) + 2e⁻ → IO₃⁻(aq) + H₂O(l) | +1.60 |
| Lead(IV) oxide | PbO₂(s) + 4H⁺(aq) + 2e⁻ → Pb²⁺(aq) + 2H₂O(l) | +1.46 |
| Potassium Dichromate (acidic) | Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6e⁻ → 2Cr³⁺(aq) + 7H₂O(l) | +1.33 |
| Chlorine | Cl₂(g) + 2e⁻ → 2Cl⁻(aq) | +1.36 |
| Hydrogen Peroxide (acidic) | H₂O₂(aq) + 2H⁺(aq) + 2e⁻ → 2H₂O(l) | +1.78 |
| Iodine | I₂(s) + 2e⁻ → 2I⁻(aq) | +0.54 |
Note: The standard electrode potential for the periodate ion (IO₄⁻) is used for this compound as the ammonium ion does not participate in the reduction. The value can vary slightly depending on the specific reduction product.
As the data indicates, the periodate ion possesses a high standard electrode potential, positioning it as a very strong oxidizing agent, comparable to and in some cases exceeding the oxidative strength of other widely used oxidants like potassium permanganate and potassium dichromate.
Experimental Protocols for Assessing Oxidative Strength
The practical oxidative strength of a reagent can be assessed through various experimental procedures. Below are detailed protocols for two key methods: a general redox titration for quantitative comparison and a specific synthetic application highlighting the unique reactivity of periodates.
Protocol 1: Comparative Redox Titration
Redox titrations provide a quantitative method to compare the oxidizing strength of different agents by determining the amount of a standard reducing agent they can oxidize.[1][2]
Objective: To determine the effective molarity of an oxidizing agent solution by titrating against a primary standard reducing agent, such as sodium oxalate (B1200264).
Materials:
-
This compound
-
Other oxidizing agents for comparison (e.g., potassium permanganate, potassium dichromate)
-
Sodium oxalate (primary standard)
-
Sulfuric acid (dilute)
-
Burette, pipette, conical flasks, magnetic stirrer
-
Appropriate indicator (e.g., ferroin (B110374) for permanganate, or monitoring the disappearance of color)
Procedure:
-
Preparation of the Standard Reducing Agent Solution: Accurately weigh a known mass of dried sodium oxalate and dissolve it in a known volume of deionized water to prepare a standard solution of known molarity.
-
Preparation of the Oxidizing Agent Solution: Prepare solutions of this compound and the other oxidizing agents to be tested at approximately the desired concentration.
-
Titration Setup: Rinse and fill the burette with the oxidizing agent solution. Pipette a known volume of the standard sodium oxalate solution into a conical flask.
-
Acidification: Add a sufficient volume of dilute sulfuric acid to the conical flask to ensure the reaction proceeds under acidic conditions.
-
Titration: Titrate the sodium oxalate solution with the oxidizing agent solution from the burette with constant stirring. The endpoint is reached when a permanent color change is observed. For potassium permanganate, the faint pink color of the excess permanganate ion serves as the indicator. For other colorless oxidants, a suitable redox indicator may be required.
-
Calculation: Record the volume of the oxidizing agent solution used to reach the endpoint. Use the stoichiometry of the balanced redox reaction to calculate the exact molarity of the oxidizing agent solution.
-
Comparison: By comparing the molarities determined for the different oxidizing agents, their relative strengths in this specific reaction can be assessed.
Protocol 2: Malaprade Reaction for Oxidative Cleavage of Vicinal Diols
The Malaprade reaction is a classic organic synthesis that demonstrates the specific and powerful oxidizing ability of periodates to cleave the carbon-carbon bond of vicinal diols.[3][4]
Objective: To perform the oxidative cleavage of a vicinal diol (e.g., ethylene (B1197577) glycol) to its corresponding aldehydes using this compound.
Materials:
-
This compound
-
Vicinal diol (e.g., ethylene glycol)
-
Solvent (e.g., water, or a mixture of water and an organic solvent like dioxane or THF to aid solubility)
-
Stirring apparatus
-
Reaction flask
-
Analytical tools for product identification (e.g., TLC, NMR, GC-MS)
Procedure:
-
Dissolution: Dissolve a known amount of the vicinal diol in the chosen solvent system in a reaction flask.
-
Addition of Oxidant: While stirring, add a stoichiometric amount of this compound to the solution. The reaction is often carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product.
-
Work-up: Once the reaction is complete, the reaction mixture can be worked up to isolate the aldehyde products. This may involve extraction with an organic solvent and subsequent purification by distillation or chromatography.
-
Analysis: Characterize the isolated products using spectroscopic methods (e.g., NMR, IR) to confirm their identity and determine the yield.
This reaction's high selectivity and efficiency under mild conditions highlight a key advantage of periodate-based oxidants in organic synthesis.
Visualizing the Assessment of Oxidative Strength
The following diagrams illustrate the logical workflow for assessing an oxidant's strength and the signaling pathway of a key reaction involving periodates.
Caption: Logical workflow for assessing the strength of an oxidizing agent.
Caption: Simplified signaling pathway of the Malaprade reaction.
Conclusion
This compound stands as a powerful and versatile oxidizing agent. Its high standard electrode potential places it among the strongest common oxidants available to chemists. Beyond its raw power, its utility in specific and selective transformations, such as the Malaprade reaction, makes it an invaluable tool in organic synthesis. For researchers and professionals in drug development, a thorough understanding of its oxidative properties, as outlined in this guide, is essential for its effective and safe application in the laboratory.
References
Navigating the Maze: A Guide to Cross-Reactivity and Interference in Periodate-Based Assays
The Principle of Periodate-Based Assays: A Double-Edged Sword
Periodate-based assays rely on the chemical oxidation of vicinal diols present in the carbohydrate moieties of glycoproteins by the periodate (B1199274) ion (IO₄⁻). This oxidation cleaves the carbon-carbon bond, generating highly reactive aldehyde groups. These aldehydes can then be quantified using various detection methods, most commonly through reaction with a chromogenic or fluorogenic substrate. The Periodic Acid-Schiff (PAS) stain, a widely used histological technique, is a classic example of this principle, where the aldehydes react with Schiff reagent to produce a characteristic magenta color[1][2][3].
While this method is effective for detecting a broad range of glycoproteins, its non-specific nature is also its primary drawback. Any molecule containing vicinal diols or other periodate-reactive functional groups can potentially interfere with the assay, leading to false-positive results or an overestimation of the glycoprotein (B1211001) content.
Common Culprits: A Guide to Interfering Substances
A variety of molecules commonly found in biological samples can interfere with periodate-based assays. Understanding these potential interferents is the first step towards mitigating their effects.
Polysaccharides and Other Sugars
Complex polysaccharides, such as glycogen (B147801) and mucins, are rich in vicinal diols and will be readily oxidized by periodate, contributing to the overall signal[1][2][4]. This is a significant consideration when analyzing crude extracts or tissue samples where these molecules are abundant[4]. Even simple monosaccharides and their derivatives can react with periodate, leading to interference[5].
Amino Acids
Several amino acids can be oxidized by periodate, leading to significant interference. The rates of oxidation vary depending on the specific amino acid and the pH of the reaction[5][6]. Serine, threonine, cysteine, cystine, methionine, proline, hydroxyproline, tryptophan, tyrosine, and histidine are known to be rapidly and extensively oxidized by periodate[5][6]. This cross-reactivity can be a major source of error, especially when analyzing protein samples with low glycosylation levels.
Table 1: Qualitative Reactivity of Amino Acids with Periodate
| Amino Acid | Reactivity with Periodate | Reference |
| Serine | Rapidly and extensively oxidized | [5][6] |
| Threonine | Rapidly and extensively oxidized | [5][6] |
| Cysteine/Cystine | Rapidly and extensively oxidized | [5][6] |
| Methionine | Rapidly and extensively oxidized | [5][6] |
| Proline/Hydroxyproline | Rapidly and extensively oxidized | [5][6] |
| Tryptophan | Rapidly and extensively oxidized | [5][6] |
| Tyrosine | Rapidly and extensively oxidized | [5][6] |
| Histidine | Rapidly and extensively oxidized | [5][6] |
| Other α-amino acids | Oxidized at varying, generally slower, rates | [5] |
Other Interfering Substances
Components of crude biological extracts, such as lipids and nucleic acids, can also contribute to background signal or interfere with the assay chemistry[4]. Reagents used in sample preparation, such as reducing agents, can also interfere with the oxidative reactions of the assay.
A Comparative Look: Periodate-Based Assays vs. The Alternatives
To overcome the limitations of periodate-based assays, several alternative methods for glycoprotein analysis have been developed. Each method has its own set of advantages and disadvantages, particularly concerning specificity and susceptibility to interference.
Table 2: Comparison of Glycoprotein Analysis Methods
| Assay Method | Principle | Advantages | Disadvantages | Common Interferents |
| Periodate-Based Assays (e.g., PAS) | Chemical oxidation of vicinal diols in carbohydrates to aldehydes, followed by colorimetric or fluorometric detection. | Broad applicability to a wide range of glycoproteins; relatively simple and inexpensive. | Low specificity; prone to interference from non-glycoprotein sources containing vicinal diols or other reactive groups. | Polysaccharides, various amino acids, reducing agents, components of crude extracts. |
| Enzymatic Assays (e.g., Galactose Oxidase) | Enzymatic oxidation of specific sugar residues (e.g., galactose) to generate a detectable signal (e.g., H₂O₂). | High specificity for the target sugar residue; less prone to interference from other carbohydrates and amino acids. | Limited to glycoproteins containing the specific target sugar; enzyme activity can be affected by inhibitors. | Free radical scavengers, phenols with electron-donating substituents, and β,γ-unsaturated aryl ketones can interfere with some detection methods (e.g., ABTS-based)[7]. Glucose epimers like mannose and galactose can interfere with glucose oxidase-based detection[8][9]. |
| Lectin-Based Assays | Utilizes the specific binding affinity of lectins to particular carbohydrate structures on glycoproteins. | High specificity for defined glycan structures; can be used to profile different glycoforms. | Binding can be influenced by the density and accessibility of the target glycan; may not detect all glycoproteins. | Non-specific binding of proteins to the assay surface; presence of carbohydrates in blocking agents can cause background signal[10]. |
| High-Performance Liquid Chromatography (HPLC) | Separation of glycoproteins or released glycans based on their physicochemical properties, followed by detection. | High resolution and quantitative accuracy; can separate different glycoforms. | Requires specialized equipment and expertise; can be time-consuming; potential for sample loss during preparation. | Co-eluting compounds that absorb at the detection wavelength; interference from non-glycopeptides in complex samples[6]. |
Experimental Protocols: A Practical Guide
To facilitate the implementation and comparison of these assays, detailed experimental protocols for key methods are provided below.
Periodic Acid-Schiff (PAS) Staining Protocol
This protocol is a standard method for the detection of glycoproteins in tissue sections.
Materials:
-
0.5% Periodic acid solution
-
Schiff reagent
-
Mayer's hematoxylin (B73222) (for counterstaining)
-
Distilled water
-
Alcohol series for dehydration (e.g., 70%, 95%, 100%)
-
Xylene or other clearing agent
-
Mounting medium
Procedure:
-
Deparaffinization and Hydration: Deparaffinize tissue sections in xylene and hydrate (B1144303) through a graded alcohol series to distilled water.
-
Oxidation: Incubate the slides in 0.5% periodic acid solution for 5 minutes at room temperature.
-
Rinsing: Rinse the slides thoroughly in several changes of distilled water.
-
Schiff Reaction: Place the slides in Schiff reagent for 15-30 minutes at room temperature. Sections will turn a light pink color.
-
Washing: Wash the slides in running tap water for 5-10 minutes. The color will develop to a magenta or purplish-red.
-
Counterstaining: Counterstain with Mayer's hematoxylin for 1-2 minutes to stain the nuclei.
-
Bluing: "Blue" the hematoxylin by rinsing in running tap water or a bluing agent.
-
Dehydration and Mounting: Dehydrate the sections through a graded alcohol series, clear in xylene, and mount with a suitable mounting medium.
Expected Results: Glycoproteins, glycogen, and other carbohydrate-rich structures will stain magenta to purplish-red. Nuclei will be stained blue.
Galactose Oxidase (GOx) Assay Protocol (Colorimetric)
This protocol describes a general method for quantifying galactose-containing glycoproteins using galactose oxidase and a peroxidase-coupled detection system.
Materials:
-
Galactose Oxidase (from Dactylium dendroides)
-
Horseradish Peroxidase (HRP)
-
Colorimetric substrate for HRP (e.g., ABTS or o-dianisidine)
-
Galactose (for standard curve)
-
Phosphate (B84403) buffer (pH 7.0)
-
Sample containing glycoprotein of interest
Procedure:
-
Prepare Reagents: Prepare working solutions of galactose oxidase, HRP, and the colorimetric substrate in phosphate buffer. Prepare a series of galactose standards for the calibration curve.
-
Sample Preparation: Dilute the glycoprotein sample to a suitable concentration in phosphate buffer.
-
Reaction Mixture: In a microplate well, combine the sample or standard with the HRP and colorimetric substrate.
-
Initiate Reaction: Add galactose oxidase to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Measurement: Read the absorbance at the appropriate wavelength for the chosen substrate.
-
Quantification: Determine the concentration of galactose in the sample by comparing its absorbance to the standard curve.
Lectin-Based ELISA Protocol
This protocol outlines a general procedure for a lectin-based enzyme-linked immunosorbent assay (ELISA) to detect specific glycans on a glycoprotein.
Materials:
-
Microtiter plate
-
Specific biotinylated lectin
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Glycoprotein sample
Procedure:
-
Coating: Coat the wells of a microtiter plate with the glycoprotein sample by incubating overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Lectin Incubation: Add the biotinylated lectin diluted in blocking buffer to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add TMB substrate to the wells and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the principles and relationships discussed, the following diagrams are provided.
Caption: Workflow of a typical periodate-based glycoprotein assay.
Caption: Pros and cons of different glycoprotein analysis methods.
Caption: Major sources of interference in periodate-based assays.
Conclusion: Making an Informed Choice
The choice of a glycoprotein analysis assay depends critically on the specific research question, the nature of the sample, and the resources available. Periodate-based assays, while simple and broadly applicable, are highly susceptible to interference. For applications requiring high specificity, enzymatic or lectin-based assays are superior alternatives, provided the target glycoprotein contains the appropriate sugar residues or glycan structures. For detailed structural analysis and precise quantification of complex mixtures, HPLC remains the gold standard, albeit with higher technical demands.
By understanding the principles, potential pitfalls, and comparative performance of these different methodologies, researchers can make more informed decisions, leading to more accurate and reliable data in their glycoprotein analysis endeavors. This guide serves as a starting point for navigating the complexities of glycoprotein quantification and minimizing the impact of cross-reactivity and interference.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. Quantification of biofilm exopolysaccharides using an in situ assay with periodic acid-Schiff reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Perspective on the Confident Comparison of Glycoprotein Site-Specific Glycosylation in Sample Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The periodate oxidation of amino acids with reference to studies on glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of Oxidation of α- Amino Acids by Periodate [zenodo.org]
- 6. THE PERIODATE OXIDATION OF AMINO ACIDS WITH REFERENCE TO STUDIES ON GLYCOPROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Navigating Side Reactions for Robust Colorimetric Detection of Galactose Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journaljammr.com [journaljammr.com]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Modern Oxidation Methods Challenge Traditional Periodate Reactions in Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is paramount. The creation of antibody-drug conjugates (ADCs), labeled antibodies for diagnostics, and other protein-based tools often hinges on the critical step of oxidation. For decades, periodate-mediated oxidation of carbohydrate moieties on glycoproteins has been a workhorse in the field. However, a new wave of modern, highly specific oxidation methods is providing compelling alternatives, promising greater control, and potentially superior outcomes. This guide provides an objective comparison of these modern techniques versus traditional periodate (B1199274) reactions, supported by experimental data and detailed protocols.
Executive Summary
Traditional periodate oxidation, while widely used, can suffer from a lack of specificity, leading to off-target oxidation of sensitive amino acids and potential impairment of protein function. Modern enzymatic and chemoselective methods offer site-specific modifications, resulting in more homogeneous conjugates with potentially improved therapeutic windows. This guide will delve into the mechanisms, performance, and protocols of these competing technologies to inform your selection of the optimal oxidation strategy.
Data Presentation: A Quantitative Look at Performance
The choice of an oxidation method can significantly impact key parameters of the final bioconjugate, such as the drug-to-antibody ratio (DAR), retention of binding affinity, and overall yield. The following tables summarize the quantitative data available for traditional and modern oxidation methods.
| Method | Target Residue(s) | Typical Drug-to-Antibody Ratio (DAR) | Impact on Antigen Binding Affinity | Key Advantages | Key Limitations |
| Traditional Periodate Oxidation | Vicinal diols in carbohydrates (e.g., sialic acids, fucose) | Variable (can be heterogeneous)[1] | Can be significantly decreased, especially at higher periodate concentrations[2][3] | Well-established, relatively simple and inexpensive procedure[4] | Potential for off-target oxidation of amino acids (e.g., methionine), can lead to antibody crosslinking and reduced immunoreactivity[2][5] |
| Enzymatic: Formylglycine-Generating Enzyme (FGE) | Cysteine within a specific peptide tag (e.g., CxPxR) | Homogeneous (e.g., DAR of 2 or 4)[4][6] | Generally minimal impact on affinity[4] | High site-specificity, produces homogeneous conjugates[4][6] | Requires genetic engineering of the protein to introduce the recognition tag[6] |
| Enzymatic: Microbial Transglutaminase (MTGase) | Glutamine (native or engineered) | Homogeneous (e.g., DAR of 2 or 4)[7][8] | Generally minimal impact on affinity[4] | Site-specific conjugation to native or engineered glutamine residues[7][8] | May require deglycosylation for access to native Q295; can be empowered by protein engineering[7][8] |
| Chemoselective: Methionine Oxidation (e.g., ReACT) | Surface-accessible methionine | Site-specific, depends on the number of accessible methionines | Can be minimal, as methionine is less frequently in binding sites[9] | Targets a natural, less abundant amino acid; avoids carbohydrate or cysteine modification[9][10] | Potential for oxidation to sulfoxide (B87167) as a side product; requires specific reagents[11] |
| Chemoselective: Palladium-Catalyzed Oxidation | Cysteine, or unnatural amino acids | Site-specific and controlled | Dependent on the location of the target residue | Highly selective for specific functional groups under mild conditions[12][13] | Requires specialized catalysts and conditions; may not be suitable for all proteins[12][13] |
Delving Deeper: Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for implementing these techniques successfully.
Traditional Method: Periodate Oxidation
Periodate (IO₄⁻) cleaves the carbon-carbon bond of vicinal diols present in the carbohydrate chains of glycoproteins, such as antibodies, to generate reactive aldehyde groups. These aldehydes can then be coupled to molecules containing hydrazide or aminooxy functional groups to form stable hydrazone or oxime linkages, respectively.
References
- 1. mdpi.com [mdpi.com]
- 2. The influence of periodate oxidation on monoclonal antibody avidity and immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of periodate oxidation on properties of antibodies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme-mediated Modification and Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 5. Introduction of Carbonyl Groups into Antibodies [mdpi.com]
- 6. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transglutaminase-Mediated Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transglutaminase-Mediated Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 9. A protein functionalization platform based on selective reactions at methionine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redox-based reagents for chemoselective methionine bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein-Protein Cross-Coupling via Palladium-Protein Oxidative Addition Complexes from Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-specific functionalization of proteins by organopalladium reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of Ammonium Periodate and Other Common Oxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative and qualitative comparison of the reaction kinetics of ammonium (B1175870) periodate (B1199274) against other widely used oxidizing agents, including potassium permanganate, ceric ammonium nitrate (B79036), and sodium hypochlorite (B82951). Understanding the kinetics of these reagents is paramount for optimizing reaction conditions, ensuring selectivity, and scaling up chemical processes safely and efficiently in research and pharmaceutical development.
While many studies focus on sodium or potassium periodate, the reaction kinetics are primarily dictated by the periodate ion (IO₄⁻). Therefore, the data presented for periodates are broadly applicable to ammonium periodate, though specific effects from the ammonium cation, such as localized pH changes, should be considered in sensitive applications.
Section 1: Overview of Oxidant Properties and Selectivity
The choice of an oxidant depends on factors beyond reaction speed, including substrate compatibility, desired product, cost, and safety. The following table summarizes the general characteristics of this compound and its alternatives.
Table 1: General Properties of Selected Oxidants
| Feature | This compound (NH₄IO₄) | Potassium Permanganate (KMnO₄) | Ceric Ammonium Nitrate (CAN) | Sodium Hypochlorite (NaOCl) |
| Active Species | Periodate ion (IO₄⁻) | Permanganate ion (MnO₄⁻) | Cerium(IV) ion (Ce⁴⁺) | Hypochlorite ion (OCl⁻) |
| Oxidation State | I (+7) | Mn (+7) | Ce (+4) | Cl (+1) |
| Typical Substrates | 1,2-diols, 1,2-amino alcohols, sulfides, alkenes | Alkenes, alkynes, alcohols, aldehydes, organic side chains | Alcohols, phenols, ethers, sulfides | Alcohols, aldehydes, amines, sulfides |
| Selectivity | High for vicinal diols (Malaprade reaction) and sulfides to sulfoxides. | Low; a very strong and often aggressive oxidant. | High for specific functional groups; a one-electron oxidant. | Moderate; can be tuned with catalysts (e.g., TEMPO). |
| Advantages | High selectivity, mild conditions, stable, relatively safe byproducts (iodate).[1][2][3] | Very powerful, inexpensive, acts as its own indicator (purple to brown).[4][5] | Strong one-electron oxidant, useful in radical reactions, soluble in organic solvents.[6][7] | Inexpensive, readily available, effective for many transformations.[1][8] |
| Disadvantages | Limited solubility in many organic solvents.[3] | Poor selectivity, can lead to over-oxidation, forms insoluble MnO₂ byproduct.[9] | Stoichiometric use can be expensive, requires anhydrous conditions for some reactions.[10] | Can generate toxic chlorine gas if acidified, potential for forming chlorinated byproducts.[1][8] |
Section 2: Quantitative Kinetic Data
Direct kinetic comparisons are challenging as reaction rates are highly dependent on the substrate, solvent, temperature, and pH. The following table collates available quantitative data from different studies to provide a basis for comparison.
Table 2: Comparative Kinetic Parameters for Various Oxidation Reactions
| Oxidant | Substrate | Rate Law | Rate Constant (k) | Activation Energy (Ea) | Conditions & Notes |
| Periodate | Manganate (B1198562) (MnO₄²⁻) | Rate = k[IO₄⁻][MnO₄²⁻] | 10⁷ (g-molecule/l.)⁻¹ min⁻¹ | 13.9 kcal/g-molecule | 35 °C, alkaline solution. Demonstrates periodate's power to oxidize other inorganic species.[11] |
| Periodate | cis-1,2-Cyclohexanediol | - | Very rapid reaction | - | Typically performed at 0 °C due to the exothermic nature. The reaction proceeds via a stable cyclic periodate ester, leading to a much faster rate than for trans-diols.[2] |
| Permanganate | Mandelic Acid | Complex, pH-dependent | - | - | The reaction involves multiple intermediate manganese species, making the kinetics complex across a pH range of 1-13.[11] |
| Permanganate (catalytic) + Periodate | Olefins | - | - | - | In the Lemieux-Johnson oxidation, periodate regenerates permanganate, allowing catalytic use. The rate is faster and more specific than with KMnO₄ alone.[12][13] |
| Ceric Ammonium Nitrate (CAN) | Thioamides | Rate = k[CAN][TM]ᵡ[H⁺]ʸ (x, y are fractional) | - | 35-55 kJ/mol | 350 nm spectrophotometry in aqueous nitric acid. The fractional order suggests a complex mechanism involving pre-equilibrium.[10] |
| Ceric Ammonium Nitrate (CAN) | - | - | - | - | The crystallization of cerium oxide from CAN solution is an order of magnitude slower in D₂O, indicating a rate-determining proton transfer step.[14] |
| Hypochlorite | Iodate (IO₃⁻) | Rate = k[ClO⁻][IO₃⁻] | log k = 16.15−26,100/RT | 26.1 kcal/mol | This reaction regenerates periodate from iodate, highlighting a key step in catalytic cycles.[15] |
| Hypochlorite | Nitrite (NO₂⁻) | Rate = k[HOCl][NO₂⁻] | log k = 7.36−6450/RT | 6.45 kcal/mol | The reaction involves hypochlorous acid (HOCl) as the active species.[15] |
Note: The conditions for each study vary significantly. Direct comparison of rate constants should be made with caution. The data is intended to illustrate the nature and complexity of the kinetics for each oxidant.
Section 3: Reaction Mechanisms & Visualizations
The kinetic behavior of an oxidant is a direct consequence of its reaction mechanism.
Periodate Oxidation: The Malaprade Reaction
Periodate is renowned for its ability to cleave 1,2-diols (vicinal diols). This reaction proceeds through a cyclic periodate ester intermediate. The formation of this five-membered ring is sterically favored for cis-diols, resulting in a significantly faster reaction rate compared to trans-diols, where ring strain is prohibitive.
Caption: Mechanism for the periodate cleavage of a 1,2-diol.
Comparative Mechanisms
-
Potassium Permanganate : Often proceeds via a cyclic manganate ester when reacting with alkenes, but its high oxidation potential allows for various other pathways, leading to low selectivity.
-
Ceric Ammonium Nitrate (CAN) : Acts as a one-electron oxidant.[6] It typically generates a radical cation from the substrate, which then undergoes further reaction. This single-electron transfer (SET) mechanism is distinct from the two-electron pathways of periodate and hypochlorite.
-
Sodium Hypochlorite : The mechanism is highly dependent on pH and the presence of catalysts. In TEMPO-catalyzed oxidations, the hypochlorite regenerates the active N-oxoammonium ion catalyst.
Section 4: Experimental Protocols
A common method for studying the kinetics of these reactions is UV-Visible Spectrophotometry, especially when a reactant or product is colored (e.g., KMnO₄, CAN) or has a strong UV chromophore.
General Protocol for Kinetic Analysis via UV-Vis Spectrophotometry
-
Reagent Preparation : Prepare stock solutions of the oxidant and the substrate in a suitable, non-reactive solvent. For reactions sensitive to pH, use a buffered solution.
-
Temperature Control : Place the reactant solutions in a thermostatted water bath to reach the desired reaction temperature. The spectrophotometer's cuvette holder should also be temperature-controlled.
-
Reaction Initiation : Add a known volume of the substrate solution to a cuvette containing the oxidant solution (or vice versa). Mix rapidly and immediately place the cuvette in the spectrophotometer.
-
Data Acquisition : Record the absorbance at a specific wavelength (λ_max of the species being monitored) at regular time intervals. The reaction is followed by observing the disappearance of a reactant or the appearance of a product.
-
Data Analysis :
-
Convert absorbance data to concentration using the Beer-Lambert Law (A = εbc).
-
Plot concentration vs. time, ln(concentration) vs. time, and 1/concentration vs. time to determine if the reaction is zero, first, or second order with respect to the monitored species.
-
Repeat the experiment with varying initial concentrations of each reactant to determine the overall rate law.
-
Perform the experiment at several different temperatures to calculate the activation energy (Ea) using the Arrhenius equation.
-
Caption: General workflow for a reaction kinetics study.
Section 5: Logical Framework for Oxidant Selection
Choosing the right oxidant requires balancing reactivity, selectivity, and practical constraints. The following diagram illustrates a decision-making process based on kinetic and substrate considerations.
Caption: Decision tree for selecting an appropriate oxidant.
Conclusion
The quantitative analysis of reaction kinetics reveals significant differences among common oxidants. This compound stands out for its high selectivity and rapid, predictable kinetics in the cleavage of vicinal diols, a reaction that proceeds via a well-defined cyclic intermediate. In contrast, potassium permanganate is a kinetically aggressive and less selective oxidant with a complex mechanism. Ceric ammonium nitrate offers a unique single-electron transfer pathway valuable for radical chemistry, while sodium hypochlorite provides a cost-effective but potentially non-selective option that can be kinetically controlled through catalysis. For professionals in drug development and chemical research, a thorough understanding of these kinetic profiles is not merely academic; it is essential for designing robust, efficient, and selective synthetic routes.
References
- 1. Sodium periodate/TEMPO as a selective and efficient system for amine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Periodate - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Potassium Periodate [studfile.net]
- 6. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
- 7. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 8. Sodium Hypochlorite [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Crystallization kinetics of cerium oxide nanoparticles formed by spontaneous, room-temperature hydrolysis of cerium(iv) ammonium nitrate in light and heavy water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Thermal Stability of Ammonium Periodate and Ammonium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal stability of two potent oxidizing agents: ammonium (B1175870) periodate (B1199274) (NH₄IO₄) and ammonium perchlorate (B79767) (NH₄ClO₄). A comprehensive understanding of their thermal behavior is critical for safe handling, storage, and application in various fields, including energetic materials and chemical synthesis. This document summarizes key quantitative data, outlines experimental protocols for thermal analysis, and visually represents the decomposition pathways.
Executive Summary
Ammonium periodate and ammonium perchlorate are powerful oxidizers, yet they exhibit significantly different thermal stabilities. Ammonium perchlorate undergoes a multi-stage decomposition, initiating at temperatures above 200°C, with distinct low and high-temperature decomposition phases. In contrast, this compound is notably less stable and is reported to decompose explosively upon heating. This heightened sensitivity of this compound is a critical safety consideration.
Quantitative Thermal Analysis
The thermal decomposition of ammonium perchlorate has been extensively studied using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2] In contrast, detailed quantitative thermal analysis data for this compound is scarce due to its explosive nature upon heating.[3][4][5][6] The following table summarizes the available data.
| Parameter | This compound (NH₄IO₄) | Ammonium Perchlorate (NH₄ClO₄) |
| Decomposition Onset | Reported to explode upon heating; a precise onset temperature from controlled thermal analysis is not readily available in the literature.[3][4][5][6] | Low-Temperature Decomposition (LTD): ~215-300°C.[7][8] High-Temperature Decomposition (HTD): Above 350°C.[9] |
| Decomposition Peak(s) | A single, rapid, explosive event.[3] | Phase transition (orthorhombic to cubic): ~240-244°C (endothermic).[10][11] LTD peak: ~300°C (exothermic). HTD peak: ~431-479°C (exothermic).[10][11] |
| Decomposition Products | Gaseous products including nitrogen (N₂), oxygen (O₂), water (H₂O), and iodine vapor (I₂).[3] | A complex mixture including water (H₂O), oxygen (O₂), chlorine (Cl₂), nitrogen monoxide (NO), nitrous oxide (N₂O), hydrogen chloride (HCl), and nitrogen (N₂).[9] |
| General Observations | Highly sensitive and energetic, decomposing violently with heat.[3] | Decomposes in distinct stages, with the rate and products influenced by factors such as particle size and confinement.[8] |
Experimental Protocols
The following are generalized methodologies for conducting thermal analysis on energetic materials like ammonium perchlorate. Extreme caution must be exercised when attempting any thermal analysis of highly energetic and sensitive compounds such as this compound.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace capable of controlled heating rates, and a system for controlling the purge gas.
Procedure:
-
Sample Preparation: A small, representative sample (typically 1-5 mg) is carefully weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a stable, non-reactive environment.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., ambient to 500°C).
-
Data Acquisition: The sample mass is continuously recorded as a function of temperature and time.
-
Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperature of maximum mass loss, and the total mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.
Apparatus: A differential scanning calorimeter with a furnace, temperature sensors, and sample/reference holders.
Procedure:
-
Sample Preparation: A small amount of sample (typically 1-5 mg) is weighed and hermetically sealed in a sample pan (e.g., aluminum or gold-plated copper). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10°C/min).
-
Data Acquisition: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic events (e.g., phase transitions, melting) and exothermic events (e.g., decomposition), and to determine their corresponding temperatures and enthalpy changes.
Decomposition Pathways
The decomposition mechanisms of ammonium perchlorate and this compound, while both involving the breakdown of the ammonium cation and the halogenate anion, are believed to proceed differently, contributing to their varying thermal stabilities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | 13446-11-2 [chemicalbook.com]
- 6. This compound [chembk.com]
- 7. tandfonline.com [tandfonline.com]
- 8. osti.gov [osti.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Thermal Behavior and Decomposition Mechanism of Ammonium Perchlorate and Ammonium Nitrate in the Presence of Nanometer Triaminoguanidine Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Cost-Effectiveness of Periodate Reagents: A Comparative Guide for Researchers
For researchers and professionals in drug development and biotechnology, the selection of appropriate reagents is a critical decision that balances performance with budgetary constraints. Periodate (B1199274) reagents, essential for the oxidative cleavage of vicinal diols in carbohydrates, are widely used in bioconjugation, particularly for the site-specific modification of glycoproteins and the creation of antibody-drug conjugates (ADCs). This guide provides an objective comparison of common periodate reagents to aid in selecting the most cost-effective option for your research needs, supported by experimental data and detailed protocols.
At a Glance: Comparing Periodate Reagents
The choice of a periodate reagent often comes down to a trade-off between cost, reactivity, and the sensitivity of the biomolecule being modified. Sodium periodate is a cost-effective and widely used reagent, while Dess-Martin periodinane (DMP) offers milder reaction conditions at a significantly higher cost.[1][2]
| Reagent | Typical Price Range (per gram) | Molar Mass ( g/mol ) | Key Advantages | Key Disadvantages |
| Sodium meta-periodate (NaIO₄) | $0.30 - $3.00[3][4] | 213.89 | Low cost, readily available, effective for general glycoprotein (B1211001) oxidation.[5] | Can be harsh on sensitive proteins, may require careful optimization to avoid side reactions with certain amino acids.[6][7] |
| Potassium meta-periodate (KIO₄) | $1.50 - $4.00[8][9][10] | 230.00 | Similar to sodium periodate, good alternative based on solubility requirements. | Less commonly cited in protocols than the sodium salt. |
| Periodic Acid (H₅IO₆) | ~$2.00 - $5.00 | 227.94 | Used in specific applications for structural elucidation of carbohydrates. | Can be more aggressive than its salts. |
| Dess-Martin Periodinane (DMP) | $25.00 - $150.00[11] | 424.14 | Milder reaction conditions (neutral pH, room temperature), high yields, high chemoselectivity, suitable for sensitive substrates.[1][12] | High cost, potentially explosive nature, high molecular weight requires using larger quantities.[1][2] |
Note: Prices are estimates based on publicly available information from various suppliers and may vary based on purity, quantity, and vendor.
Performance and Applications
The primary application of periodate reagents in the context of this guide is the oxidation of carbohydrate moieties on glycoproteins, such as antibodies, to generate reactive aldehyde groups. These aldehydes can then be used for conjugation with molecules containing hydrazide or aminooxy functional groups.
Sodium Periodate: This is the workhorse reagent for glycoprotein oxidation. By carefully controlling the reaction conditions (e.g., pH, temperature, and concentration), a varying number of aldehyde groups can be generated.[13] For instance, lower concentrations (e.g., 1 mM) of sodium periodate can selectively oxidize sialic acid residues, while higher concentrations (>10 mM) will oxidize other sugar residues like galactose and mannose.[5] However, it's important to note that some amino acids can be susceptible to oxidation by periodate, which may affect the biological activity of the protein.[6][7]
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine compound that serves as a much milder oxidizing agent.[1] It is particularly advantageous for sensitive proteins where the harsher conditions associated with sodium periodate could lead to loss of activity.[1][12] DMP reactions are typically faster and can result in higher yields with simplified workups.[1] However, its high cost is a significant drawback for large-scale applications.[1][2]
Experimental Protocols
Below are detailed protocols for the key experiments discussed in this guide.
Protocol 1: General Glycoprotein Oxidation Using Sodium Periodate
This protocol is suitable for generating aldehyde groups on various sugar residues within a glycoprotein.
Materials:
-
Glycoprotein (e.g., antibody) solution (1-10 mg/mL)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5[5]
-
Sodium meta-periodate (NaIO₄)
-
Quenching Solution: Ethylene glycol or glycerol
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the glycoprotein in the Oxidation Buffer.
-
Immediately before use, prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer.
-
To the glycoprotein solution, add the NaIO₄ stock solution to a final concentration of 10 mM. For example, add an equal volume of 20 mM NaIO₄ solution to the glycoprotein solution.[14]
-
Protect the reaction from light and incubate for 30 minutes at room temperature.[5]
-
Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM and incubate for 10-15 minutes at room temperature.
-
Remove excess periodate and quenching reagent by desalting or dialysis into a suitable buffer for the subsequent conjugation step (e.g., PBS, pH 7.4).
Protocol 2: Selective Oxidation of Sialic Acids Using Sodium Periodate
This protocol uses a lower concentration of sodium periodate to selectively target sialic acid residues.[5]
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare the glycoprotein in the Oxidation Buffer.
-
Prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer.
-
Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1 mM. For example, add 50 µL of 20 mM NaIO₄ to 950 µL of the glycoprotein solution.[5][14]
-
Protect the reaction from light and incubate for 30 minutes on ice or at 4°C.[15]
-
Quench the reaction as described in Protocol 1.
-
Purify the oxidized glycoprotein as described in Protocol 1.
Protocol 3: Hydrazide-Based Labeling of Oxidized Glycoprotein
This protocol describes the coupling of a hydrazide-activated molecule (e.g., a drug or a dye) to the generated aldehyde groups.
Materials:
-
Purified, oxidized glycoprotein from Protocol 1 or 2.
-
Hydrazide-activated molecule.
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2 (PBS)[15]
Procedure:
-
Dissolve the hydrazide-activated molecule in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Add the hydrazide stock solution to the purified, oxidized glycoprotein solution. A molar excess of the hydrazide reagent over the glycoprotein is typically used, but the optimal ratio should be determined empirically.
-
Incubate the reaction for 2 hours to overnight at room temperature.[14]
-
Purify the resulting glycoprotein conjugate using size exclusion chromatography, dialysis, or another suitable method to remove excess unreacted hydrazide reagent.
Visualizing the Processes
To better understand the chemical and logical workflows, the following diagrams have been generated.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 3. Sodium periodate price,buy Sodium periodate - chemicalbook [m.chemicalbook.com]
- 4. Sodium periodate, 1 kg, CAS No. 7790-28-5 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The periodate oxidation of amino acids with reference to studies on glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. genprice.com [genprice.com]
- 9. Potassium periodate, ACS reagent 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Potassium Periodate, ACS Reagent (Potassium Metaperiodate), Reagents 10 kg | Buy Online | Reagents Holdings Llc | Fisher Scientific [fishersci.com]
- 11. Dess-Martin periodinane 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. Dess-Martin Periodinane [oakwoodchemical.com]
- 13. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. assets.fishersci.com [assets.fishersci.com]
A Safer, Milder Path to Carbonyls: Evaluating Periodate-Based Alternatives to Ozonolysis for Alkene Cleavage
For researchers, scientists, and drug development professionals seeking alternatives to the often harsh and hazardous conditions of ozonolysis for alkene cleavage, periodate-based oxidation methods offer compelling advantages in terms of safety, selectivity, and operational simplicity. This guide provides an objective comparison of prominent periodate-based alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for specific synthetic challenges.
The oxidative cleavage of carbon-carbon double bonds is a fundamental transformation in organic synthesis, providing access to valuable carbonyl compounds. While ozonolysis has long been a workhorse in this area, concerns over the generation and handling of explosive ozone and ozonides have driven the development of safer alternatives.[1] Among these, methods utilizing periodate (B1199274) as the terminal oxidant have emerged as powerful and versatile tools. This guide will focus on three primary alternatives: the Lemieux-Johnson oxidation, a two-step dihydroxylation-periodate cleavage sequence (the Malaprade reaction), and a modern one-pot manganese-catalyzed oxidation.
Performance Comparison
The choice of cleavage method often depends on the specific substrate, desired functional group tolerance, and practical considerations such as reaction time and reagent toxicity. The following table summarizes quantitative data for the cleavage of representative alkenes using ozonolysis and its periodate-based alternatives.
| Method | Substrate | Product(s) | Yield (%) | Reaction Time | Key Considerations |
| Reductive Ozonolysis | Styrene (B11656) | Benzaldehyde, Formaldehyde | ~97%[2] | 15 min[2] | Requires specialized ozone generator; potentially explosive intermediates. |
| 1-Dodecene | Undecanal, Formaldehyde | ~90% | Not Specified | Effective for a wide range of alkenes. | |
| Lemieux-Johnson Oxidation | Styrene | Benzaldehyde, Formaldehyde | Quantitative[3] | 30 min[3] | Uses toxic and expensive OsO4 (catalytic). Addition of 2,6-lutidine can improve yields.[4] |
| 1-Octene (B94956) | Heptanal, Formaldehyde | 86% | 30 min | Milder than ozonolysis. | |
| Dihydroxylation/Periodate Cleavage | Cyclohexene | Adipaldehyde | >95% (over two steps) | Not Specified | Two distinct steps may be less efficient but allow for isolation of the diol intermediate. |
| α-Pinene | Pinonaldehyde | High Yield | Not Specified | Useful for complex molecules where stepwise control is beneficial. | |
| One-Pot Mn-Catalyzed Oxidation | Styrene | Benzaldehyde, Formaldehyde | >95%[5] | < 4 h[5] | Avoids toxic heavy metals like Osmium; proceeds at room temperature.[5] |
| Cyclooctene (B146475) | Suberaldehyde | >95%[5] | < 4 h[5] | A greener alternative with broad substrate scope.[5] |
Reaction Mechanisms and Workflows
To visualize the distinct pathways of these cleavage reactions, the following diagrams illustrate the key transformations and experimental sequences.
Caption: Lemieux-Johnson Oxidation Pathway
Caption: Two-Step Dihydroxylation-Cleavage Workflow
Caption: One-Pot Mn-Catalyzed Cleavage
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and adaptation.
Reductive Ozonolysis of Styrene[2]
-
Reaction Setup: A solution of styrene in a suitable solvent (e.g., methanol (B129727) or dichloromethane) is cooled to -78 °C in a reaction vessel equipped with a gas inlet tube and a vent.
-
Ozonolysis: A stream of ozone gas is bubbled through the solution until the characteristic blue color of ozone persists, indicating complete consumption of the alkene.
-
Workup: The excess ozone is removed by bubbling a stream of an inert gas (e.g., nitrogen or argon) through the solution. A reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust and water, is then added to the reaction mixture.
-
Isolation: The reaction is allowed to warm to room temperature. The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or chromatography to yield benzaldehyde.
Lemieux-Johnson Oxidation of 1-Octene
-
Reaction Setup: To a solution of 1-octene in a mixture of dioxane and water is added 2,6-lutidine.
-
Oxidation: A catalytic amount of osmium tetroxide (as a solution in toluene) is added, followed by the portion-wise addition of sodium periodate. The reaction mixture is stirred vigorously at room temperature.
-
Workup: The reaction is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford heptanal.
Two-Step Dihydroxylation and Periodate Cleavage of Cyclohexene
Step 1: Dihydroxylation
-
Reaction Setup: Cyclohexene is dissolved in a mixture of acetone (B3395972) and water.
-
Oxidation: A catalytic amount of osmium tetroxide and a stoichiometric amount of N-methylmorpholine N-oxide (NMO) are added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: Sodium bisulfite is added to quench the reaction. The mixture is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give crude cis-1,2-cyclohexanediol (B155557), which can be purified or used directly in the next step.
Step 2: Periodate Cleavage
-
Reaction Setup: The crude cis-1,2-cyclohexanediol is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.
-
Cleavage: An aqueous solution of sodium periodate is added, and the mixture is stirred at room temperature.
-
Workup: The reaction mixture is diluted with water and extracted with an organic solvent.
-
Isolation: The organic layer is washed, dried, and concentrated to yield adipaldehyde.
One-Pot Manganese-Catalyzed Oxidative Cleavage of Cyclooctene[5]
-
Reaction Setup: In a reaction flask, the manganese catalyst (e.g., a manganese(II) salt) and a ligand (e.g., a pyridine-2-carboxylic acid derivative) are dissolved in a suitable solvent. The cyclooctene substrate is then added.
-
First Oxidation: Hydrogen peroxide is added slowly to the mixture, and the reaction is stirred at room temperature to facilitate epoxidation or dihydroxylation.
-
Ring Opening (if necessary): If an epoxide is formed, an iron(III) salt is added to promote the ring-opening to the corresponding diol.
-
Cleavage: Sodium periodate is added to the reaction mixture to cleave the diol.
-
Workup and Isolation: The reaction mixture is worked up by extraction with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting suberaldehyde is purified by chromatography.
Conclusion
Periodate-based methods for alkene cleavage present a suite of viable and often superior alternatives to traditional ozonolysis. The Lemieux-Johnson oxidation offers a mild and efficient one-pot procedure, though it relies on the use of osmium tetroxide. The two-step dihydroxylation-cleavage sequence provides greater control and is advantageous for complex substrates where isolation of the intermediate diol is desired. The emerging one-pot manganese-catalyzed method represents a significant advancement, offering a greener and more cost-effective approach without compromising on yield or selectivity.[5] The choice of method will ultimately be guided by the specific requirements of the synthesis, including substrate compatibility, scalability, and safety considerations. This guide provides the foundational data and protocols to enable an informed decision for your research and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. Oxidative Cleavage of Alkene C=C Bonds Using a Manganese Catalyzed Oxidation with H2O2 Combined with Periodate Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]
- 5. Alkene Cleavage Catalysed by Heme and Nonheme Enzymes: Reaction Mechanisms and Biocatalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Carbohydrate Structure Determination: Periodate Oxidation in a Modern Context
For researchers, scientists, and drug development professionals, elucidating the precise structure of carbohydrates is a critical step in understanding their biological function and therapeutic potential. This guide provides a detailed comparison of the classical periodate (B1199274) oxidation method with modern spectroscopic and spectrometric techniques, offering insights into their respective strengths and limitations for validating carbohydrate structures.
Periodate oxidation has long been a fundamental tool in carbohydrate chemistry. It is a powerful chemical method that provides valuable information about the linkages and ring structures of monosaccharides within a larger polysaccharide. However, with the advent of high-resolution instrumental analysis, a multi-faceted approach is now the gold standard for unambiguous structure determination. This guide will compare periodate oxidation to key alternative methods: Methylation Analysis, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Method Comparison: A Quantitative Overview
Choosing the right analytical technique or combination of techniques is paramount for efficient and accurate structural elucidation. The following table summarizes the key performance characteristics of each method.
| Feature | Periodate Oxidation | Methylation Analysis (with GC-MS) | NMR Spectroscopy | Mass Spectrometry (MS/MS) |
| Primary Information | Linkage positions (by identifying non-oxidized residues), ring size, stereochemistry of vicinal diols. | Glycosidic linkage positions. | Anomeric configuration (α/β), linkage positions, ring conformation, sequence, 3D structure. | Monosaccharide sequence, branching patterns, molecular weight. |
| Destructive? | Yes | Yes | No | Yes |
| Sample Amount | μg to mg scale.[1] | μg to mg scale. | mg scale (typically >1 mg). | pmol to fmol scale.[2] |
| Sensitivity | Moderate | High | Low to Moderate | Very High |
| Throughput | Low to Moderate | Moderate | Low | High |
| Key Advantage | Simple, cost-effective method for specific linkage information. | Provides definitive linkage position information. | Non-destructive, provides the most comprehensive structural detail in a single analysis.[3] | Extremely high sensitivity and ability to analyze complex mixtures.[4] |
| Limitations | Destructive, can be complex to interpret for highly branched structures, over-oxidation can occur.[5] | Destructive, requires derivatization which can be complex and introduce artifacts.[6] | Requires pure samples and larger quantities; complex spectra can be difficult to interpret.[3][7] | Isomeric differentiation can be challenging without derivatization or other techniques.[8] |
| Limit of Detection (LOD) | ~0.04 μmol.[1] | Varies with derivatization and detector. | mg range. | 10-200 nmol/L (with derivatization and LC-MS).[2] |
The Chemistry of Periodate Oxidation
Periodate (IO₄⁻) specifically cleaves the carbon-carbon bond between two adjacent hydroxyl groups (a vicinal diol).[9][10] This oxidative cleavage converts the hydroxyl groups into aldehydes. By analyzing the consumption of periodate and the reaction products (such as formic acid and formaldehyde), researchers can deduce key structural features of the carbohydrate.[9][10] For instance, a terminal residue will produce formic acid, while an internal, linked residue will consume periodate but not produce formic acid, thus revealing its linkage position.
Experimental Protocols
Periodate Oxidation of a Glycoprotein (B1211001)
This protocol outlines the general steps for the periodate oxidation of carbohydrate moieties on a glycoprotein.
Materials:
-
Glycoprotein sample (0.5-10 mg/mL)
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Desalting column or dialysis cassette
-
Amber vial or a tube wrapped in aluminum foil
Procedure:
-
Sample Preparation: Dissolve the glycoprotein in the Oxidation Buffer to a final concentration of 0.5-10 mg/mL.[11]
-
Periodate Solution: Prepare a 10-20 mM solution of sodium meta-periodate in the Oxidation Buffer. Note: For selective oxidation of sialic acid residues, a final concentration of 1 mM periodate is often used.[11]
-
Oxidation Reaction: Mix the glycoprotein solution with the periodate solution. For example, add an equal volume of 20 mM periodate solution to the glycoprotein solution for a final periodate concentration of 10 mM.[11] Protect the reaction from light by using an amber vial or wrapping the tube in foil, as the reaction is light-sensitive.[11]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature.[11]
-
Quenching and Purification: Stop the reaction and remove excess periodate by passing the sample through a desalting column or by dialysis against a suitable buffer (e.g., PBS).[11] The resulting aldehyde groups on the carbohydrate are now available for further analysis or conjugation.
-
Analysis: The consumption of periodate can be measured spectrophotometrically (at 222 nm), and the products (formaldehyde, formic acid) can be quantified using various assays to determine the extent of oxidation and infer structural information.
Overview of Alternative Methods
-
Methylation Analysis: This method involves methylating all free hydroxyl groups on the carbohydrate. The polysaccharide is then hydrolyzed into its constituent monosaccharides. The positions of the original glycosidic linkages are identified because those hydroxyl groups were not methylated. These partially methylated monosaccharides are then analyzed, typically by GC-MS.[6]
-
NMR Spectroscopy: 1D and 2D NMR experiments (like COSY, TOCSY, HSQC, and HMBC) are performed on the intact carbohydrate. By analyzing chemical shifts and coupling constants, it is possible to determine the anomeric configuration (α or β), linkage positions, and the sequence of monosaccharides in a non-destructive manner.[3][12][13]
-
Mass Spectrometry: MS, particularly tandem MS (MS/MS), is used to determine the mass of the carbohydrate and its fragments.[4] By analyzing the fragmentation patterns, one can deduce the monosaccharide sequence and branching patterns.[8][14] Coupling MS with liquid chromatography (LC) enhances the ability to analyze complex mixtures.[8]
A Validated Workflow for Structure Determination
For a comprehensive and validated structural analysis, a combination of these methods is typically employed. Each technique provides complementary information that, when pieced together, leads to an unambiguous structure.
Conclusion
Periodate oxidation remains a valuable technique in the carbohydrate chemist's toolbox, offering a straightforward method to probe specific structural features. However, it is most powerful when used as part of a larger, integrated strategy for structural validation. For researchers in drug development and the broader life sciences, combining the insights from this classical chemical method with the detailed, high-sensitivity data from modern NMR and mass spectrometry provides the highest level of confidence in carbohydrate structure determination, ensuring a solid foundation for further research and development.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Comparative study for analysis of carbohydrates in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. open.library.ubc.ca [open.library.ubc.ca]
- 6. Per-O-methylation reaction for structural analysis of carbohydrates by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cigs.unimo.it [cigs.unimo.it]
- 8. Advancing Solutions to the Carbohydrate Sequencing Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Biochemistry/Carbohydrates/Carbohydrate Structure Elucidation through Periodic Acid Cleavage - Wikibooks, open books for an open world [en.wikibooks.org]
- 10. ijsr.net [ijsr.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Environmental Impact of Periodate-Based Chemical Processes
For Researchers, Scientists, and Drug Development Professionals
The selection of chemical reagents and processes is a critical decision in chemical synthesis and manufacturing, with significant implications for environmental sustainability. Periodate-based oxidation methods are widely employed in various applications, from the cleavage of vicinal diols in pharmaceutical synthesis to the modification of polysaccharides. However, growing environmental concerns necessitate a thorough assessment of their impact compared to viable alternatives. This guide provides an objective comparison of periodate-based processes with other oxidation methods, supported by available data and established green chemistry metrics.
Comparing Oxidative Cleavage of Alkenes: Lemieux-Johnson Oxidation vs. Ozonolysis
A common application of periodate (B1199274) is in the Lemieux-Johnson oxidation, which cleaves alkenes to form aldehydes and ketones. This process utilizes a catalytic amount of osmium tetroxide with a stoichiometric amount of a re-oxidant, typically sodium periodate. A primary alternative for this transformation is ozonolysis.
Let's consider the representative reaction of converting cyclohexene (B86901) to adipaldehyde.
Reaction Schemes:
-
Lemieux-Johnson Oxidation: C₆H₁₀ + NaIO₄ (in the presence of catalytic OsO₄) → C₆H₁₀O₂ + NaIO₃
-
Ozonolysis (Reductive Workup):
-
C₆H₁₀ + O₃ → Ozonide intermediate
-
Ozonide intermediate + (CH₃)₂S → C₆H₁₀O₂ + (CH₃)₂SO
-
Table 1: Green Chemistry Metrics for Alkene Cleavage (Cyclohexene to Adipaldehyde)
| Metric | Lemieux-Johnson Oxidation (calculated) | Ozonolysis (Reductive Workup) (calculated) |
| Atom Economy (%) | 48.4% | 82.7% |
| E-factor (Environmental Factor) | ~1.07 | ~0.21 |
Note: These are theoretical values calculated based on ideal stoichiometry. Actual E-factors will be higher due to solvent usage, purification, and reaction inefficiencies.
Discussion of Environmental Impact:
From a green chemistry perspective, ozonolysis exhibits a significantly higher atom economy and a lower theoretical E-factor, indicating less waste generation per unit of product. The primary byproduct in the Lemieux-Johnson oxidation is sodium iodate (B108269), which has its own environmental considerations. While the osmium tetroxide is used in catalytic amounts, its high toxicity is a major safety and environmental concern.[1][2][3][4][5] Any potential leaching of osmium species into waste streams requires careful management.
Ozone, while a powerful oxidant, is generated on-site from oxygen, and its primary byproduct after reaction is molecular oxygen, making it a cleaner alternative in terms of residual reagents.[6][7][8][9] However, the generation of ozone is an energy-intensive process, and ground-level ozone is a known air pollutant.[10][11] The choice between these methods, therefore, involves a trade-off between the high toxicity of a catalyst and the energy consumption and potential air quality impacts of an alternative.
Comparing Oxidation of Polysaccharides: Periodate vs. Hypochlorite (B82951) and Ozone
Periodate oxidation is a common method for introducing aldehyde groups into polysaccharides like starch, creating dialdehyde (B1249045) starch, a versatile bio-based polymer.[12][13][14][15][16] Key alternatives for this process include oxidation with sodium hypochlorite (bleach) and ozone.
Reaction Schemes (Simplified representation using a glucose unit of starch):
-
Periodate Oxidation: (C₆H₁₀O₅)n + nNaIO₄ → (C₆H₈O₅)n + nNaIO₃ + nH₂O
-
Hypochlorite Oxidation: (C₆H₁₀O₅)n + nNaOCl → Oxidized Starch + nNaCl
-
Ozonolysis: (C₆H₁₀O₅)n + nO₃ → Oxidized Starch
Table 2: Qualitative Comparison of Polysaccharide Oxidation Methods
| Feature | Periodate Oxidation | Hypochlorite Oxidation | Ozonolysis |
| Selectivity | High for vicinal diols | Less selective, can lead to over-oxidation | Can be less selective, potential for chain scission |
| Byproducts | Iodate | Chloride salts, chlorinated organic compounds | Oxygen (primarily) |
| Reagent Hazard | Strong oxidizer, aquatic toxicity | Corrosive, forms toxic byproducts | Strong oxidizer, respiratory hazard |
| Process Conditions | Generally mild (aqueous, room temp) | Often requires pH control | Requires specialized equipment for ozone generation |
Discussion of Environmental Impact:
While periodate offers high selectivity in cleaving the C2-C3 bond of the glucose units, it results in the formation of iodate as a byproduct. The environmental fate of iodate in wastewater streams needs to be considered, as it can persist in aquatic environments.[17][18][19]
Hypochlorite oxidation is a widely used and inexpensive method. However, it is less selective and can lead to the formation of undesirable chlorinated byproducts, which are often persistent and toxic.[20][21][22] A life cycle assessment has shown that hypochlorite oxidation is a major environmental hotspot in starch production.[23][24]
Ozonolysis presents an alternative that avoids the generation of halogenated byproducts.[6][7][8][9] However, as with alkene cleavage, the energy-intensive nature of ozone production is a significant factor in its overall environmental footprint.[11]
Experimental Protocols for Environmental Impact Assessment
To quantitatively assess the environmental impact of these processes, standardized experimental protocols are essential.
Chemical Oxygen Demand (COD) of Waste Streams
The Chemical Oxygen Demand (COD) test is a measure of the amount of oxygen required to chemically oxidize the organic and inorganic compounds in a water sample. It is a key indicator of water pollution.[8][25][26][27]
Methodology (Dichromate Reflux Method): [7][26]
-
Sample Preparation: Collect a representative sample of the waste stream from the chemical process. Homogenize the sample if it contains solids.
-
Digestion:
-
Pipette a known volume of the sample into a COD digestion vial containing a solution of potassium dichromate and sulfuric acid. A mercury salt is often added to complex out chloride interference.
-
Add a silver sulfate (B86663) catalyst.
-
Tightly cap the vials and invert several times to mix.
-
Digest the samples in a preheated reactor at 150°C for 2 hours.
-
Allow the vials to cool to room temperature.
-
-
Measurement:
-
Titrimetric Method: Titrate the excess dichromate with a standard solution of ferrous ammonium (B1175870) sulfate (FAS) using a ferroin (B110374) indicator. The endpoint is a sharp color change from blue-green to reddish-brown.
-
Spectrophotometric Method: Measure the absorbance of the digested sample at a specific wavelength (typically 420 nm or 620 nm, depending on the concentration range) using a spectrophotometer. The COD is determined from a calibration curve.
-
-
Calculation: The COD value is calculated based on the amount of dichromate consumed, which is proportional to the amount of oxidizable material in the sample.
Aquatic Toxicity Testing of Waste Streams
Whole Effluent Toxicity (WET) tests are used to assess the aggregate toxic effect of a wastewater sample on aquatic organisms.[6][9][10][20][28]
Methodology (Acute Toxicity Test using Daphnia magna):
-
Test Organism: Use a cultured population of Daphnia magna (water flea), typically less than 24 hours old.
-
Sample Preparation: Collect a fresh sample of the waste stream. Prepare a series of dilutions of the effluent with a standard laboratory water (e.g., 100%, 50%, 25%, 12.5%, 6.25%, and a control).
-
Exposure:
-
Place a specified number of daphnids (e.g., 10) into test chambers for each dilution and the control.
-
Maintain the test under controlled conditions of temperature (e.g., 20 ± 2°C) and light (16-hour light/8-hour dark cycle).
-
-
Observation: After a set period (typically 24 and 48 hours), count the number of immobilized or dead daphnids in each test chamber.
-
Data Analysis: Determine the 48-hour LC50 (Lethal Concentration 50%), which is the concentration of the effluent that is lethal to 50% of the test organisms. Statistical methods such as the Probit method are used for this calculation.
Mutagenicity Testing of Waste Streams (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[18][23][25][27][28]
Methodology (Plate Incorporation Assay):
-
Bacterial Strains: Use several different mutant strains of Salmonella typhimurium that are auxotrophic for histidine (his-).
-
Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure:
-
In a test tube, combine the test sample (at various concentrations), the bacterial culture, and either the S9 mix or a buffer.
-
Add molten top agar (B569324) to the tube, mix gently, and pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential of the test sample.
Visualizing the Assessment Workflow and Relationships
To better understand the logical flow of assessing the environmental impact and the relationships between different components, the following diagrams are provided.
Conclusion
The environmental assessment of periodate-based chemical processes reveals a complex picture with various trade-offs. While periodate offers high selectivity in certain reactions, the generation of iodate byproducts and the inherent hazards of the reagent itself are notable environmental concerns.
-
For alkene cleavage , ozonolysis appears to be a greener alternative to the Lemieux-Johnson oxidation based on theoretical green chemistry metrics, primarily due to its higher atom economy and the avoidance of highly toxic heavy metal catalysts. However, the energy cost of ozone generation must be factored into a complete life cycle assessment.
-
For polysaccharide oxidation , alternatives like hypochlorite and ozone present their own environmental challenges. Hypochlorite oxidation is associated with the formation of harmful chlorinated byproducts, while ozonolysis is energy-intensive. The choice of oxidant in this context depends on the specific application, the required degree of oxidation, and the capacity for waste stream treatment.
A comprehensive evaluation of the environmental impact of any chemical process requires a multi-faceted approach that considers not only the reaction stoichiometry but also the toxicity of all inputs and outputs, energy consumption, and the entire life cycle of the chemicals involved. The experimental protocols and comparative data presented in this guide provide a framework for making more informed and environmentally responsible decisions in the selection of chemical processes.
References
- 1. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 2. Fact Sheet: Osmium Tetroxide | PennEHRS [ehrs.upenn.edu]
- 3. Osmium Tetroxide (CAS 20816-12-0) Guidance & Procedures [k-state.edu]
- 4. michigan.gov [michigan.gov]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Environmental Impact of Ozone | Ozcon Environmental [ozcon.co.uk]
- 7. pinnacleozone.com [pinnacleozone.com]
- 8. mdpi.com [mdpi.com]
- 9. Ozone application in different industries: A review of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. US9035091B2 - Ozonolysis operations for generation of reduced and/or oxidized product streams - Google Patents [patents.google.com]
- 12. journals.uc.edu [journals.uc.edu]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and characterization of dialdehyde starch by one-step acid hydrolysis and oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photochemical Reactions in Dialdehyde Starch [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. researchgate.net [researchgate.net]
- 20. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. cdn.intratec.us [cdn.intratec.us]
- 23. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 24. Environmental Impact Evaluation for Heterogeneously Catalysed Starch Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 26. mdpi.com [mdpi.com]
- 27. bibliotekanauki.pl [bibliotekanauki.pl]
- 28. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ammonium Periodate
For Immediate Implementation by Laboratory Personnel
Ammonium (B1175870) periodate (B1199274) (NH₄IO₄), a potent oxidizing agent, necessitates stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to its potential for explosive decomposition upon heating and its reactivity with other substances, improper disposal can lead to hazardous incidents. This document provides a comprehensive, step-by-step guide for the safe neutralization and disposal of ammonium periodate, designed for researchers, scientists, and drug development professionals.
Core Safety and Handling Precautions
Before initiating any disposal procedures, adhere to the following fundamental safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all handling and disposal steps in a well-ventilated laboratory fume hood.
-
Avoid Incompatibilities: Keep this compound away from combustible materials, organic solvents, reducing agents, and heat sources to prevent fire or explosion.[1]
-
Small Quantities: Whenever possible, work with small quantities of the substance to minimize potential risks.
Quantitative Data Summary
For clarity and quick reference, the key quantitative parameters for the disposal procedure are summarized in the table below.
| Parameter | Value | Notes |
| This compound Solution | ~3% (w/v) | Prepare by dissolving the solid in water. |
| Acidification Agent | Dilute Sulfuric Acid (~2.5 M) | Add cautiously to the this compound solution to adjust the pH. |
| Target pH for Reduction | ~2 | Ensure the solution is acidic before adding the reducing agent. |
| Reducing Agent | Sodium Bisulfite (NaHSO₃) Solution | Prepare a fresh aqueous solution. A 50% excess is recommended for complete reduction. |
| Neutralization Agents | Sodium Bicarbonate or Sodium Hydroxide | Use to adjust the final pH of the treated solution to a neutral range (pH 6-8) before disposal. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the chemical neutralization of this compound into less hazardous substances suitable for disposal.
Materials:
-
This compound waste
-
Dilute sulfuric acid (e.g., 2.5 M)
-
Sodium bisulfite (solid or aqueous solution)
-
Sodium bicarbonate or dilute sodium hydroxide
-
pH indicator strips or a pH meter
-
Stir plate and stir bar
-
Appropriate glass beakers
Procedure:
-
Preparation of this compound Solution:
-
If dealing with solid this compound, dissolve it in water to create an approximately 3% solution (e.g., 3 grams in 100 mL of water). This should be done in a beaker with constant, gentle stirring. This compound is sparingly soluble in water, so use sufficient water and stir thoroughly.[2]
-
-
Acidification:
-
Place the beaker containing the this compound solution on a stir plate within a fume hood and begin gentle stirring.
-
Slowly and cautiously add dilute sulfuric acid to the solution. Monitor the pH using pH paper or a pH meter.
-
Continue adding acid until the pH of the solution is approximately 2.[3]
-
-
Reduction of Periodate:
-
While continuously stirring the acidified solution, gradually add a freshly prepared aqueous solution of a mild reducing agent such as sodium bisulfite. A 50% excess of the reducing agent is recommended to ensure the complete reduction of the periodate.[3] Other suitable reducing agents include sodium sulfite (B76179) or ferrous sulfate.[3]
-
The periodate (IO₄⁻) will be reduced to the much less hazardous iodide (I⁻) or iodine (I₂), which may impart a yellow to brown color to the solution. The reaction is as follows: IO₄⁻ + 4H⁺ + 4HSO₃⁻ → I⁻ + 4SO₄²⁻ + 4H⁺ This is a simplified representation; the reaction stoichiometry may vary.
-
-
Neutralization:
-
Once the reduction is complete (the solution color should stabilize), the next step is to neutralize the acidic solution.
-
Slowly add a suitable base, such as sodium bicarbonate or dilute sodium hydroxide, while monitoring the pH.
-
Continue adding the base until the pH of the solution is within a neutral range (typically between 6 and 8).
-
-
Final Disposal:
-
The resulting solution now contains ammonium, sulfate, and iodide ions, which are significantly less hazardous than the original this compound.
-
This neutralized solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific guidelines for aqueous waste disposal.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ammonium Periodate
For Immediate Reference: Essential Safety and Logistical Information for the Use of Ammonium Periodate (B1199274) in Research and Development.
This document provides crucial, actionable guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Ammonium periodate. Adherence to these protocols is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE.
| Exposure Type | Personal Protective Equipment (PPE) | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[1] |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves (Nitrile, neoprene, or PVC are generally suitable for ammonia (B1221849) compounds).[1][2] | Follow OSHA 29 CFR 1910.133 or European Standard EN166 for eye and face protection.[3] |
| Respiratory Protection | For tasks with potential for dust or aerosol formation, or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary. In situations with high concentrations, a self-contained breathing apparatus (SCBA) may be required.[1][3][4] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3] |
Operational Protocols
Handling and Storage
Safe handling and storage are paramount to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][5]
-
Prevent contact with skin and eyes by wearing the appropriate PPE.[1][5]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[1][5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Avoid contact with combustible materials, reducing agents, and incompatible substances.[3][7]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep away from foodstuff containers and incompatible materials.[1][5]
-
Store away from combustible materials.[3]
First-Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
Emergency and Disposal Plans
Accidental Release Measures
In the event of a spill, follow these steps to ensure safety and proper cleanup.
-
Evacuate: Immediately evacuate personnel from the spill area. Keep people away from and upwind of the spill.[1]
-
Ventilate: Ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.[1][3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Avoid runoff into drains and waterways.[1][3]
-
Cleanup:
-
Wear appropriate personal protective equipment as outlined in the PPE section.[1]
-
For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[3][6]
-
Do not use combustible materials like paper towels for cleanup.[3]
-
Clean the spill area thoroughly with water.
-
Disposal Plan
This compound is a strong oxidizer and requires careful disposal.
-
Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.
-
It is recommended to contact a licensed professional waste disposal service.[6]
-
One disposal method involves offering surplus and non-recyclable solutions to a licensed disposal company.[6] Another approach is to react the solid non-recoverable residues with a mild reducing agent (like ferrous sulfate, sodium sulfite, or sodium thiosulfate) in the presence of dilute acid.[8]
Workflow for Handling an this compound Spill
The following diagram illustrates the logical steps to take in the event of an this compound spill.
Caption: Workflow for a safe and effective response to an this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
